molecular formula C14H13NO B1215633 Mebenil CAS No. 7055-03-0

Mebenil

Cat. No.: B1215633
CAS No.: 7055-03-0
M. Wt: 211.26 g/mol
InChI Key: MZNCVTCEYXDDIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mebenil (CAS 7055-03-0) is a benzanilide fungicide that is now obsolete but retains value for historical and comparative agricultural research. It was previously used to control a range of fungal pathogens in cereals and seed potatoes, including rots ( Basidiomycetes spp.), rusts ( Puccinia spp.), and blights ( Rhizoctonia spp.) . Its primary mechanism of action is classified as a Succinate Dehydrogenase Inhibitor (SDHI) by the Fungicide Resistance Action Committee (FRAC), placing it in Group 7 . This means it disrupts cellular energy production in fungi by inhibiting a key enzyme in the mitochondrial respiratory chain. This compound is a small molecule with the chemical formula C₁₄H₁₃NO and an average molecular weight of 211.264 g/mol . It is also known by synonyms such as 2-methylbenzanilide and o-toluanilide . This product is strictly for research applications and is not approved for agricultural or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-N-phenylbenzamide
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InChI

InChI=1S/C14H13NO/c1-11-7-5-6-10-13(11)14(16)15-12-8-3-2-4-9-12/h2-10H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNCVTCEYXDDIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H13NO
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DSSTOX Substance ID

DTXSID5042116
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Molecular Weight

211.26 g/mol
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CAS No.

7055-03-0
Record name Mebenil
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Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Mebenil (Mebendazole) on Tubulin Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebenil, the brand name for the anthelmintic drug Mebendazole, has garnered significant interest for its potent anti-cancer properties, which are primarily attributed to its disruptive effects on microtubule dynamics. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound inhibits tubulin polymerization, a critical process for cell division and intracellular transport. This document details the binding kinetics, downstream cellular consequences, and standardized experimental protocols to study these effects, serving as a valuable resource for researchers in oncology and drug development.

Introduction: Microtubules as a Therapeutic Target

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to undergo rapid polymerization and depolymerization is fundamental to various cellular processes, including the formation of the mitotic spindle during cell division, intracellular trafficking, and the maintenance of cell structure.[1] The critical role of microtubule dynamics in cell proliferation has made them a prime target for the development of anti-cancer therapeutics.[2] Agents that interfere with tubulin polymerization can be broadly categorized as microtubule-stabilizing or microtubule-destabilizing agents. This compound falls into the latter category, exerting its effects by inhibiting the formation of microtubules.[3]

Mechanism of Action of this compound on Tubulin Polymerization

The primary mechanism through which this compound exerts its anti-proliferative effects is the inhibition of tubulin polymerization. This action leads to the disruption of microtubule formation, resulting in cell cycle arrest and subsequent apoptosis.[3][4]

Binding to the Colchicine Site on β-Tubulin

This compound selectively binds to the colchicine-binding site on the β-tubulin subunit of the tubulin heterodimer.[3][4][5] This binding event is a critical step in its mechanism of action. By occupying this site, this compound introduces a conformational change in the tubulin dimer that renders it incapable of polymerizing into microtubules.[5] This non-covalent interaction prevents the longitudinal association of tubulin dimers, thereby halting the elongation of microtubule filaments.

Disruption of Microtubule Dynamics

The binding of this compound to β-tubulin disrupts the delicate equilibrium between tubulin polymerization and depolymerization. This leads to a net decrease in the cellular pool of microtubules. The consequences of this disruption are most profound during mitosis, where a functional mitotic spindle is essential for proper chromosome segregation. The inability to form a stable spindle apparatus due to this compound treatment leads to mitotic arrest at the G2/M phase of the cell cycle.[4][6]

Downstream Cellular Effects

The prolonged mitotic arrest triggered by this compound-induced microtubule disruption ultimately culminates in programmed cell death, or apoptosis.[3][6] The cell's internal surveillance mechanisms detect the abnormal spindle formation and initiate the apoptotic cascade.[7] In addition to its direct impact on tubulin, this compound has also been reported to modulate other signaling pathways involved in cancer progression, including the inhibition of angiogenesis and the MEK-ERK pathway.[1][8]

Mebenil_Mechanism_of_Action Mechanism of this compound Action on Tubulin Polymerization This compound This compound beta_Tubulin β-Tubulin (Colchicine Binding Site) This compound->beta_Tubulin Microtubule_Polymerization Microtubule Polymerization Tubulin_Dimer αβ-Tubulin Dimer (Polymerization-Incompetent) beta_Tubulin->Tubulin_Dimer Microtubule_Destabilization Microtubule Destabilization Tubulin_Dimer->Microtubule_Polymerization Inhibits Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Destabilization->Mitotic_Spindle_Disruption G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle_Disruption->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: Mechanism of this compound Action on Tubulin Polymerization.

Quantitative Data on this compound's Effect on Tubulin Polymerization

The inhibitory potency of this compound on tubulin polymerization and cancer cell proliferation has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the efficacy of a compound.

Cell Line/SystemAssay TypeIC50 Value (µM)Reference
Non-small cell lung cancerCell Proliferation~0.1[3]
Ovarian Cancer (OVCAR3)Cell Proliferation (72h)~0.312[6]
Ovarian Cancer (OAW42)Cell Proliferation (72h)~0.625[6]
Purified Bovine TubulinIn vitro PolymerizationNot specified[9]
MelanomaCell Proliferation0.32[10]

Detailed Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a standard turbidimetric assay to measure the effect of this compound on the polymerization of purified tubulin in vitro. Light scattering increases as tubulin monomers polymerize into microtubules, which can be measured spectrophotometrically.

Materials and Reagents
  • Purified tubulin (e.g., bovine brain tubulin, >99% pure)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • G-PEM Buffer (General Tubulin Buffer): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP stock solution (100 mM)

  • Glycerol

  • Positive control (e.g., Nocodazole or Colchicine)

  • Vehicle control (DMSO)

  • 96-well, half-area, clear bottom microplates

  • Temperature-controlled spectrophotometer capable of reading at 340 nm

Experimental Workflow

Tubulin_Polymerization_Assay_Workflow Experimental Workflow for Tubulin Polymerization Assay start Start prep_reagents Prepare Reagents (Tubulin, Buffers, this compound) start->prep_reagents prep_plate Prepare 96-well Plate with this compound dilutions and controls prep_reagents->prep_plate initiate_reaction Initiate Polymerization (Add cold tubulin solution) prep_plate->initiate_reaction incubate_read Incubate at 37°C Read Absorbance at 340 nm (every 60s for 60 min) initiate_reaction->incubate_read analyze_data Data Analysis (Plot Absorbance vs. Time) incubate_read->analyze_data calc_ic50 Calculate Vmax and IC50 analyze_data->calc_ic50 end End calc_ic50->end

Caption: Experimental Workflow for Tubulin Polymerization Assay.

Step-by-Step Procedure
  • Preparation of Reagents:

    • Thaw purified tubulin, GTP stock solution, and this compound stock solution on ice.

    • Prepare the Polymerization Buffer (G-PEM) and supplement it with 1 mM GTP and 10% (v/v) glycerol. Keep this buffer on ice.[11][12]

    • Prepare serial dilutions of this compound in the Polymerization Buffer. A suggested concentration range is 0.1 µM to 100 µM.

    • Prepare a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.

    • Prepare a positive control, such as Nocodazole, at a concentration known to inhibit polymerization (e.g., 10 µM).

  • Assay Setup:

    • Pre-warm the spectrophotometer to 37°C.

    • In a pre-chilled 96-well plate on ice, add the appropriate volumes of the this compound dilutions, vehicle control, and positive control to their respective wells.

    • Prepare the tubulin polymerization mix on ice. For a final concentration of 3 mg/mL tubulin, dilute the tubulin stock accordingly in the cold Polymerization Buffer.[12]

  • Initiation and Measurement:

    • To initiate the polymerization reaction, add the cold tubulin polymerization mix to each well of the 96-well plate.

    • Immediately place the plate in the pre-warmed 37°C spectrophotometer.

    • Measure the absorbance at 340 nm every 60 seconds for a duration of 60 minutes.[8]

Data Analysis
  • Background Correction: Subtract the initial absorbance reading (at time 0) from all subsequent readings for each well.

  • Plotting the Data: Plot the change in absorbance (y-axis) against time (x-axis) for each concentration of this compound and the controls.

  • Determining Vmax: The maximum rate of polymerization (Vmax) is determined from the slope of the linear portion of the polymerization curve (the growth phase).

  • Calculating IC50: Plot the Vmax values against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits the Vmax by 50%.

Conclusion

This compound's mechanism of action, centered on the inhibition of tubulin polymerization via binding to the colchicine site on β-tubulin, provides a strong rationale for its investigation as an anti-cancer agent. Its ability to disrupt microtubule dynamics, leading to mitotic arrest and apoptosis, underscores its potential in oncology. The experimental protocols detailed in this guide offer a standardized approach for researchers to further investigate the effects of this compound and other tubulin-targeting compounds. A thorough understanding of these molecular interactions and cellular consequences is paramount for the continued development of novel and effective cancer therapies.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-N-phenylbenzamide, a substituted aromatic amide, serves as a valuable scaffold in organic synthesis and medicinal chemistry. Its structural features, including the amide linkage, a methylated phenyl ring, and a second phenyl group, impart a unique combination of steric and electronic properties that influence its reactivity, physical characteristics, and potential biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methyl-N-phenylbenzamide, complete with detailed experimental protocols and logical workflows to aid in its synthesis and characterization.

Core Physicochemical Properties

The fundamental physicochemical data for 2-Methyl-N-phenylbenzamide are summarized in the table below. These properties are crucial for its handling, purification, and application in various research and development settings.

PropertyValueSource
Chemical Structure Chemical Structure of 2-Methyl-N-phenylbenzamide
Molecular Formula C₁₄H₁₃NO[1]
Molecular Weight 211.26 g/mol [1]
Melting Point 125 °C[1]
Boiling Point No experimental data found. Estimated based on the isomer N-methyl-N-phenylbenzamide to be approximately 341.3 °C at 760 mmHg.[2]
Solubility Specific quantitative data is not readily available. Generally, amides with significant hydrocarbon content exhibit low solubility in water but are soluble in many organic solvents.[3][4] Based on its structure, it is expected to be soluble in solvents like ethanol, diethyl ether, and dichloromethane.[3]
pKa No experimental data found. The predicted pKa of the isomeric N-methyl-N-phenylbenzamide is approximately 0.41, suggesting 2-Methyl-N-phenylbenzamide is a very weak base.[5] Amides are generally neutral in aqueous solution.

Experimental Protocols

The following sections detail the methodologies for the synthesis of 2-Methyl-N-phenylbenzamide and the experimental determination of its key physicochemical properties.

Synthesis of 2-Methyl-N-phenylbenzamide

A plausible and common method for the synthesis of N-aryl amides is the reaction of an acyl chloride with an amine. In this case, 2-methylbenzoyl chloride would be reacted with aniline.

Materials:

  • 2-Methylbenzoyl chloride

  • Aniline

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Triethylamine or pyridine (as a base)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equivalent) and a base such as triethylamine (1.1 equivalents) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve 2-methylbenzoyl chloride (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the cooled aniline solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 2-Methyl-N-phenylbenzamide.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Aniline Aniline ReactionVessel Reaction at 0°C to RT Aniline->ReactionVessel Base Triethylamine Base->ReactionVessel Solvent1 Anhydrous Diethyl Ether Solvent1->ReactionVessel AcylChloride 2-Methylbenzoyl Chloride AcylChloride->ReactionVessel Washing Aqueous Washes (HCl, NaHCO₃, Brine) ReactionVessel->Washing Drying Drying (MgSO₄) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Product Pure 2-Methyl-N-phenylbenzamide Recrystallization->Product Property_Determination_Workflow cluster_melting Melting Point cluster_boiling Boiling Point cluster_solubility Solubility cluster_pka pKa Compound 2-Methyl-N-phenylbenzamide MP_Sample Prepare Sample in Capillary Compound->MP_Sample BP_Sample Prepare Micro Sample Compound->BP_Sample Sol_Sample Sample in Various Solvents Compound->Sol_Sample pKa_Sample Prepare NMR Samples at Various pH Compound->pKa_Sample MP_Heat Heat in Apparatus MP_Sample->MP_Heat MP_Observe Observe & Record Range MP_Heat->MP_Observe BP_Heat Heat in Thiele Tube BP_Sample->BP_Heat BP_Observe Observe & Record Temperature BP_Heat->BP_Observe Sol_Agitate Agitate Mixture Sol_Sample->Sol_Agitate Sol_Observe Observe & Record Sol_Agitate->Sol_Observe pKa_Acquire Acquire NMR Spectra pKa_Sample->pKa_Acquire pKa_Analyze Plot Chemical Shift vs. pH pKa_Acquire->pKa_Analyze

References

Mebenil (Mebendazole): An In-depth Technical Guide to its Anthelmintic Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebenil, with the active pharmaceutical ingredient mebendazole, is a broad-spectrum benzimidazole anthelmintic agent with a long history of use in human and veterinary medicine. Its primary mechanism of action involves the disruption of microtubule polymerization in helminths, leading to impaired glucose uptake and eventual parasite death. This technical guide provides a comprehensive overview of the anthelmintic spectrum of this compound, with a focus on its efficacy against nematodes, cestodes, and trematodes. Detailed quantitative data from preclinical and clinical studies are presented in tabular format for comparative analysis. Furthermore, this guide outlines the experimental protocols commonly employed to evaluate the efficacy of this compound and visualizes its mechanism of action and experimental workflows through detailed diagrams.

Introduction

Helminth infections remain a significant global health concern, affecting a substantial portion of the world's population, particularly in regions with limited access to sanitation and clean water. This compound (mebendazole) has been a cornerstone in the mass drug administration programs for the control of soil-transmitted helminthiasis. Its efficacy, favorable safety profile, and low cost have made it an essential tool in public health. This guide aims to provide a detailed technical resource for researchers and drug development professionals on the full range of this compound's anthelmintic activity, its molecular mechanism, and the methodologies used to assess its efficacy.

Mechanism of Action

The primary anthelmintic effect of mebendazole is achieved through its high-affinity binding to the β-tubulin subunit of microtubules in helminth intestinal and absorptive cells. This binding action inhibits the polymerization of tubulin dimers, leading to a cascade of downstream effects that are detrimental to the parasite.

The disruption of the microtubule cytoskeleton has several critical consequences for the parasite:

  • Impaired Glucose Uptake: Microtubules are essential for the intracellular transport of secretory vesicles containing enzymes and other molecules necessary for nutrient absorption. By disrupting this transport system, mebendazole effectively blocks the uptake of glucose, the primary energy source for most helminths.[1][2]

  • Depletion of Glycogen Stores: With glucose uptake inhibited, the parasite is forced to utilize its stored energy reserves, primarily glycogen. Prolonged inhibition leads to the depletion of these stores, resulting in a state of energy deprivation.

  • Inhibition of Cell Division and Maintenance: Microtubules are fundamental components of the mitotic spindle, which is essential for cell division. Mebendazole's interference with microtubule dynamics arrests cell division, hindering growth and reproduction. It also affects the maintenance of cell structure and integrity.

  • Induction of Apoptosis: Recent studies suggest that mebendazole can induce apoptosis (programmed cell death) in helminth cells. The disruption of microtubule function is a known trigger for apoptotic pathways.[3][4][5]

The selectivity of mebendazole for helminth β-tubulin over mammalian tubulin is a key factor in its favorable safety profile.[6]

Signaling Pathway of Mebendazole's Action

The following diagram illustrates the proposed signaling pathway of mebendazole's anthelmintic activity.

Mebendazole_Pathway Mebendazole Mebendazole BetaTubulin Helminth β-Tubulin Mebendazole->BetaTubulin Binds to Microtubule Microtubule Polymerization (Inhibited) BetaTubulin->Microtubule Inhibits GlucoseTransport Vesicular Transport of Glucose Transporters (Blocked) Microtubule->GlucoseTransport Mitosis Mitotic Spindle Formation (Disrupted) Microtubule->Mitosis Apoptosis Apoptosis (Induced) Microtubule->Apoptosis GlucoseUptake Glucose Uptake (Inhibited) GlucoseTransport->GlucoseUptake Glycogen Glycogen Stores (Depleted) GlucoseUptake->Glycogen ATP ATP Production (Decreased) Glycogen->ATP Paralysis Paralysis ATP->Paralysis CellDivision Cell Division (Arrested) Mitosis->CellDivision Death Parasite Death CellDivision->Death Apoptosis->Death Paralysis->Death

Mebendazole's Mechanism of Action Pathway

Anthelmintic Spectrum of Activity: Quantitative Data

This compound exhibits a broad spectrum of activity against various helminth species. The following tables summarize the quantitative efficacy data from numerous studies. Efficacy is typically measured by Cure Rate (CR), the percentage of subjects who become egg-negative after treatment, and Egg Reduction Rate (ERR), the percentage reduction in the number of eggs per gram of feces.

Nematodes (Roundworms)

This compound is highly effective against a wide range of intestinal nematodes.

Nematode SpeciesCommon NameDosage RegimenCure Rate (%)Egg Reduction Rate (%)Reference(s)
Ascaris lumbricoidesGiant Roundworm100 mg twice daily for 3 days86.8 - 100>99[6]
Trichuris trichiuraWhipworm100 mg twice daily for 3 days86.0 - 94>99[6]
Necator americanus / Ancylostoma duodenaleHookworms100 mg twice daily for 3 days82 - 85.7>99[6]
Enterobius vermicularisPinworm100 mg single dose, repeated after 2 weeksHigh (not specified)Not applicable[2]
Capillaria hepatica-Not specifiedEffective in reducing egg countNot specified[7]
Cestodes (Tapeworms)

This compound has demonstrated efficacy against several cestode species, although higher doses and longer treatment durations are often required compared to nematode infections.

Cestode SpeciesCommon NameDosage RegimenEfficacy MetricResultReference(s)
Taenia solium / Taenia saginataPork/Beef Tapeworm300 mg twice daily for 3 daysExpulsion of proglottidsObserved in most patients[8]
Hymenolepis nanaDwarf Tapeworm10 mg/kg for 5 daysMean egg count reduction97.6% (day 10), 100% (day 20)[9][10]
Echinococcus granulosus (protoscoleces)Hydatid Worm150 µg/L (in vitro)Mortality rate99.9% (in combination with albendazole)[11]
Echinococcus granulosus (cysts)Hydatid Worm25 mg/kg daily for 14 days (mice)Cyst weight reduction>80%[12]
Trematodes (Flukes)

The efficacy of this compound against trematodes is variable and generally requires higher doses. It is not typically the first-line treatment for most fluke infections.

Trematode SpeciesCommon NameDosage RegimenEfficacy MetricResultReference(s)
Fasciola hepaticaSheep Liver Fluke4 g/day for 3 weeks (human case)Clinical and serological normalizationSuccessful treatment[13]

Experimental Protocols

The evaluation of anthelmintic efficacy relies on standardized and reproducible experimental protocols. The following sections detail the key methodologies cited in the assessment of this compound's activity.

In Vivo Efficacy Assessment in Humans and Animals

The Kato-Katz thick smear technique is a widely used method for quantifying helminth eggs in fecal samples.

  • Objective: To determine the number of eggs per gram (EPG) of feces before and after treatment.

  • Procedure:

    • A small amount of fecal sample is pressed through a fine mesh screen to remove large debris.

    • A standardized volume of the sieved feces (typically 41.7 mg) is placed on a microscope slide using a template.

    • The fecal sample is covered with a cellophane strip soaked in a glycerol-malachite green solution.

    • The slide is inverted and pressed firmly to spread the fecal sample.

    • After a clearing period (30-60 minutes), the entire smear is examined under a microscope, and all helminth eggs are counted and identified by species.

    • The EPG is calculated by multiplying the total egg count by a factor corresponding to the weight of the fecal sample (e.g., for a 41.7 mg sample, the multiplication factor is 24).

The FECRT is the standard method for assessing anthelmintic efficacy in vivo.

  • Objective: To calculate the percentage reduction in fecal egg counts after treatment.

  • Procedure:

    • Pre-treatment sampling: Collect fecal samples from a group of infected individuals.

    • Fecal Egg Count (FEC) determination: Determine the EPG for each individual using a standardized technique (e.g., Kato-Katz).

    • Treatment: Administer the anthelmintic drug at the specified dosage. A control group receiving a placebo is often included.

    • Post-treatment sampling: Collect fecal samples from the same individuals at a predetermined time point after treatment (e.g., 14-21 days).

    • Post-treatment FEC determination: Determine the post-treatment EPG for each individual.

    • Calculation of ERR: The ERR is calculated using the following formula: ERR (%) = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100

Experimental Workflow for FECRT

FECRT_Workflow Start Start: Infected Population PreSample Collect Pre-treatment Fecal Samples Start->PreSample PreFEC Perform Fecal Egg Count (e.g., Kato-Katz) PreSample->PreFEC Randomize Randomize into Treatment and Control Groups PreFEC->Randomize Treat Administer this compound Randomize->Treat Treatment Group Placebo Administer Placebo Randomize->Placebo Control Group Wait Wait for 14-21 Days Treat->Wait Placebo->Wait PostSample Collect Post-treatment Fecal Samples Wait->PostSample PostFEC Perform Fecal Egg Count PostSample->PostFEC Calculate Calculate Egg Reduction Rate (ERR) and Cure Rate (CR) PostFEC->Calculate End End: Efficacy Determined Calculate->End

Fecal Egg Count Reduction Test (FECRT) Workflow
In Vitro Efficacy Assessment

In vitro assays are valuable for high-throughput screening of anthelmintic compounds and for studying their mechanism of action.

  • Objective: To assess the effect of mebendazole on the motility of helminth larvae.

  • Procedure:

    • Helminth larvae (e.g., third-stage larvae of hookworms) are hatched and collected.

    • A known number of larvae are placed in the wells of a microtiter plate containing culture medium.

    • Mebendazole is added to the wells at various concentrations. Control wells contain the drug solvent only.

    • The plates are incubated at an appropriate temperature (e.g., 37°C).

    • Larval motility is scored at different time points under a microscope. Motility can be scored on a scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = active movement).

    • The concentration of mebendazole that inhibits motility by 50% (IC50) can be determined.

  • Objective: To determine the viability of Echinococcus granulosus protoscolices after exposure to mebendazole.

  • Procedure:

    • Protoscolices are aseptically collected from hydatid cysts.

    • The viability of the protoscolices is initially assessed using a vital stain (e.g., 0.1% eosin), where dead protoscolices take up the stain.

    • Viable protoscolices are incubated in a culture medium containing different concentrations of mebendazole.

    • At various time points, an aliquot of protoscolices is removed, and their viability is reassessed using the vital stain.

    • The percentage of dead protoscolices is calculated for each concentration and time point.

Conclusion

This compound (mebendazole) remains a potent and broad-spectrum anthelmintic with well-established efficacy against a wide range of nematodes and notable activity against certain cestodes and trematodes. Its primary mechanism of action, the disruption of microtubule polymerization, leads to a cascade of metabolic and cellular disruptions that are fatal to the parasite. The standardized experimental protocols outlined in this guide are essential for the continued evaluation of this compound's efficacy, particularly in the context of emerging drug resistance. For researchers and drug development professionals, a thorough understanding of this compound's spectrum of activity and the methodologies for its assessment is crucial for the development of new anthelmintic strategies and the effective management of helminth infections globally.

References

An In-depth Technical Guide on the In Vitro Antifungal Activity of Mebendazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the in vitro antifungal activity of Mebendazole, a benzimidazole anthelmintic that has demonstrated significant potential as a repurposed antifungal agent. The information is intended for researchers, scientists, and drug development professionals.

Quantitative Data on Antifungal Activity

The in vitro efficacy of Mebendazole has been evaluated against a range of pathogenic fungi. The following tables summarize the Minimum Inhibitory Concentrations (MICs) and Minimum Fungicidal Concentrations (MFCs) reported in various studies.

Table 1: Minimum Inhibitory Concentration (MIC) of Mebendazole against Various Fungal Species

Fungal SpeciesStrain(s)MIC Range (µM)MIC Range (µg/mL)Reference
Histoplasma capsulatum10 different strains0.08 - 5.0Not Specified[1]
Cryptococcus neoformansNot Specified0.3125 - 1.25Not Specified[2][3]
Candida spp.Clinical isolatesNot Specified0.5 - 256[4]
Aspergillus spp.Not SpecifiedNot Specified16 - 256[4]
DermatophytesNot SpecifiedNot Specified0.5 - 256[4]

Table 2: Minimum Fungicidal Concentration (MFC) of Mebendazole against Histoplasma capsulatum

StrainMFC (µM)MFC/MIC RatioInterpretationReference
7 strains> MIC> 2Fungistatic[1]
4 strains≤ 2 x MIC≤ 2Fungicidal[1]

Experimental Protocols

The determination of the in vitro antifungal activity of Mebendazole involves standardized methodologies to ensure reproducibility and comparability of data.

1. Broth Microdilution Method for MIC Determination

This is a common method used to determine the minimum inhibitory concentration of an antifungal agent.

  • Fungal Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida, Potato Dextrose Agar for Aspergillus) at 35°C for 24-48 hours.[5] Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.[5] For dimorphic fungi like Histoplasma capsulatum, yeast-like cells are prepared in sterile saline after incubation on appropriate media at 37°C.[1]

  • Drug Dilution: A stock solution of Mebendazole is prepared in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).[5] Serial two-fold dilutions of the compound are then prepared in a liquid medium, typically RPMI-1640, within a 96-well microtiter plate.[5]

  • Incubation: A standardized fungal inoculum is added to each well of the microtiter plate containing the drug dilutions. The plates are incubated at 35°C for 24-48 hours.[5]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that results in a significant inhibition of visible fungal growth compared to a drug-free control well.[5]

2. Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined to assess whether an antifungal agent is fungistatic (inhibits growth) or fungicidal (kills the fungus).

  • Procedure: Following the MIC determination, an aliquot from the wells showing no visible growth is subcultured onto an agar plate that does not contain the antifungal agent.

  • Incubation: The plates are incubated at an appropriate temperature and duration to allow for the growth of any viable fungal cells.

  • MFC Determination: The MFC is the lowest concentration of the antifungal agent that results in no growth or a significant reduction (e.g., ≥98%) in the number of colonies compared to the initial inoculum.[4] The MFC/MIC ratio is often calculated, where a ratio of ≤ 2 is typically considered indicative of fungicidal activity.[1]

Mechanism of Action and Signaling Pathways

Mebendazole exerts its antifungal effects through multiple mechanisms, primarily by disrupting fundamental cellular processes in fungi.

Proteomic analyses of fungal cells treated with Mebendazole have revealed significant alterations in key metabolic pathways.[1][6] The drug has been shown to inhibit oxidative metabolism and disrupt the cytoskeleton.[1] Furthermore, it affects proteins related to the tricarboxylic acid (TCA) cycle, ribosomes, and nitrogen, sulfur, and pyrimidine metabolism.[1] In Paracoccidioides brasiliensis, Mebendazole was found to strongly affect pathways related to energy production, including glycolysis and the electron transport chain, leading to increased oxidative stress.[6]

Below is a diagram illustrating the proposed signaling pathways affected by Mebendazole.

Mebenil_Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_cytoskeleton Cytoskeleton cluster_energy Energy Metabolism cluster_macromolecules Macromolecule Synthesis Mebenil Mebendazole Tubulin Tubulin Polymerization This compound->Tubulin Inhibits Glycolysis Glycolysis This compound->Glycolysis Inhibits ETC Electron Transport Chain This compound->ETC Disrupts Ribosomal_Proteins Ribosomal Proteins This compound->Ribosomal_Proteins Decreases Levels Cell_Death Fungal Cell Death Tubulin->Cell_Death Disruption leads to TCA_Cycle TCA Cycle Glycolysis->TCA_Cycle TCA_Cycle->ETC ATP_Production ATP Production ETC->ATP_Production Oxidative_Stress Increased Oxidative Stress ETC->Oxidative_Stress Leads to ATP_Production->Cell_Death Reduced Oxidative_Stress->Cell_Death Contributes to

Caption: Proposed mechanism of action of Mebendazole in fungal cells.

Experimental Workflow Visualization

The following diagram outlines the general workflow for determining the in vitro antifungal activity of a compound like Mebendazole.

Antifungal_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A1 Prepare Fungal Inoculum B1 Inoculate Microtiter Plate A1->B1 A2 Prepare Serial Dilutions of Mebendazole A2->B1 B2 Incubate at 35°C for 24-48h B1->B2 C1 Visually Determine MIC B2->C1 C2 Subculture for MFC C1->C2 C3 Incubate Agar Plates C2->C3 C4 Determine MFC C3->C4

Caption: General workflow for in vitro antifungal susceptibility testing.

References

An In-depth Technical Guide to the Biological Target Identification of Mebenil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Mebenil (2-methyl-N-phenylbenzamide) is a benzanilide fungicide whose specific biological target has not been extensively documented in publicly available literature.[1][2] This guide provides a comprehensive framework for the identification and validation of this compound's molecular target, leveraging established methodologies and the known mechanisms of structurally related benzanilide fungicides. The primary hypothesized target for this compound is Succinate Dehydrogenase (SDH), or Complex II, within the mitochondrial electron transport chain, a common target for this class of fungicides.[3][4][5] This document outlines a systematic approach encompassing computational prediction, in vitro enzymatic and cellular assays, and biophysical validation techniques to elucidate the precise mechanism of action of this compound. Detailed experimental protocols and data presentation formats are provided to guide researchers in this endeavor.

Introduction: The Benzanilide Fungicides and the Case of this compound

Benzanilides are a class of fungicides known for their efficacy against a variety of fungal pathogens.[3][4] A significant subset of this class, the Succinate Dehydrogenase Inhibitors (SDHIs), exert their antifungal activity by disrupting cellular respiration.[3][4][5] this compound, chemically identified as 2-methyl-N-phenylbenzamide, belongs to this structural family.[1][2] While commercial information on this compound is available, detailed scientific studies on its specific biological target are limited. This guide proposes a structured, multi-faceted approach to de-orphanize this compound and definitively identify its molecular target(s).

The central hypothesis is that this compound, like other benzanilide fungicides such as Benodanil, functions as an SDHI.[3][4][5] This involves the inhibition of Succinate Dehydrogenase (Complex II) in the mitochondrial electron transport chain, leading to a halt in cellular energy production and eventual fungal cell death. The following sections will detail the methodologies to test this hypothesis and identify the biological target of this compound.

Hypothesized Signaling Pathway and Mechanism of Action

The proposed mechanism of action for this compound is the inhibition of the mitochondrial electron transport chain at Complex II (Succinate Dehydrogenase). This disruption interferes with the Krebs cycle and oxidative phosphorylation, leading to a depletion of ATP and ultimately, fungal cell death.

Mebenil_Mechanism_of_Action cluster_mitochondrion Mitochondrion TCA_Cycle Krebs Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate CoQ Coenzyme Q SDH->CoQ Reduction ETC Electron Transport Chain (Complexes III, IV) CoQ->ETC ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP This compound This compound This compound->Inhibition Inhibition->SDH Inhibition caption Hypothesized Mechanism of this compound Action

Caption: Hypothesized mechanism of this compound as a Succinate Dehydrogenase inhibitor.

A Step-by-Step Workflow for Target Identification

A systematic approach is crucial for the accurate identification and validation of a small molecule's biological target. The proposed workflow integrates computational, biochemical, and cellular methodologies.

Target_ID_Workflow Start Start: this compound (2-methyl-N-phenylbenzamide) In_Silico In Silico Target Prediction (Molecular Docking, Pharmacophore Screening) Start->In_Silico Biochemical_Assays Biochemical Assays (Enzyme Inhibition, Kinetic Studies) In_Silico->Biochemical_Assays Hypothesis Generation Cellular_Assays Cellular Assays (Fungal Growth Inhibition, Respiration Assays) Biochemical_Assays->Cellular_Assays In Vitro Confirmation Target_Validation Target Validation (Affinity Chromatography, Thermal Shift Assay) Cellular_Assays->Target_Validation Cellular Confirmation Conclusion Conclusion: Identified Biological Target Target_Validation->Conclusion

Caption: A logical workflow for the biological target identification of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments proposed in the target identification workflow.

In Silico Target Prediction
  • Objective: To computationally predict the binding affinity of this compound to fungal Succinate Dehydrogenase and other potential off-targets.

  • Methodology:

    • Homology Modeling: If the crystal structure of the target fungus's SDH is unavailable, build a homology model using a known template from a related species.

    • Molecular Docking:

      • Prepare the 3D structure of this compound and the receptor (SDH).

      • Define the binding site on SDH, typically the ubiquinone binding pocket.

      • Perform molecular docking using software like AutoDock or Glide to predict the binding pose and score of this compound.

      • Compare the predicted binding mode to that of known SDHIs.

    • Pharmacophore Screening:

      • Develop a pharmacophore model based on the chemical features of known SDHI fungicides.

      • Screen this compound against this model to assess its fit.

Biochemical Assays: SDH Inhibition
  • Objective: To quantitatively measure the inhibitory effect of this compound on the enzymatic activity of Succinate Dehydrogenase.

  • Methodology:

    • Isolation of Mitochondria: Isolate mitochondria from the target fungal species through differential centrifugation.

    • SDH Activity Assay:

      • Use a spectrophotometric assay to measure the reduction of an artificial electron acceptor (e.g., DCPIP or MTT) by SDH.

      • Incubate isolated mitochondria with varying concentrations of this compound.

      • Initiate the reaction by adding succinate.

      • Monitor the change in absorbance over time to determine the reaction rate.

    • IC50 Determination:

      • Plot the percentage of SDH inhibition against the logarithm of this compound concentration.

      • Fit the data to a dose-response curve to calculate the IC50 value (the concentration of this compound that inhibits 50% of SDH activity).

Cellular Assays: Fungal Growth and Respiration
  • Objective: To assess the effect of this compound on fungal growth and cellular respiration.

  • Methodology:

    • Fungal Growth Inhibition (EC50):

      • Culture the target fungus in a suitable liquid or solid medium containing a serial dilution of this compound.

      • Measure fungal growth (e.g., mycelial dry weight, optical density, or colony diameter) after a defined incubation period.

      • Calculate the EC50 value (the effective concentration that inhibits 50% of fungal growth).

    • Cellular Respiration Assay:

      • Use an oxygen-sensing system (e.g., a Seahorse XF Analyzer or a Clark-type oxygen electrode) to measure the oxygen consumption rate (OCR) of intact fungal cells.

      • Treat the cells with different concentrations of this compound and monitor the change in OCR. A decrease in OCR would be consistent with mitochondrial respiration inhibition.

Target Validation: Direct Binding Assays
  • Objective: To confirm the direct physical interaction between this compound and its putative target protein.

  • Methodology:

    • Affinity Chromatography:

      • Synthesize a this compound-linked affinity resin.

      • Incubate the resin with a fungal cell lysate.

      • Wash away non-specifically bound proteins.

      • Elute the proteins that specifically bind to this compound.

      • Identify the eluted proteins using mass spectrometry.

    • Cellular Thermal Shift Assay (CETSA):

      • Treat intact fungal cells or cell lysate with this compound.

      • Heat the samples across a range of temperatures.

      • Separate soluble and aggregated proteins by centrifugation.

      • Analyze the amount of soluble target protein (SDH) at each temperature by Western blot. Ligand binding is expected to increase the thermal stability of the target protein.

Data Presentation: Quantitative Summary

For a clear comparison of results, all quantitative data should be organized into structured tables.

Table 1: In Vitro and In Vivo Efficacy of this compound

Assay TypeTarget OrganismParameterValue (e.g., µM)
SDH Enzyme InhibitionSclerotinia sclerotiorumIC50Experimental Value
Fungal Growth InhibitionSclerotinia sclerotiorumEC50Experimental Value
Cellular RespirationSclerotinia sclerotiorumOCR Inhibition (IC50)Experimental Value
SDH Enzyme InhibitionBotrytis cinereaIC50Experimental Value
Fungal Growth InhibitionBotrytis cinereaEC50Experimental Value
Cellular RespirationBotrytis cinereaOCR Inhibition (IC50)Experimental Value

Table 2: Biophysical Validation of this compound-Target Interaction

TechniquePutative TargetParameterValue
Cellular Thermal Shift AssaySuccinate DehydrogenaseΔTm (°C)Experimental Value
Affinity ChromatographySuccinate DehydrogenaseBinding ConfirmationYes/No

Conclusion

The systematic approach detailed in this guide provides a robust framework for the definitive identification of this compound's biological target. By combining computational predictions with rigorous biochemical, cellular, and biophysical experiments, researchers can elucidate its mechanism of action. The strong structural similarity of this compound to other benzanilide fungicides points towards Succinate Dehydrogenase as the primary target. The successful execution of the described protocols will not only confirm this hypothesis but also provide valuable insights for the development of novel fungicides and the management of potential resistance. This in-depth understanding is critical for the effective and sustainable use of this compound in agricultural applications.

References

Mebenil Solubility in Common Laboratory Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility Profile

Mebenil is a crystalline solid that is generally described as being soluble in a range of organic solvents and insoluble in water.[1] This solubility profile is consistent with its chemical structure, which features a non-polar aromatic framework.

Table 1: Qualitative Solubility of this compound

Solvent CategoryCommon Laboratory SolventsQualitative Solubility
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble[1]
Dimethylformamide (DMF)Soluble[1]
AcetoneSoluble[1]
Polar Protic MethanolSoluble[1]
EthanolSoluble[1]
Nonpolar WaterInsoluble[1]

Illustrative Quantitative Solubility of a Structurally Related Compound

To provide a quantitative perspective, the following table presents solubility data for Mepronil (3'-isopropoxy-2-methylbenzanilide), a structurally similar benzanilide fungicide. It is important to note that this data is from an unverified source and should be treated as illustrative. The substitution on the benzanilide core will influence the solubility profile.

Table 2: Unverified Quantitative Solubility of Mepronil

Organic SolventTemperature (°C)Solubility (mg/L)
Acetone20380,000
Methanol20380,000
Toluene20160,000
n-Hexane201,370

Disclaimer: The data in this table is for a structurally related compound and is from an unverified source. It should be used for illustrative purposes only.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of this compound's solubility in various laboratory solvents, based on the widely used shake-flask method.

1. Materials and Equipment:

  • This compound (analytical standard)

  • Selected laboratory solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetone) of appropriate purity (e.g., HPLC grade)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Constant temperature shaker or orbital incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for quantification.

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Shake the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibrium should be determined empirically.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted solution using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the amount in the experimental samples.

3. Data Analysis:

  • Calculate the solubility of this compound in each solvent by multiplying the measured concentration by the dilution factor.

  • Express the solubility in appropriate units, such as mg/mL or g/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling & Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal and equilibrate (e.g., 24-48h at 25°C) A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant (0.22 µm) C->D E Dilute filtered solution D->E F Quantify this compound (e.g., HPLC) E->F G Calculate solubility (mg/mL or g/L) F->G

Caption: Experimental workflow for determining this compound solubility.

References

Toxicological Profile of Mebendazole in Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Mebendazole (MBZ), a benzimidazole anthelmintic agent, has demonstrated significant cytotoxic and anti-proliferative effects against a wide range of cancer cell lines. Its primary mechanism of action involves the disruption of microtubule polymerization by binding to the colchicine-binding site on the β-tubulin subunit. This interference with microtubule dynamics leads to mitotic arrest, cell cycle disruption, and subsequent induction of apoptosis. Beyond its effects on tubulin, Mebendazole also modulates key signaling pathways involved in cell survival and death, including the inactivation of the anti-apoptotic protein Bcl-2 and the activation of caspase cascades. This document provides a comprehensive overview of the toxicological profile of Mebendazole in vitro, summarizing key quantitative data, detailing common experimental protocols, and visualizing the core signaling pathways involved in its cytotoxic effects.

Quantitative Cytotoxicity Data

Mebendazole exhibits potent cytotoxic activity across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The data below, compiled from multiple studies, illustrates the IC50 values of Mebendazole following continuous exposure.

Table 1: IC50 Values of Mebendazole in Various Cancer Cell Lines

Cell Line Cancer Type IC50 (µM) Exposure Time (h) Reference
M-14 Chemoresistant Melanoma ~0.32 (average) Not Specified [1]
SK-Mel-19 Chemoresistant Melanoma ~0.32 (average) Not Specified [1]
Jurkat Adult T-cell Leukemia/Lymphoma 10 72
NCI-H209 Small Cell Lung Carcinoma Effective at 0.5 - 2.0 24 [2][3]
Various Malignant Meningioma 0.26 - 0.42 Not Specified

| Chang Liver Cells| Human Liver | >0.008 mg/L (~0.027 µM) | 42 |[4] |

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions, such as exposure time and specific assay used.

Core Mechanism of Action: Microtubule Disruption and Apoptosis Induction

The principal anticancer effect of Mebendazole is its ability to disrupt microtubule formation, a critical process for cell division and structural integrity.[5][6]. This action triggers a cascade of events leading to programmed cell death (apoptosis).

Microtubule Depolymerization

Mebendazole binds to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[5]. This disruption leads to the failure of mitotic spindle formation, causing cells to arrest in the G2/M phase of the cell cycle, a hallmark of microtubule-targeting agents.[7][8].

Induction of Apoptosis

Following mitotic arrest, cancer cells treated with Mebendazole undergo apoptosis.[7]. This process is mediated through both intrinsic and extrinsic pathways, characterized by the activation of specific cellular machinery.

  • Intrinsic Pathway: Mebendazole has been shown to induce the intrinsic apoptotic pathway through the phosphorylation and subsequent inactivation of the anti-apoptotic protein Bcl-2.[1]. This inactivation prevents Bcl-2 from sequestering the pro-apoptotic protein Bax, allowing Bax to promote the release of cytochrome c from the mitochondria.[7].

  • Caspase Activation: The release of cytochrome c initiates the activation of a cascade of cysteine proteases known as caspases. Studies have demonstrated that Mebendazole treatment leads to a significant increase in the levels of initiator caspases (caspase-8, caspase-9) and the executioner caspase (caspase-3).[2][3]. Activated caspase-3 is responsible for cleaving key cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

The diagram below illustrates the primary mechanism of Mebendazole-induced apoptosis.

Mebendazole_Apoptosis_Pathway MBZ Mebendazole Tubulin β-Tubulin (Colchicine Site) MBZ->Tubulin Binds to Bcl2 Bcl-2 (Anti-apoptotic) MBZ->Bcl2 Mediates Inactivation via Phosphorylation Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Casp8 Caspase-8 (Initiator) MitoticArrest->Casp8 Activates Apoptosis Apoptosis MitoticArrest->Apoptosis Leads to Bax Bax (Pro-apoptotic) Bcl2->Bax Sequesters Mito Mitochondria Bax->Mito Acts on CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Casp8->Casp3 Activates Casp3->Apoptosis Executes

Mebendazole's primary mechanism of action leading to apoptosis.

Experimental Protocols

The toxicological effects of Mebendazole are typically evaluated using a suite of standardized in vitro assays. The methodologies for key experiments are detailed below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

  • Objective: To determine the concentration-dependent cytotoxic effect of Mebendazole and calculate the IC50 value.

  • Methodology:

    • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • Treatment: The culture medium is replaced with fresh medium containing serial dilutions of Mebendazole (and a vehicle control, e.g., DMSO). Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).[5].

    • MTT Addition: A sterile solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[5].

    • Incubation: The plate is incubated for 2-4 hours to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to a purple formazan product.

    • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[5].

    • Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically ~570 nm).[5].

    • Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. The IC50 value is calculated by plotting viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

The general workflow for a cell viability assay is depicted below.

MTT_Workflow Start Seed Cells in 96-well Plate Treat Add Mebendazole (Serial Dilutions) Start->Treat Incubate Incubate (e.g., 24-72h) Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT Incubate2 Incubate (2-4h) AddMTT->Incubate2 Solubilize Add Solubilizer (e.g., DMSO) Incubate2->Solubilize Read Measure Absorbance (~570 nm) Solubilize->Read Analyze Calculate Viability & IC50 Read->Analyze

References

Mebenil: A Technical History and Synthesis Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebenil, a systemic fungicide, belongs to the benzanilide class of chemical compounds. First developed by BASF, it was used to control a variety of fungal pathogens in crops. This document provides a detailed overview of the history of this compound and a comprehensive guide to its original chemical synthesis.

History and Development

This compound was identified by the experimental code BAS 3050F during its development phase at BASF. It was recognized for its efficacy against various fungal diseases. However, like many early fungicides, it has largely been superseded by newer generations of products with improved efficacy, broader spectrums of activity, and more favorable toxicological and environmental profiles. As a result, this compound is now considered an obsolete fungicide.[1]

Original Synthesis of this compound

The original synthesis of this compound (2-methyl-N-phenylbenzamide) is based on the formation of an amide bond between an o-toluic acid derivative and aniline. Two primary synthetic routes have been described for this transformation. The most common and industrially viable method involves the reaction of 2-methylbenzoyl chloride with aniline. An alternative method involves the direct condensation of 2-methylbenzoic acid (o-toluic acid) and aniline, a process that typically requires high temperatures and the removal of water.

Experimental Protocol: Synthesis via Acyl Chloride

This protocol is a representative method for the synthesis of this compound, adapted from established procedures for the synthesis of N-phenylbenzamides.

Reaction Scheme:

Materials:

  • 2-Methylbenzoyl chloride (o-toluoyl chloride)

  • Aniline

  • Anhydrous diethyl ether (or a similar inert solvent like dichloromethane)

  • Aqueous sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (for salt formation, if needed for purification)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser with a drying tube, dissolve aniline in anhydrous diethyl ether.

  • Addition of Acyl Chloride: Cool the aniline solution in an ice bath. Slowly add a stoichiometric equivalent of 2-methylbenzoyl chloride, also dissolved in anhydrous diethyl ether, from the dropping funnel with vigorous stirring. A white precipitate of aniline hydrochloride may form.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up:

    • Filter the reaction mixture to remove any aniline hydrochloride precipitate.

    • Transfer the filtrate to a separatory funnel and wash it sequentially with dilute hydrochloric acid (to remove unreacted aniline), water, and then a 5% aqueous sodium bicarbonate solution (to remove any unreacted 2-methylbenzoyl chloride and hydrochloric acid).

    • Wash the organic layer again with water until the washings are neutral.

  • Drying and Solvent Removal: Dry the ethereal solution over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and evaporate the solvent using a rotary evaporator.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a crystalline solid.

Quantitative Data
ParameterValue
Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
Theoretical Yield Dependent on starting material quantities
Melting Point 125-130 °C
Appearance White to off-white crystalline solid

Note: The actual yield will vary depending on the specific reaction conditions and the purity of the reagents.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the acyl chloride route.

Mebenil_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-Methylbenzoyl_chloride 2-Methylbenzoyl chloride Reaction Amidation Reaction (in Diethyl Ether) 2-Methylbenzoyl_chloride->Reaction Aniline Aniline Aniline->Reaction Workup Aqueous Work-up (Washing Steps) Reaction->Workup Crude Product Purification Recrystallization Workup->Purification Dried Crude Product This compound This compound (2-methyl-N-phenylbenzamide) Purification->this compound Purified Product

Caption: Workflow for the synthesis of this compound.

Chemical Structures

The following diagram shows the chemical structures of the reactants and the final product, this compound.

Mebenil_Chemical_Structures cluster_reactants Reactants cluster_product Product 2-Methylbenzoyl_chloride 2-Methylbenzoyl chloride img_reactant1 Aniline Aniline img_reactant2 img_product This compound This compound

Caption: Chemical structures of reactants and this compound.

References

Mebenil and the Therapeutic Potential of Benzanilides: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Mebenil (also known as 2-Toluanilide or 2-Methylbenzanilide) is an obsolete fungicide and is not approved for therapeutic use in humans.[1][2][3] There is a significant lack of preclinical and clinical data regarding any potential medical applications for this compound itself. This document, therefore, serves as a technical guide exploring the potential therapeutic applications of the broader class of compounds to which this compound belongs: benzanilides . The information presented herein is based on the observed biological activities of various benzanilide derivatives in research settings and is intended for an audience of researchers, scientists, and drug development professionals.

Introduction to this compound and the Benzanilide Scaffold

This compound is a chemical compound with the formula C₁₄H₁₃NO.[2][4] It was historically used as a fungicide to control pathogens on cereals and seed potatoes.[3] Chemically, it is a member of the benzamide family, characterized by a core benzanilide structure.[1][2] While this compound itself has not been explored for therapeutic purposes, the benzanilide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active molecules.[5] This guide will synthesize findings on various benzanilide derivatives to hypothesize potential therapeutic avenues.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 2-methyl-N-phenylbenzamide[3]
Molecular Formula C₁₄H₁₃NO[2][4]
Molecular Weight 211.26 g/mol [2][3][4]
CAS Number 7055-03-0[2]
Appearance Solid powder[2]

Potential Therapeutic Applications of Benzanilide Derivatives

Research into various substituted benzanilides has revealed a spectrum of biological activities, suggesting several potential therapeutic applications for this class of compounds.

Antimicrobial and Antifungal Activity

Certain benzanilide derivatives have demonstrated notable antibacterial and antifungal properties.[1][6][7] Studies have shown that these compounds can inhibit the growth of various bacterial species, including Bacillus spp and Escherichia coli, as well as fungal strains like Aspergillus spp.[1] This suggests a potential application in developing new antibiotics or antifungal agents, particularly in the context of rising drug resistance.[6] The mechanism for antifungal action in some azole derivatives containing a benzanilide fragment involves the inhibition of fungal lanosterol 14-α-demethylase (CYP51), an essential enzyme in fungal cell membrane synthesis.[6]

Table 2: Summary of In Vitro Antimicrobial Activity of Selected Benzanilide Derivatives

Compound ClassTarget OrganismActivity MeasureResultReference
Substituted BenzanilidesBacillus sppZone of Inhibition (ZOI)6.3 - 10.3 mm[1]
Substituted BenzanilidesEscherichia coliZone of Inhibition (ZOI)6.8 - 10.1 mm[1]
N-(3,5-bis(trifluoromethyl)phenyl) benzamideAspergillus sppZone of Inhibition (ZOI)7.1 mm[1]
Benzanilide-containing AzolesFluconazole-resistant Candida albicansAntifungal ActivityPotent activity observed[6]
2-HydroxythiobenzanilidesMycobacterium sppAntimycobacterial ActivityDemonstrated activity[7]
Cardiovascular Applications: Vasodilation

A novel series of substituted benzanilides has been identified as potent smooth muscle relaxants, exhibiting significant vasodilating activity.[8] These effects were studied in vitro using isolated rat aortic rings. The mechanism of action appears to involve the opening of large-conductance calcium-activated potassium channels (BK channels), as the vasodilation was inhibited by known BK channel blockers.[8] This points to a potential therapeutic use in conditions characterized by vasoconstriction, such as hypertension.

G cluster_membrane Vascular Smooth Muscle Cell Membrane Benzanilide Benzanilide Derivative BK_Channel BK Channel (Large Conductance Ca²⁺-activated K⁺ Channel) Benzanilide->BK_Channel Activates K_ion_out K⁺ BK_Channel->K_ion_out K⁺ Efflux Hyperpolarization Hyperpolarization K_ion_out->Hyperpolarization Ca_ion_in Ca²⁺ Ca_Channel Voltage-Gated Ca²⁺ Channel Hyperpolarization->Ca_Channel Inhibits opening Vasodilation Vasodilation (Muscle Relaxation) Hyperpolarization->Vasodilation Reduced Influx

Caption: Putative mechanism of benzanilide-induced vasodilation via BK channel activation.

Oncology: Tyrosine Kinase Inhibition

The benzanilide structure is a key component of several potent tyrosine kinase inhibitors (TKIs), such as ponatinib and nilotinib, which are used in cancer therapy. These drugs target kinases like Abl1, which are often dysregulated in certain cancers.[9] Research has demonstrated that synthetic benzanilide derivatives can bind to the Abl1 tyrosine kinase with nanomolar affinity, inhibiting its activity.[9] This highlights the potential for developing novel benzanilide-based compounds as targeted anticancer agents.

G cluster_cell Cancer Cell Benzanilide Benzanilide-based Kinase Inhibitor Abl1 Abl1 Tyrosine Kinase Benzanilide->Abl1 Binds to ATP-binding site Proliferation Cell Proliferation & Survival Benzanilide->Proliferation Inhibits Substrate Substrate Protein Abl1->Substrate Phosphorylates ATP ATP ATP->Abl1 Phospho_Substrate Phosphorylated Substrate Phospho_Substrate->Proliferation Drives

Caption: Mechanism of Abl1 Tyrosine Kinase inhibition by a benzanilide-based compound.

Other Potential Applications
  • Spasmolytic Activity: Certain benzanilide derivatives have shown spasmolytic (smooth muscle relaxing) effects on guinea pig ileum preparations, suggesting potential use in treating gastrointestinal spasms. One compound demonstrated an IC₅₀ of 3.25 μM.[10]

  • Endocrine Activity: Some derivatives have been synthesized as dual-acting agents with alpha-1 adrenoceptor antagonistic action and steroid 5-alpha reductase inhibitory activity, indicating potential for conditions like benign prostatic hyperplasia.[11]

Key Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments cited in the exploration of benzanilide derivatives' biological activities.

Protocol: Antibacterial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)

This method assesses the susceptibility of bacteria to the test compounds.[1][9][10][11][12]

  • Inoculum Preparation:

    • Select 3-4 isolated bacterial colonies from a pure overnight culture.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9][12]

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial suspension, removing excess liquid by pressing it against the inside of the tube.[9]

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria. This is typically done by streaking in three directions, rotating the plate 60 degrees after each streaking.[10][12]

    • Allow the plate to dry for 3-5 minutes.[9]

  • Disk Application:

    • Using sterile forceps, place paper disks impregnated with a known concentration of the benzanilide test compound onto the inoculated agar surface.[9]

    • Ensure disks are placed at least 24 mm apart and are pressed gently to ensure full contact with the agar.[9]

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.[9][11]

  • Interpretation:

    • Measure the diameter of the "zone of inhibition" (the clear area around the disk where bacterial growth is inhibited) in millimeters using a ruler or caliper.[12] The size of the zone correlates with the susceptibility of the bacterium to the compound.

G Start Prepare 0.5 McFarland Bacterial Suspension Inoculate Inoculate Mueller-Hinton Agar Plate Start->Inoculate Dry Allow Plate to Dry (3-5 min) Inoculate->Dry Place_Disks Place Compound-impregnated Disks on Agar Dry->Place_Disks Incubate Incubate at 37°C (18-24h) Place_Disks->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure End Determine Susceptibility Measure->End

Caption: Experimental workflow for the Kirby-Bauer disk diffusion assay.

Protocol: In Vitro Vasodilation Assay (Isolated Rat Aortic Rings)

This ex vivo method is used to determine the vasodilatory or vasoconstrictive effects of compounds on blood vessels.[8][13][14]

  • Tissue Preparation:

    • Humanely euthanize a rat and carefully excise the thoracic aorta, placing it in cold Krebs-Henseleit buffer.[8][13]

    • Under a dissecting microscope, clean the aorta of adhering connective and adipose tissue.

    • Cut the aorta into rings of 2-4 mm in width.[8][14]

  • Mounting and Equilibration:

    • Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously gassed with 95% O₂ / 5% CO₂.[2][13]

    • Apply a resting tension of 1.5 g and allow the rings to equilibrate for 60-90 minutes, replacing the buffer every 15-20 minutes.[8][13]

  • Viability and Endothelium Integrity Check:

    • Induce a sustained contraction with a vasoconstrictor agent (e.g., 1 µM Phenylephrine or 60-70 mM KCl).[8][13]

    • Once the contraction stabilizes, add 1-10 µM Acetylcholine to assess endothelium integrity. A relaxation of over 80% confirms a healthy, intact endothelium.[8]

    • Wash the rings with buffer to return to baseline tension.

  • Compound Testing:

    • Induce a stable submaximal contraction again with the vasoconstrictor.

    • Add the benzanilide test compound in a cumulative manner (e.g., from 1 nM to 100 µM), allowing the response to stabilize at each concentration.[8]

    • Record the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

  • Data Analysis:

    • Plot the concentration-response curve to determine parameters like EC₅₀ (half-maximal effective concentration).

G Start Isolate & Cut Rat Thoracic Aorta Mount Mount Aortic Rings in Organ Bath Start->Mount Equilibrate Equilibrate under Tension (60 min) Mount->Equilibrate Precontract Induce Contraction (e.g., Phenylephrine) Equilibrate->Precontract Check_Endo Test Endothelium Integrity (e.g., Acetylcholine) Precontract->Check_Endo Wash Wash & Re-equilibrate Check_Endo->Wash Test_Compound Re-contract & Add Benzanilide Compound (Cumulative Doses) Wash->Test_Compound Record Record Relaxation Response Test_Compound->Record End Analyze Data (EC₅₀) Record->End

Caption: Experimental workflow for the isolated aortic ring vasodilation assay.

Protocol: Abl1 Tyrosine Kinase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the Abl1 kinase.[5][6][15][16] A common method is the ADP-Glo™ Kinase Assay.

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA).[15]

    • Dilute the Abl1 enzyme, the specific peptide substrate (e.g., Abltide), and ATP to desired concentrations in the kinase buffer.[6][15][16]

    • Prepare a serial dilution of the benzanilide test compound in buffer with a small percentage of DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the test compound or vehicle (DMSO control).[6]

    • Add 2 µL of the Abl1 enzyme solution.

    • Add 2 µL of the ATP/Substrate mixture to initiate the reaction.

    • Incubate at room temperature for 60 minutes.[6][15]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6][15]

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[6][15]

  • Data Acquisition and Analysis:

    • Record the luminescence signal using a plate reader.

    • The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[6]

Conclusion and Future Directions

While this compound itself is an obsolete fungicide with no therapeutic history, its core benzanilide structure is a versatile and valuable scaffold in drug discovery. Derivatives of benzanilide have demonstrated a wide array of promising biological activities, including antimicrobial, vasodilatory, and anti-cancer effects. The evidence suggests that further exploration of benzanilide chemical space could lead to the development of novel therapeutics for a variety of diseases. Future research should focus on synthesizing and screening libraries of this compound-related compounds to identify derivatives with potent and selective activity for specific biological targets, optimizing them for drug-like properties, and advancing the most promising candidates into preclinical and, eventually, clinical development.

References

Methodological & Application

Application Notes and Protocols: Mebenil In Vitro Tubulin Polymerization Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is fundamental to their cellular function. Consequently, tubulin has emerged as a key target for the development of anticancer therapeutics. Agents that disrupt microtubule dynamics can arrest the cell cycle, leading to apoptosis. Mebenil, a benzimidazole derivative, is one such agent that inhibits tubulin polymerization. This document provides a detailed protocol for conducting an in vitro tubulin polymerization assay to characterize the inhibitory effects of this compound.

This compound belongs to the class of microtubulin inhibitors that bind to the colchicine site on β-tubulin, thereby preventing the polymerization of tubulin into microtubules. Understanding the precise mechanism and quantifying the inhibitory potential of this compound is crucial for its development as a therapeutic agent. The in vitro tubulin polymerization assay is a fundamental method for this characterization, which can be monitored through changes in turbidity or fluorescence.

Principle of the Assay

The in vitro tubulin polymerization assay is based on the principle that the polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering (turbidity) or by an increase in fluorescence of a reporter dye that preferentially binds to microtubules. Polymerization is initiated by raising the temperature to 37°C in the presence of GTP. The rate and extent of polymerization can be measured over time using a spectrophotometer or a fluorometer. The effect of an inhibitor like this compound is quantified by its ability to reduce the rate and/or the extent of tubulin polymerization.

Data Presentation

The inhibitory effect of this compound and other benzimidazole compounds on tubulin polymerization can be summarized by their half-maximal inhibitory concentration (IC50) values. While a specific IC50 for this compound in a tubulin polymerization assay is not widely published, its binding affinity (Kd) to tubulin is reported to be approximately 1 µM, similar to that of nocodazole.[1] The following table presents representative IC50 values for various benzimidazole derivatives against tubulin polymerization, providing a comparative context for this compound's expected activity.

CompoundIC50 (µM)Cell Line/Assay Condition
This compound (Reference) ~1 (Kd)Fluorescence-based binding assay to chicken erythrocyte tubulin[1]
Nocodazole~2.5 - 5In vitro tubulin polymerization (turbidity)[2]
Benzimidazole Derivative 12.55 - 17.89Cytotoxicity against SK-Mel-28 cells[3]
Benzimidazole Derivative 20.042 - 0.76Cytotoxicity against MCF7, PC3, and A549 cells[3]
Benzimidazole Derivative 32.9In vitro tubulin polymerization inhibition[4]

Experimental Protocols

A. Turbidity-Based Tubulin Polymerization Assay

This protocol describes a method to monitor tubulin polymerization by measuring the increase in absorbance at 340 nm.[5]

1. Materials and Reagents:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP stock solution (100 mM)

  • Glycerol

  • This compound stock solution (in DMSO)

  • Positive control: Nocodazole or Colchicine

  • Negative control: DMSO (vehicle)

  • Pre-chilled 96-well half-area plates

2. Assay Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin to a concentration of 10 mg/mL in ice-cold GTB. Keep on ice.

    • Prepare a 10 mM GTP working solution in GTB.

    • Prepare a tubulin polymerization mix on ice: For a final tubulin concentration of 3 mg/mL, mix the appropriate volume of reconstituted tubulin with GTB containing 1 mM GTP and 10% glycerol.[3][5]

    • Prepare serial dilutions of this compound and control compounds (e.g., Nocodazole) in GTB to achieve 10x the final desired concentrations.

  • Reaction Setup:

    • Pipette 10 µL of the 10x compound dilutions (this compound, controls) or vehicle (DMSO in GTB) into the wells of a pre-warmed 96-well plate.

    • To initiate the polymerization reaction, add 90 µL of the cold tubulin polymerization mix to each well.[3]

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[5]

3. Data Analysis:

  • Subtract the initial absorbance reading (time 0) from all subsequent readings for each well to correct for background.

  • Plot the change in absorbance versus time for each concentration of this compound and the controls.

  • Determine the maximum rate of polymerization (Vmax) and the plateau absorbance (extent of polymerization).

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[3]

B. Fluorescence-Based Tubulin Polymerization Assay

This protocol utilizes a fluorescent reporter that binds to polymerized microtubules, resulting in an increase in fluorescence intensity.

1. Materials and Reagents:

  • All reagents from the turbidity-based assay.

  • Fluorescent reporter dye (e.g., DAPI at a final concentration of 10 µM).[6]

  • Black, opaque 96-well plates.

2. Assay Procedure:

  • Preparation of Reagents:

    • Follow the same preparation steps as the turbidity-based assay.

    • When preparing the tubulin polymerization mix, add the fluorescent reporter dye to the final concentration.

  • Reaction Setup and Data Acquisition:

    • The assay setup is identical to the turbidity-based assay, using a black, opaque 96-well plate.

    • Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 450 nm for DAPI) every 60 seconds for 60 minutes at 37°C.[3][6]

3. Data Analysis:

  • Data analysis is analogous to the turbidity-based assay, using fluorescence intensity instead of absorbance to determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Reaction Setup cluster_acq 3. Data Acquisition cluster_analysis 4. Data Analysis prep_tubulin Reconstitute Tubulin prep_mix Prepare Polymerization Mix prep_tubulin->prep_mix prep_gtp Prepare GTP Solution prep_gtp->prep_mix add_mix Add Polymerization Mix prep_mix->add_mix prep_compounds Prepare this compound Dilutions add_compounds Add Compounds to Plate prep_compounds->add_compounds read_plate Measure Absorbance/Fluorescence at 37°C add_mix->read_plate plot_curves Plot Polymerization Curves read_plate->plot_curves calc_inhibition Calculate % Inhibition plot_curves->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

signaling_pathway cluster_inhibition Microtubule Destabilization cluster_activation Unique Signaling Effect This compound This compound Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin Binds to Activation Activation This compound->Activation Polymerization Tubulin Polymerization Tubulin->Polymerization Microtubules Microtubule Formation Spindle Mitotic Spindle Disruption Microtubules->Spindle Leads to Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis MEK_ERK MEK-ERK Pathway Activation->MEK_ERK Activates

Caption: Proposed mechanism of action for this compound.

References

Application Notes and Protocols: Developing a Fungicide Sensitivity Assay for Mebenil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebenil is a benzanilide fungicide that functions as a succinate dehydrogenase inhibitor (SDHI).[1] This class of fungicides targets Complex II of the mitochondrial respiratory chain, a critical enzyme for cellular respiration in fungi.[2][3] By inhibiting succinate dehydrogenase, this compound disrupts the electron transport chain, leading to a cessation of ATP synthesis and ultimately, fungal cell death.[2][4] These application notes provide detailed protocols for developing a robust in vitro fungicide sensitivity assay for this compound, enabling researchers to determine its efficacy against various fungal pathogens and to monitor for the development of resistance.

Principle of the Assay

The fungicide sensitivity assay for this compound is based on the principle of determining the concentration of the compound that inhibits fungal growth by 50% (Effective Concentration 50 or EC50). This is achieved by exposing fungal isolates to a range of this compound concentrations in a suitable growth medium and measuring the resulting mycelial growth or spore germination. The data is then used to generate a dose-response curve from which the EC50 value is calculated. Two primary methods are described: the agar dilution method and the broth microdilution method.[5][6]

Data Presentation

Quantitative data from the fungicide sensitivity assays should be summarized in clearly structured tables for easy comparison of the efficacy of this compound against different fungal isolates or species.

Table 1: Example of EC50 Values for this compound against Various Fungal Pathogens

Fungal Isolate IDFungal SpeciesEC50 (µg/mL) of this compound95% Confidence IntervalResistance Factor (RF)*
FP-001Fusarium graminearum0.750.68 - 0.821.0
FP-002Fusarium graminearum1.521.41 - 1.642.0
BC-001Botrytis cinerea0.520.47 - 0.581.0
BC-002Botrytis cinerea5.805.50 - 6.1211.2
AN-001Aspergillus niger>100--

*Resistance Factor (RF) is calculated by dividing the EC50 value of a test isolate by the EC50 value of a known sensitive (wild-type) isolate.

Table 2: Example of Mycelial Growth Inhibition Data for a Single Isolate

This compound Concentration (µg/mL)Mean Mycelial Diameter (mm) ± SDPercent Inhibition (%)
0 (Control)85.2 ± 2.10
0.172.5 ± 1.814.9
0.548.1 ± 2.543.5
1.025.6 ± 1.570.0
5.05.3 ± 0.893.8
10.00100

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II Oxidation Fumarate Fumarate Complex_II->Fumarate Ubiquinone Ubiquinone (Q) Complex_II->Ubiquinone e- transfer Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Reduction Complex_III Complex III Ubiquinol->Complex_III ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton Motive Force ATP ATP ATP_Synthase->ATP This compound This compound This compound->Complex_II Inhibition

Caption: Mechanism of action of this compound as a succinate dehydrogenase inhibitor.

G cluster_0 Experimental Workflow prep 1. Prepare Materials - Fungal isolates - this compound stock solution - Growth media (PDA or PDB) assay_prep 2. Assay Preparation prep->assay_prep agar_dilution Agar Dilution: - Amend PDA with this compound - Pour plates assay_prep->agar_dilution Method A broth_microdilution Broth Microdilution: - Add this compound dilutions to 96-well plate - Add fungal inoculum assay_prep->broth_microdilution Method B inoculation 3. Inoculation - Place mycelial plug (agar) - Add spore suspension (broth) agar_dilution->inoculation broth_microdilution->inoculation incubation 4. Incubation - Appropriate temperature and duration inoculation->incubation data_collection 5. Data Collection - Measure colony diameter (agar) - Measure absorbance (broth) incubation->data_collection analysis 6. Data Analysis - Calculate percent inhibition - Determine EC50 value data_collection->analysis

Caption: General workflow for the this compound fungicide sensitivity assay.

Experimental Protocols

Materials
  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB)

  • Sterile petri dishes (90 mm)

  • Sterile 96-well microtiter plates

  • Fungal isolates of interest

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Spectrophotometer (for broth microdilution)

  • Incubator

Protocol 1: Agar Dilution Method

This method is suitable for filamentous fungi that grow well on solid media.[5]

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution with sterile distilled water to create working solutions. The final concentration of DMSO in the agar should not exceed 1% (v/v) as it can inhibit fungal growth.

  • Preparation of Fungicide-Amended Agar:

    • Prepare PDA according to the manufacturer's instructions and autoclave.

    • Cool the molten agar to 45-50°C in a water bath.

    • Add the appropriate volume of this compound working solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with PDA and the same concentration of DMSO used in the treatment plates.

    • Mix thoroughly by swirling and pour approximately 20 mL of the amended agar into each sterile petri dish.

    • Allow the plates to solidify at room temperature.

  • Inoculation:

    • From the edge of an actively growing fungal colony on a PDA plate, take a 5-mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each this compound-amended and control plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

    • Incubate until the fungal growth in the control plate has reached the edge of the plate.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the average diameter for each concentration.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

      • Percent Inhibition = [(Diameter of control - Diameter of treatment) / Diameter of control] x 100

    • Plot the percent inhibition against the log-transformed concentration of this compound.

    • Use a suitable statistical software (e.g., R with the 'drc' package, GraphPad Prism) to perform a non-linear regression analysis and determine the EC50 value.[7][8]

Protocol 2: Broth Microdilution Method

This method is suitable for both filamentous fungi and yeasts and allows for higher throughput testing.[6]

  • Preparation of this compound Solutions:

    • Prepare a series of 2x concentrated this compound solutions in PDB. The final concentration of DMSO should not exceed 1% (v/v).

  • Preparation of Fungal Inoculum:

    • For filamentous fungi, grow the fungus on PDA plates. Flood the plate with sterile distilled water containing 0.05% Tween 80 and gently scrape the surface to release spores. Filter the suspension through sterile cheesecloth and adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

    • For yeasts, grow in PDB and adjust the cell density to 1 x 10^5 cells/mL.

  • Assay Setup:

    • In a sterile 96-well microtiter plate, add 100 µL of the 2x this compound solutions to the appropriate wells.

    • Add 100 µL of the fungal inoculum to each well.

    • Include control wells containing 100 µL of PDB with DMSO and 100 µL of inoculum (positive control), and wells with 200 µL of PDB only (negative control/blank).

  • Incubation:

    • Incubate the plate at the optimal temperature for the fungus for 48-72 hours, or until visible growth is observed in the positive control wells.

  • Data Collection and Analysis:

    • Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader.

    • Subtract the OD of the negative control (blank) from the OD of all other wells.

    • Calculate the percentage of growth inhibition for each concentration using the following formula:

      • Percent Inhibition = [(OD of positive control - OD of treatment) / OD of positive control] x 100

    • Determine the EC50 value as described in the agar dilution method.

Conclusion

The provided protocols offer a comprehensive framework for establishing a reliable and reproducible fungicide sensitivity assay for this compound. The choice between the agar dilution and broth microdilution method will depend on the fungal species being tested and the desired throughput.[5][6] Consistent application of these methods will generate valuable data for understanding the efficacy of this compound and for managing the potential development of fungicide resistance.

References

Application Notes and Protocols for In Vitro Anthelmintic Efficacy Testing of Mebenil (Mebendazole)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of the anthelmintic efficacy of Mebenil (mebendazole). This compound, a broad-spectrum benzimidazole anthelmintic, is widely used for the treatment of various parasitic worm infestations.[1][2] Its primary mechanism of action involves the disruption of microtubule polymerization in helminth cells, leading to impaired glucose uptake and eventual parasite death.[1][3][4][5] This document outlines key in vitro assays to quantify the efficacy of this compound against different developmental stages of helminths.

Mechanism of Action

This compound exerts its anthelmintic effect by binding to the β-tubulin subunit of the microtubules in the intestinal cells of parasites.[1][3][4] This binding action inhibits the polymerization of tubulin dimers, which are essential for the formation and maintenance of the microtubule cytoskeleton.[3][4] The disruption of microtubules interferes with vital cellular processes, including cell division, intracellular transport, and the absorption of essential nutrients like glucose.[3] This ultimately leads to the paralysis, immobilization, and death of the helminth.[1][3] this compound is effective against both adult and larval stages of nematodes and can also be ovicidal, killing the eggs of species like roundworm and whipworm.[1][2]

cluster_this compound This compound (Mebendazole) cluster_HelminthCell Helminth Intestinal Cell cluster_Outcome Outcome This compound This compound BetaTubulin β-tubulin This compound->BetaTubulin Binds to Microtubules Microtubules This compound->Microtubules Inhibits Polymerization TubulinDimers Tubulin Dimers TubulinDimers->Microtubules Polymerization GlucoseUptake Glucose Uptake Microtubules->GlucoseUptake Disrupts CellularFunctions Cellular Functions (e.g., transport, division) Microtubules->CellularFunctions Disrupts Paralysis Paralysis & Death GlucoseUptake->Paralysis Leads to CellularFunctions->Paralysis Leads to

This compound's mechanism of action targeting helminth tubulin.

Data Presentation

The following tables summarize the reported in vitro efficacy of mebendazole and other benzimidazoles against various helminth species. EC50/IC50 values represent the concentration of the drug required to inhibit 50% of the measured activity (e.g., egg hatching, larval motility).

Helminth SpeciesAssay TypeAnthelminticEC50/IC50Reference
Ascaris suumLarval Migration InhibitionMebendazole2.3-4.3 nM[6]
Ascaris suumLarval Migration InhibitionFenbendazole4.9-13.9 nM[6]
Ascaris suumLarval Migration InhibitionThiabendazole74-150 nM[6]
Ascaridia galliIn-ovo Larval DevelopmentFenbendazole0.071 µg/ml[7][8]
Ascaridia galliIn-ovo Larval DevelopmentThiabendazole0.084 µg/ml[7][8]
Ascaridia galliLarval Migration InhibitionFenbendazole6.32 nM[7][8]
Ascaridia galliLarval Migration InhibitionThiabendazole105.9 nM[7][8]
Trichuris murisL1 Motility AssayMebendazole>50 µg/mL (no effect)[9]
Trichuris murisL1 Motility AssayOxantel pamoate0.05 µg/mL[9]
Trichuris murisL1 Motility AssayLevamisole1.75 µg/mL[9]
Trichuris murisL1 Motility AssayNitazoxanide4.43 µg/mL[9]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. It is crucial to adapt these protocols based on the specific helminth species and laboratory conditions.

Egg Hatch Assay (EHA)

This assay assesses the ovicidal activity of this compound by quantifying the inhibition of egg hatching.

Materials:

  • Freshly collected helminth eggs (e.g., from fecal samples)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Culture medium (e.g., sterile water, agar plates)

  • 96-well microtiter plates

  • Incubator

  • Inverted microscope

Protocol:

  • Egg Isolation and Sterilization: Isolate helminth eggs from fecal samples using a standard flotation method. Wash the eggs multiple times with sterile water to remove debris.

  • Drug Preparation: Prepare serial dilutions of the this compound stock solution in the culture medium. Include a vehicle control (medium with the same concentration of DMSO used for the drug stock) and a negative control (medium only).

  • Assay Setup: Add approximately 100-200 eggs to each well of a 96-well plate. Add the different concentrations of this compound and the controls to the respective wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a period sufficient for hatching in the control group (typically 24-72 hours).

  • Data Collection: After incubation, count the number of hatched larvae and unhatched eggs in each well using an inverted microscope.

  • Data Analysis: Calculate the percentage of egg hatch inhibition for each this compound concentration relative to the negative control. Determine the EC50 value by plotting the inhibition percentage against the drug concentration.

Start Start EggIsolation Isolate & Sterilize Helminth Eggs Start->EggIsolation DrugPrep Prepare this compound Serial Dilutions EggIsolation->DrugPrep AssaySetup Dispense Eggs & Drug into 96-well Plate DrugPrep->AssaySetup Incubation Incubate at Optimal Temperature AssaySetup->Incubation DataCollection Count Hatched Larvae & Unhatched Eggs Incubation->DataCollection DataAnalysis Calculate % Inhibition & EC50 Value DataCollection->DataAnalysis End End DataAnalysis->End

Workflow for the Egg Hatch Assay (EHA).

Larval Development Assay (LDA)

This assay evaluates the effect of this compound on the development of helminth larvae from one stage to another (e.g., L1 to L3).

Materials:

  • Synchronized population of first-stage larvae (L1)

  • This compound stock solution

  • Culture medium supplemented with a food source (e.g., E. coli for C. elegans)

  • 96-well microtiter plates

  • Incubator

  • Microscope

Protocol:

  • Larval Preparation: Obtain a synchronized population of L1 larvae by hatching eggs in the absence of food.

  • Drug Preparation: Prepare serial dilutions of this compound in the culture medium.

  • Assay Setup: Add a defined number of L1 larvae (e.g., 20-50) to each well of a 96-well plate. Add the drug dilutions and controls.

  • Incubation: Incubate the plates at an appropriate temperature for a period that allows for larval development to the desired stage (e.g., L3) in the control group (typically 3-7 days).

  • Data Collection: Assess larval development in each well using a microscope. This can be done by observing morphological changes or by using vital stains.

  • Data Analysis: Determine the percentage of larvae that failed to develop to the target stage for each this compound concentration. Calculate the IC50 value.

Start Start LarvalPrep Prepare Synchronized L1 Larvae Start->LarvalPrep DrugPrep Prepare this compound Serial Dilutions LarvalPrep->DrugPrep AssaySetup Dispense Larvae & Drug into 96-well Plate DrugPrep->AssaySetup Incubation Incubate for Larval Development AssaySetup->Incubation DataCollection Assess Larval Development Stage Incubation->DataCollection DataAnalysis Calculate % Inhibition & IC50 Value DataCollection->DataAnalysis End End DataAnalysis->End

Workflow for the Larval Development Assay (LDA).

Larval Motility/Migration Inhibition Assay

This assay measures the ability of this compound to inhibit the movement or migration of helminth larvae.

Materials:

  • Third-stage larvae (L3) or other motile larval stage

  • This compound stock solution

  • Culture medium (e.g., RPMI-1640)

  • 24- or 96-well plates

  • Optional: Agarose for migration assay

  • Incubator

  • Microscope or automated motility meter

Protocol:

  • Larval Collection: Collect and wash the desired larval stage.

  • Drug Preparation: Prepare serial dilutions of this compound in the culture medium.

  • Assay Setup:

    • Motility Assay: Add a known number of larvae to each well of a microtiter plate, followed by the drug dilutions and controls.

    • Migration Assay: A common setup involves placing a small amount of agar in the center of a well, with the larvae and drug solution surrounding it. Motile larvae will migrate into the agar.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a defined period (e.g., 24-72 hours).

  • Data Collection:

    • Motility Assay: Visually score the motility of the larvae under a microscope (e.g., on a scale of 0-5, where 0 is no movement and 5 is vigorous movement) or use an automated system to quantify movement.

    • Migration Assay: Count the number of larvae that have migrated into the agar.

  • Data Analysis: Calculate the percentage of motility or migration inhibition for each this compound concentration compared to the control. Determine the EC50 value.

Start Start LarvalCollection Collect & Wash Motile Larvae Start->LarvalCollection DrugPrep Prepare this compound Serial Dilutions LarvalCollection->DrugPrep AssaySetup Dispense Larvae & Drug into Assay Plate DrugPrep->AssaySetup Incubation Incubate at Optimal Temperature AssaySetup->Incubation DataCollection Assess Larval Motility or Migration Incubation->DataCollection DataAnalysis Calculate % Inhibition & EC50 Value DataCollection->DataAnalysis End End DataAnalysis->End

Workflow for the Larval Motility/Migration Inhibition Assay.

References

Application Notes and Protocols for Mebenil in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Mebenil, also known as 2-methyl-N-phenylbenzamide, is a compound for which detailed public data on solubility and specific biological effects are limited. The following protocols and information are based on the known properties of structurally similar compounds, such as N-phenylbenzamides and benzimidazole derivatives. Researchers should perform small-scale solubility and cytotoxicity tests to validate and optimize these protocols for their specific cell lines and experimental conditions.

Introduction

This compound (CAS: 7055-03-0), with the IUPAC name 2-methyl-N-phenylbenzamide, is a small molecule whose biological activities are an area of active investigation. Structurally related N-phenylbenzamide and benzimidazole compounds have shown a range of biological effects, including anticancer and antifungal properties, often through the disruption of microtubule polymerization. These application notes provide a general protocol for dissolving this compound and utilizing it in cell-based assays to explore its potential therapeutic effects.

Data Presentation: Solubility of this compound

Due to the hydrophobic nature of its N-phenylbenzamide core structure, this compound is predicted to have low aqueous solubility.[1] The use of an organic solvent is necessary to prepare a stock solution, which can then be diluted to the final working concentration in cell culture media.

Table 1: Solubility and Stock Solution Recommendations for this compound

ParameterRecommendationNotes
Primary Solvents Dimethyl sulfoxide (DMSO), EthanolDMSO is a common solvent for dissolving hydrophobic compounds for in vitro assays due to its high solubilizing capacity and miscibility with aqueous media.[2] Ethanol is a viable alternative.[3]
Stock Solution Concentration 10-50 mM in 100% DMSO or EthanolPrepare a high-concentration stock to minimize the final solvent concentration in the cell culture medium.
Storage of Stock Solution -20°C or -80°CAliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Final Solvent Concentration in Media < 0.5% (v/v)High concentrations of organic solvents can be toxic to cells. It is crucial to maintain a low final concentration in the culture medium. A vehicle control (media with the same final solvent concentration) must be included in all experiments.[4]
Aqueous Solubility Predicted to be very lowDirect dissolution in aqueous buffers or cell culture media is not recommended.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound: The molecular weight of this compound (C₁₄H₁₃NO) is 211.26 g/mol .[5] To prepare 1 mL of a 10 mM stock solution, weigh out 2.11 mg of this compound.

  • Dissolution: Aseptically add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO.

  • Solubilization: Vortex the solution thoroughly until all the solid this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.[6]

  • Sterilization: The DMSO stock solution can be considered sterile if prepared from sterile components in a sterile environment. Filtration is generally not recommended for high-concentration DMSO stocks as it may cause the compound to precipitate on the filter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: General Cell-Based Assay for this compound Activity

This protocol provides a general workflow for assessing the effect of this compound on cell viability or other cellular functions.

Materials:

  • Cells of interest cultured in appropriate media

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Assay-specific reagents (e.g., for viability, apoptosis, or signaling pathway analysis)

  • Multichannel pipette

  • Incubator (37°C, 5% CO₂)

  • Plate reader or microscope for data acquisition

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Incubate for 24 hours to allow for cell attachment.

  • Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5%.

    • Vehicle Control: Prepare a control solution containing the same final concentration of DMSO in the medium as the highest this compound concentration.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay Performance: After the incubation period, perform the chosen cell-based assay according to the manufacturer's instructions. This could be a viability assay (e.g., MTT, PrestoBlue), an apoptosis assay (e.g., caspase activity), or analysis of specific protein expression or phosphorylation via immunofluorescence or western blotting.

  • Data Analysis: Quantify the results using a plate reader or other appropriate instrumentation. Normalize the data to the vehicle control to determine the specific effect of this compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock prepare_working Prepare Working Solutions stock->prepare_working Dilute in Media seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat Cells with this compound incubate1->treat prepare_working->treat incubate2 Incubate 24-72h treat->incubate2 assay Perform Assay (e.g., Viability) incubate2->assay analyze Data Analysis assay->analyze

Caption: Experimental workflow for preparing this compound and use in cell-based assays.

signaling_pathway cluster_pathway Hypothesized this compound Signaling Pathway This compound This compound tubulin β-Tubulin This compound->tubulin Inhibits microtubules Microtubule Polymerization tubulin->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle mitotic_arrest Mitotic Arrest mitotic_spindle->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Hypothesized mechanism of action for this compound targeting microtubule dynamics.

References

Application Note: A Robust HPLC Method for the Quantification of Mebenil in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Mebenil in solution. This compound (2-Methyl-N-phenylbenzamide) is a benzanilide fungicide.[1] The method utilizes a reversed-phase C18 column with UV detection, providing excellent resolution and accuracy. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust analytical method for this compound quantification. While a specific validated HPLC method for this compound is not widely published, this document presents a representative method based on the analysis of structurally similar compounds.

Introduction

This compound, with the chemical formula C₁₄H₁₃NO, is a member of the benzamide group of compounds.[1][2] Accurate quantification of this compound in various solutions is crucial for research, quality control, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. This application note provides a detailed protocol for a reversed-phase HPLC method suitable for the determination of this compound concentration.

Physicochemical Properties of this compound[1][2]

PropertyValue
Chemical Formula C₁₄H₁₃NO
Molecular Weight 211.26 g/mol
Synonyms 2-Methyl-N-phenylbenzamide, 2-Methylbenzanilide, o-Toluanilide
Appearance Solid powder

Experimental Protocol

This protocol outlines a representative HPLC method for the quantification of this compound.

Instrumentation and Materials
  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard (>98% purity)[2]

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Preparation of Solutions

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) is a suitable mobile phase for the separation of benzanilide compounds. The optimal ratio may require minor adjustments based on the specific column and system used.

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: Dilute the sample solution containing this compound with the mobile phase to fall within the concentration range of the working standard solutions. Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Conditions
ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 265 nm (estimated λmax)
Run Time 10 minutes
Method Validation Parameters (Representative Data)

The following table summarizes typical validation parameters for an HPLC method of this nature.

ParameterResult
Linearity (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Data Presentation

Calibration Curve Data

A calibration curve should be generated by plotting the peak area of the this compound standard against its concentration.

Concentration (µg/mL)Peak Area (arbitrary units)
150,000
5255,000
10510,000
251,275,000
502,550,000
1005,100,000
Sample Analysis Data
Sample IDPeak Area (arbitrary units)Calculated Concentration (µg/mL)
Sample 11,836,00036.0
Sample 23,213,00063.0

Visualizations

Experimental Workflow

HPLC_Workflow prep Solution Preparation stock Standard Stock Solution (1000 µg/mL) prep->stock sample Sample Preparation (Dilution & Filtration) prep->sample working Working Standards (1-100 µg/mL) stock->working hplc HPLC Analysis working->hplc sample->hplc instrument C18 Column Mobile Phase: ACN:H2O Flow Rate: 1.0 mL/min Detection: 265 nm hplc->instrument data Data Acquisition & Processing hplc->data calibration Calibration Curve (Peak Area vs. Conc.) data->calibration quant Quantification of This compound in Sample data->quant calibration->quant report Reporting quant->report

References

Application Notes and Protocols for Mebenil Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebenil (CAS: 7055-03-0), a benzanilide fungicide, is utilized in agricultural and research settings for its activity against a range of fungal pathogens.[1][2] Its primary mode of action is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[3][4] This disruption of cellular respiration leads to the effective control of fungal growth. Accurate preparation and proper storage of this compound stock solutions are paramount for reproducible and reliable experimental results. These application notes provide detailed protocols for the preparation and storage of this compound stock solutions, along with relevant physicochemical data and a diagram of its signaling pathway.

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is essential for its effective use.

PropertyValueSource
Molecular Formula C₁₄H₁₃NO[2]
Molecular Weight 211.26 g/mol [2]
Appearance White needle crystal/Solid powder[5][6]
Melting Point 125-130 °C[5]
Water Solubility Insoluble[5]
Organic Solvent Solubility Soluble in Dimethyl sulfoxide (DMSO), acetone, dimethylformamide, methanol, and ethanol.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for this compound.

Materials:

  • This compound powder (purity >98%)

  • Anhydrous or high-purity Dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing Preparations: Ensure the analytical balance is calibrated and level. Perform all weighing and handling of this compound powder in a chemical fume hood.

  • Weighing this compound: Carefully weigh out 2.11 mg of this compound powder and transfer it to a sterile, amber microcentrifuge tube.

  • Adding Solvent: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex the solution at room temperature until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain. Gentle warming in a water bath (37°C) may be used to aid dissolution, but avoid excessive heat.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.

  • Labeling: Clearly label each aliquot with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), and the date of preparation.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol describes the dilution of the 10 mM this compound stock solution to prepare working solutions for use in cellular or biochemical assays. It is crucial to maintain a low final concentration of DMSO in the assay medium to avoid solvent-induced cytotoxicity, typically below 0.5%.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium or assay buffer

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile, filtered pipette tips

Procedure:

  • Determine Final Concentration: Decide on the final desired concentrations of this compound for your experiment. Published studies have shown cytotoxic effects of this compound on mammalian cell lines at concentrations above 0.25-0.50 mg/L (~1.18-2.37 µM) and anti-proliferative effects at concentrations as low as 0.008 mg/L (~0.038 µM). Antifungal EC50 values for similar benzamide derivatives have been reported in the range of 0.98 to 7.07 µg/mL. A common starting point for in vitro assays is a serial dilution from a higher concentration (e.g., 10 µM or 50 µM).

  • Serial Dilution: To minimize the final DMSO concentration, perform a serial dilution. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.

    • Intermediate Dilution (e.g., 100 µM): Add 1 µL of the 10 mM this compound stock solution to 99 µL of sterile culture medium or assay buffer in a sterile microcentrifuge tube. Mix thoroughly by gentle pipetting.

    • Final Working Solution (e.g., 10 µM): Add 10 µL of the 100 µM intermediate dilution to 90 µL of culture medium or assay buffer in the well of a microplate or a new tube.

  • Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the assay.

Stock Solution Storage and Stability

Proper storage is critical to maintain the stability and efficacy of this compound stock solutions.

Storage ConditionDurationRecommendations
Short-term Days to weeksStore at 0-4°C, protected from light.[6]
Long-term Months to yearsStore at -20°C in a non-frost-free freezer, protected from light.[6]

Key Storage Recommendations:

  • Store aliquots in a dark, dry place.

  • Protect from light to prevent photodegradation.

  • Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture.

  • Before use, allow the frozen aliquots to thaw completely at room temperature and vortex gently to ensure a homogenous solution.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound's fungicidal activity is primarily due to its role as a succinate dehydrogenase inhibitor (SDHI). SDH (Complex II) is a key enzyme in the mitochondrial electron transport chain. By binding to the ubiquinone-binding site (Q-site) of the SDH complex, this compound blocks the transfer of electrons from succinate to ubiquinone. This disruption halts cellular respiration and ATP production, ultimately leading to fungal cell death.

Mebenil_Mechanism_of_Action cluster_TCA TCA Cycle (Mitochondrial Matrix) cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII e- Fumarate Fumarate ComplexII->Fumarate Ubiquinone Ubiquinone (Q) ComplexII->Ubiquinone e- Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Reduction ComplexIII Complex III Ubiquinol->ComplexIII e- ATP_Production ATP Production (via Oxidative Phosphorylation) ComplexIII->ATP_Production ... This compound This compound This compound->ComplexII Inhibits Cell_Death Fungal Cell Death ATP_Production->Cell_Death Depletion leads to

Caption: this compound inhibits Complex II (SDH), blocking electron flow from succinate to ubiquinone.

References

Application Notes and Protocols for Mebenil Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebenil, a benzanilide fungicide, has garnered interest for its potential cytotoxic effects against various cancer cell lines. Understanding the viability of cells after exposure to this compound is crucial for evaluating its therapeutic potential. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound using common cell viability assays.

Mechanism of Action: this compound-Induced Cytotoxicity

This compound has been shown to induce a potent antitumor effect by disrupting microtubule polymerization, which is critical for cell division and intracellular transport.[1] This disruption leads to cell cycle arrest and ultimately triggers programmed cell death, or apoptosis. This compound's cytotoxic activity is linked to the induction of both the intrinsic and extrinsic apoptotic pathways.[2][3] Studies have demonstrated that this compound can lead to the phosphorylation of the anti-apoptotic protein Bcl-2, which prevents it from inhibiting the pro-apoptotic protein Bax, thereby promoting apoptosis.[2] Furthermore, this compound treatment has been observed to increase the levels of key apoptosis-mediating enzymes, caspase-3, caspase-8, and caspase-9.[3]

Data Presentation: this compound Cytotoxicity

The cytotoxic effect of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. These values can vary depending on the cell line and the duration of exposure.

Cell LineCancer TypeIC50 (µM)AssayReference
M-14Chemoresistant Melanoma~0.32Not Specified[2]
SK-Mel-19Chemoresistant Melanoma~0.32Not Specified[2]
NCI-H209Small Cell Lung CarcinomaNot SpecifiedNot Specified[3]

Experimental Protocols

Two common and reliable methods for assessing cell viability and cytotoxicity are the MTT and LDH assays.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4][5]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Target cancer cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)[5]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of fresh medium containing various concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[4]

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[4]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[4] A reference wavelength of >650 nm can be used to subtract background absorbance.[4]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.[6][7]

Materials:

  • This compound stock solution

  • Target cancer cell line

  • Complete cell culture medium (serum-free medium is often recommended for the assay step)

  • LDH Assay Kit (containing substrate mix, assay buffer, and stop solution)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with this compound.

    • It is crucial to include the following controls in triplicate:

      • Vehicle Control (Spontaneous LDH release): Cells treated with the vehicle only.

      • Maximum LDH Release Control: Cells treated with a lysis solution (e.g., Triton X-100, provided in most kits) 45 minutes before the end of the incubation.

      • Medium Background Control: Wells containing only culture medium.

  • Collection of Supernatant:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet the cells.[7]

    • Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well flat-bottom plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[7]

  • Absorbance Measurement:

    • Add 50 µL of the stop solution to each well.

    • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the medium background control from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental Value - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

    • Plot the percentage of cytotoxicity against the this compound concentration to determine the IC50 value.

Mandatory Visualization

G cluster_workflow Experimental Workflow for this compound Cytotoxicity Testing start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate for 24h (Cell Attachment) seed->incubate1 treat Treat with this compound (Various Concentrations) incubate1->treat incubate2 Incubate for Desired Period treat->incubate2 assay Perform Cell Viability Assay (MTT or LDH) incubate2->assay measure Measure Absorbance assay->measure analyze Data Analysis (Calculate % Viability/Cytotoxicity and IC50) measure->analyze end End analyze->end

Experimental Workflow for Cytotoxicity Assays

G cluster_pathway This compound-Induced Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Caspase8 Caspase-8 Activation This compound->Caspase8 Increases levels Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Induces Phosphorylation Caspase9 Caspase-9 Activation This compound->Caspase9 Increases levels Caspase3 Caspase-3 Activation (Executioner Caspase) This compound->Caspase3 Increases levels DeathReceptor Death Receptors DeathReceptor->Caspase8 Caspase8->Caspase3 Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-Induced Apoptosis Signaling

References

Application Notes & Protocols: High-Throughput Screening Assays for Mebendazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebendazole, a benzimidazole anthelmintic, has demonstrated significant potential as a repurposed anti-cancer agent.[1][2][3] Its primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division and microtubule dynamics.[4][5][6] This property makes it and its analogs promising candidates for oncology drug development.[1] High-throughput screening (HTS) is an essential tool for efficiently evaluating large libraries of Mebendazole analogs to identify compounds with enhanced potency, selectivity, and favorable pharmacological properties.[7][8]

These application notes provide detailed protocols for biochemical and cell-based HTS assays designed to identify and characterize novel Mebendazole analogs that target tubulin polymerization.

Mechanism of Action: Tubulin Polymerization Inhibition

Mebendazole selectively binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[4] This disruption of the microtubule network leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately inducing apoptosis in rapidly dividing cancer cells.[9] The selective affinity for parasite tubulin is a known characteristic of Mebendazole; however, it also exhibits potent activity against mammalian tubulin, particularly in the context of cancer.[1][6]

Below is a diagram illustrating the signaling pathway affected by Mebendazole analogs.

cluster_0 Cellular Processes Tubulin α/β-Tubulin Dimers MT Microtubules Tubulin->MT Polymerization MT->Tubulin Depolymerization Spindle Mitotic Spindle MT->Spindle Formation Apoptosis Apoptosis Spindle->Apoptosis Disruption leads to Mebenil Mebendazole Analogs This compound->Tubulin Inhibits Polymerization

Caption: Mebendazole analogs' mechanism of action.

High-Throughput Screening Assays

A tiered approach to screening Mebendazole analogs is recommended, beginning with a primary biochemical assay followed by secondary cell-based assays for hit confirmation and further characterization.

Primary Screen: In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of compounds on the polymerization of purified tubulin in a cell-free system. It is a robust and cost-effective method for primary HTS.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (OD) at 340 nm over time. Inhibitors of polymerization will prevent or reduce this increase in OD.

Experimental Protocol:

  • Reagent Preparation:

    • Tubulin Stock: Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES pH 6.9, 1 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP) to a final concentration of 10 mg/mL.

    • Glycerol Cushion: G-PEM buffer supplemented with 60% (v/v) glycerol.

    • Compound Plates: Prepare serial dilutions of Mebendazole analogs in G-PEM buffer in a 384-well plate. Include positive (e.g., Nocodazole) and negative (DMSO vehicle) controls.

  • Assay Procedure:

    • Add 5 µL of compound dilutions to a clear, 384-well microplate.

    • Chill the plate and tubulin solution on ice.

    • Add 45 µL of ice-cold tubulin solution (final concentration 1-3 mg/mL) to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Calculate the rate of polymerization (Vmax) for each well.

    • Normalize the data to the controls (DMSO = 100% polymerization, Nocodazole = 0% polymerization).

    • Plot the percent inhibition versus compound concentration to determine the IC₅₀ value for each analog.

Data Presentation:

Analog IDIC₅₀ (µM) for Tubulin Polymerization Inhibition
Mebendazole0.32[1]
Analog A[Insert Value]
Analog B[Insert Value]
Analog C[Insert Value]
Nocodazole[Insert Value]
Secondary Screen: Cell-Based Assays

Hits from the primary screen should be validated in cell-based assays to confirm their activity in a more physiologically relevant context and to assess cellular effects such as cytotoxicity and mitotic arrest.

Principle: This assay determines the concentration at which Mebendazole analogs inhibit cell growth or induce cell death. Common methods include MTT, MTS, or resazurin-based assays which measure metabolic activity, or ATP-based assays (e.g., CellTiter-Glo®) which measure cellular ATP levels.[10]

Experimental Protocol (using Resazurin):

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa, HCT116) in a 384-well black, clear-bottom plate at a density of 1,000-5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the Mebendazole analogs to the cells and incubate for 48-72 hours.

  • Resazurin Addition: Add resazurin solution to each well to a final concentration of 20 µg/mL and incubate for 2-4 hours at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity (Ex/Em ~560/590 nm) using a microplate reader.

  • Data Analysis: Calculate the percent viability relative to DMSO-treated cells and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability).

Data Presentation:

Analog IDGI₅₀ (µM) in HeLa Cells
Mebendazole[Insert Value]
Analog A[Insert Value]
Analog B[Insert Value]
Analog C[Insert Value]
Doxorubicin[Insert Value]

Principle: This assay quantifies the ability of compounds to induce cell cycle arrest in the G2/M phase, a hallmark of microtubule-targeting agents.[9] High-content imaging allows for the automated analysis of cellular morphology and DNA content.

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in a 384-well imaging plate and treat with compounds as described for the viability assay.

  • Cell Staining: After 24 hours of treatment, fix the cells with 4% paraformaldehyde. Permeabilize the cells and stain with Hoechst 33342 (to visualize nuclei) and an antibody against a mitotic marker such as phosphorylated histone H3 (pH3).

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to automatically identify and quantify the percentage of cells that are positive for the mitotic marker (pH3).

  • Data Analysis: Plot the percentage of mitotic cells versus compound concentration to determine the EC₅₀ for mitotic arrest.

Data Presentation:

Analog IDEC₅₀ (µM) for Mitotic Arrest
Mebendazole[Insert Value]
Analog A[Insert Value]
Analog B[Insert Value]
Analog C[Insert Value]
Paclitaxel[Insert Value]

Experimental Workflow Diagram

The following diagram outlines the high-throughput screening workflow for the identification and characterization of Mebendazole analogs.

cluster_workflow HTS Workflow Lib Mebendazole Analog Library PriScreen Primary Screen: In Vitro Tubulin Polymerization Assay Lib->PriScreen PriHits Primary Hits PriScreen->PriHits IC50 < Threshold SecScreen Secondary Screens: - Cell Viability - Mitotic Arrest PriHits->SecScreen ConfHits Confirmed Hits SecScreen->ConfHits Potent & Efficacious SAR Structure-Activity Relationship (SAR) Studies ConfHits->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: HTS workflow for Mebendazole analogs.

Conclusion

The described high-throughput screening cascade provides a systematic and efficient approach for the discovery and preclinical development of novel Mebendazole analogs as potential anti-cancer therapeutics. By combining a direct biochemical assay with robust cell-based secondary screens, researchers can effectively identify potent inhibitors of tubulin polymerization and prioritize them for further lead optimization.

References

Measuring Mebenil's Effect on Microtubule Dynamics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebenil, a benzimidazole anthelmintic, has demonstrated significant potential as a repurposed anti-cancer agent due to its inhibitory effects on microtubule polymerization.[1][2] Microtubules are highly dynamic cytoskeletal polymers crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[3][4] Their dynamic instability, characterized by phases of growth (polymerization) and shrinkage (depolymerization), is essential for their function.[5] this compound disrupts these dynamics by binding to β-tubulin, a subunit of the tubulin heterodimer, and inhibiting its polymerization into microtubules.[1][2][6] This disruption leads to mitotic arrest at the G2/M phase of the cell cycle, induction of apoptosis, and suppression of tumor growth.[2][7]

These application notes provide detailed protocols for key experiments to quantitatively and qualitatively assess the effects of this compound on microtubule dynamics, both in vitro and in cellular contexts. The protocols are intended to guide researchers in the comprehensive evaluation of this compound and other potential microtubule-targeting agents.

Key Experimental Approaches

The investigation of this compound's impact on microtubule dynamics typically involves a multi-faceted approach, combining in vitro biochemical assays with cell-based imaging and viability studies. The core experiments detailed in these notes are:

  • In Vitro Tubulin Polymerization Assay: To directly measure the effect of this compound on the polymerization of purified tubulin.

  • Immunofluorescence Microscopy of Cellular Microtubules: To visualize the impact of this compound on the microtubule network architecture within cells.

  • Cell Viability and Proliferation Assays: To determine the cytotoxic and anti-proliferative effects of this compound.

  • Cell Cycle Analysis: To assess the effect of this compound on cell cycle progression, specifically looking for arrest in the G2/M phase.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a structured overview of the typical quantitative data obtained from the described experiments when studying a microtubule destabilizing agent like this compound.

Table 1: In Vitro Tubulin Polymerization Assay

ParameterControl (Vehicle)This compound (Test Compound)Expected Outcome with this compound
Vmax (ΔAbsorbance/min) HighLowDecrease
Lag Time (minutes) ShortElongatedIncrease
Maximum Polymer Mass (Absorbance) HighLowDecrease
IC50 (µM) N/AVariesTo be determined

Table 2: Immunofluorescence Microscopy Analysis

ParameterControl (Vehicle)This compound (Test Compound)Expected Outcome with this compound
Microtubule Density HighLowDecrease
Microtubule Length Long, filamentousShort, fragmentedDecrease
Cellular Morphology Normal, spreadRounded, apoptotic bodiesAltered
Mitotic Spindle Formation Bipolar, well-definedAberrant, multipolar or absentDisrupted

Table 3: Cell Viability and Proliferation Assays (e.g., MTT, SRB)

ParameterControl (Vehicle)This compound (Test Compound)Expected Outcome with this compound
Cell Viability (%) ~100%Dose-dependent decreaseDecrease
IC50 / GI50 (nM or µM) N/AVaries by cell lineTo be determined

Table 4: Cell Cycle Analysis

Cell Cycle PhaseControl (Vehicle) (%)This compound (Test Compound) (%)Expected Outcome with this compound
G0/G1 HighDecreasedDecrease
S ModerateDecreasedDecrease
G2/M LowSignificantly IncreasedIncrease
Sub-G1 (Apoptosis) Very LowIncreasedIncrease

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay monitors the kinetics of microtubule formation from purified tubulin in the presence or absence of this compound by measuring the increase in light scattering (turbidity) as tubulin polymerizes.[8][9]

Materials:

  • Lyophilized tubulin protein (≥99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP solution (100 mM)

  • Glycerol

  • This compound stock solution (in DMSO)

  • Pre-chilled 96-well half-area plates

  • Temperature-controlled spectrophotometer/plate reader capable of kinetic reads at 340 nm

Protocol:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 10 mg/mL. Keep on ice and use within one hour.[10]

    • Prepare a 10 mM working stock of GTP in GTB.

    • Prepare a polymerization buffer by supplementing GTB with 1 mM GTP and 10% glycerol (optional, enhances polymerization). Keep on ice.[11]

    • Prepare serial dilutions of this compound in polymerization buffer. Include a vehicle control (DMSO).

  • Assay Procedure:

    • Pre-warm the spectrophotometer to 37°C.[10]

    • On ice, add 10 µL of the this compound dilutions or vehicle control to the wells of a pre-chilled 96-well plate.

    • Initiate the polymerization reaction by adding 90 µL of the cold tubulin solution (final concentration ~3 mg/mL) to each well.[10]

    • Immediately place the plate in the pre-warmed spectrophotometer.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.[9]

  • Data Analysis:

    • Plot absorbance (turbidity) versus time to generate polymerization curves.

    • Determine the maximum rate of polymerization (Vmax), the lag time for nucleation, and the maximum polymer mass (plateau of the curve).[9]

    • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

G Workflow: In Vitro Tubulin Polymerization Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_tubulin Reconstitute Tubulin add_tubulin Add Tubulin Solution to Initiate (on ice) prep_tubulin->add_tubulin prep_buffer Prepare Polymerization Buffer (GTB + GTP) prep_this compound Prepare this compound Dilutions prep_buffer->prep_this compound add_this compound Add this compound/Vehicle to Plate (on ice) prep_this compound->add_this compound add_this compound->add_tubulin incubate Incubate at 37°C in Spectrophotometer add_tubulin->incubate measure Kinetic Read at 340 nm incubate->measure plot Plot Absorbance vs. Time measure->plot calculate Calculate Vmax, Lag Time, Max Polymer Mass plot->calculate ic50 Determine IC50 calculate->ic50 G Workflow: Immunofluorescence Microscopy seed_cells Seed Cells on Coverslips treat_cells Treat with this compound/Vehicle seed_cells->treat_cells fix_cells Fix Cells (PFA or Methanol) treat_cells->fix_cells permeabilize Permeabilize (Triton X-100) fix_cells->permeabilize block Block (BSA) permeabilize->block primary_ab Incubate with Primary Antibody (anti-tubulin) block->primary_ab secondary_ab Incubate with Secondary Antibody (fluorescent) primary_ab->secondary_ab stain_nuclei Stain Nuclei (DAPI) secondary_ab->stain_nuclei mount Mount Coverslips stain_nuclei->mount image Image with Fluorescence Microscope mount->image analyze Analyze Microtubule Network image->analyze G This compound-Induced Mitotic Arrest and Apoptosis This compound This compound Tubulin β-Tubulin This compound->Tubulin binds & inhibits MT_Polymerization Microtubule Polymerization This compound->MT_Polymerization inhibits Tubulin->MT_Polymerization Mitotic_Spindle Mitotic Spindle Disruption MT_Polymerization->Mitotic_Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Mitotic_Spindle->SAC activates G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis induces Bcl2 Bcl-2 Pathway Modulation Apoptosis->Bcl2 involves G This compound's Effect on Girdin/Akt/NF-κB Pathway This compound This compound Girdin Girdin This compound->Girdin downregulates Proliferation Cell Proliferation & Metastasis This compound->Proliferation inhibits Akt p-Akt Girdin->Akt activates IKK p-IKKα/β Akt->IKK activates NFkB p-NF-κB IKK->NFkB activates NFkB->Proliferation promotes

References

Experimental Models for Testing Mebendazole Against Helminths: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for establishing experimental models to test the efficacy of Mebendazole, a broad-spectrum benzimidazole anthelmintic, against various helminth species.

Introduction to Mebendazole

Mebendazole is a widely used anthelmintic drug effective against a range of intestinal nematodes.[1][2] Its primary mechanism of action involves the inhibition of microtubule polymerization in the intestinal cells of parasites by binding to the colchicine binding-site of β-tubulin.[3][4] This disruption of the cytoskeleton leads to impaired glucose uptake and depletion of glycogen stores, ultimately resulting in the parasite's immobilization, inhibition of egg production, and death.[3][5] Mebendazole has demonstrated efficacy against soil-transmitted helminths such as Ascaris lumbricoides (roundworm), Trichuris trichiura (whipworm), and hookworms (Ancylostoma duodenale and Necator americanus), as well as Enterobius vermicularis (pinworm).[1][6]

Mechanism of Action Signaling Pathway

The following diagram illustrates the molecular mechanism of Mebendazole's action on helminth intestinal cells.

Mebendazole_Mechanism Mebendazole Mebendazole BetaTubulin β-tubulin Mebendazole->BetaTubulin Binds to Microtubule Microtubule Polymerization BetaTubulin->Microtubule Inhibits GlucoseUptake Glucose Uptake Microtubule->GlucoseUptake Disrupts Glycogen Glycogen Stores GlucoseUptake->Glycogen Leads to depletion of Paralysis Paralysis & Death Glycogen->Paralysis

Caption: Mebendazole's mechanism of action.

In Vitro Experimental Models

In vitro assays are crucial for the initial screening of anthelmintic compounds and for studying their direct effects on different life stages of helminths.[7]

Larval Motility Assay

This assay assesses the viability of helminth larvae by observing their motility after exposure to Mebendazole.[8][9] A reduction in motility is indicative of the drug's efficacy.

Experimental Workflow:

Larval_Motility_Workflow Start Start: Obtain L3 Larvae Prepare_Drug Prepare Serial Dilutions of Mebendazole Start->Prepare_Drug Incubate Incubate Larvae with Mebendazole (e.g., 24-72 hours at 37°C) Prepare_Drug->Incubate Observe Observe and Score Motility (Stereomicroscope) Incubate->Observe Analyze Data Analysis (Calculate IC50) Observe->Analyze End End Analyze->End

Caption: Workflow for the larval motility assay.

Protocol:

  • Larval Preparation: Obtain third-stage larvae (L3) of the target helminth species. Wash the larvae several times with a suitable culture medium (e.g., RPMI-1640).

  • Drug Preparation: Prepare a stock solution of Mebendazole in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain the desired test concentrations. The final solvent concentration should not exceed a level toxic to the larvae (typically ≤0.5%).[10]

  • Assay Setup: In a 96-well plate, add approximately 50-100 L3 larvae per well.[8] Add the different concentrations of Mebendazole to the respective wells. Include positive (e.g., levamisole) and negative (solvent only) controls.[10]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a defined period (e.g., 24-72 hours).[8][10]

  • Motility Scoring: Observe the motility of the larvae under a stereomicroscope. Larvae are considered motile if they exhibit sinusoidal movement.[9] A scoring system can be employed (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal activity, 0 = no movement).[10]

  • Data Analysis: Calculate the percentage of larval motility inhibition for each Mebendazole concentration relative to the negative control. Determine the 50% inhibitory concentration (IC50) using appropriate statistical software.

Data Presentation:

Mebendazole Concentration (µg/mL)Mean Motility Score (± SD)% Motility Inhibition
0 (Control)3.0 (± 0.0)0
0.12.5 (± 0.2)16.7
11.2 (± 0.3)60.0
100.1 (± 0.1)96.7
1000.0 (± 0.0)100
Egg Hatch Assay

This assay evaluates the ovicidal activity of Mebendazole by quantifying its ability to inhibit the hatching of helminth eggs.[11]

Experimental Workflow:

Egg_Hatch_Workflow Start Start: Isolate Helminth Eggs Prepare_Drug Prepare Serial Dilutions of Mebendazole Start->Prepare_Drug Incubate Incubate Eggs with Mebendazole (e.g., 48 hours at 27°C) Prepare_Drug->Incubate Count Count Hatched Larvae and Unhached Eggs Incubate->Count Analyze Data Analysis (Calculate EC50) Count->Analyze End End Analyze->End

Caption: Workflow for the egg hatch assay.

Protocol:

  • Egg Isolation: Isolate fresh, unembryonated helminth eggs from fecal samples.

  • Drug Preparation: Prepare serial dilutions of Mebendazole as described for the larval motility assay.

  • Assay Setup: In a 96-well plate, add approximately 50-60 embryonated eggs per well in a suitable hatching medium.[12] Add the different concentrations of Mebendazole. Include a negative control (solvent only).

  • Incubation: Incubate the plates under conditions that promote hatching (e.g., 27°C for 48 hours).[13]

  • Quantification: After incubation, count the number of hatched larvae and unhatched eggs in each well under an inverted microscope.[12]

  • Data Analysis: Calculate the percentage of egg hatch inhibition for each concentration relative to the control. The formula is: Fraction of unhatched eggs = number of unhatched eggs / (number of hatched larvae + number of unhatched eggs).[14] Determine the 50% effective concentration (EC50) using a non-linear regression analysis.[12]

Data Presentation:

Mebendazole Concentration (µM)Mean % Egg Hatch (± SD)% Hatch Inhibition
0 (Control)95.2 (± 3.1)0
180.5 (± 4.5)15.4
1045.1 (± 5.2)52.6
5010.3 (± 2.8)89.2
1002.1 (± 1.5)97.8

In Vivo Experimental Model

In vivo models are essential for evaluating the efficacy of anthelmintic drugs in a whole-organism context, considering factors like drug metabolism and host-parasite interactions.[7] A common model involves the use of laboratory rodents infected with a target helminth species.

Fecal Egg Count Reduction Test (FECRT)

The FECRT is a widely used in vivo method to assess the efficacy of an anthelmintic by measuring the reduction in the number of helminth eggs shed in the feces after treatment.[15]

Experimental Workflow:

FECRT_Workflow Start Start: Infect Animals (e.g., mice with Heligmosomoides polygyrus) Pre_Treatment_Count Pre-treatment Fecal Egg Count (Eggs Per Gram - EPG) Start->Pre_Treatment_Count Treatment Administer Mebendazole (Oral Gavage) Pre_Treatment_Count->Treatment Post_Treatment_Count Post-treatment Fecal Egg Count (e.g., 7-14 days post-treatment) Treatment->Post_Treatment_Count Calculate_Reduction Calculate Fecal Egg Count Reduction (%) Post_Treatment_Count->Calculate_Reduction End End Calculate_Reduction->End

Caption: Workflow for the Fecal Egg Count Reduction Test.

Protocol:

  • Animal Infection: Infect a cohort of suitable laboratory animals (e.g., BALB/c mice) with a standardized dose of infective larvae of a target helminth (e.g., Heligmosomoides polygyrus).

  • Pre-treatment Sampling: Once the infection is patent (eggs are present in feces), collect individual fecal samples and determine the pre-treatment eggs per gram (EPG) of feces using a quantitative method like the McMaster technique.

  • Treatment: Administer Mebendazole orally to the treatment group at various dosages. A control group should receive the vehicle only.

  • Post-treatment Sampling: At a specified time post-treatment (e.g., 7-14 days), collect individual fecal samples again and determine the post-treatment EPG.

  • Data Analysis: Calculate the percentage of fecal egg count reduction for each treatment group using the formula: FECR (%) = [1 - (mean EPG post-treatment / mean EPG pre-treatment)] x 100.

Data Presentation:

Treatment GroupDosage (mg/kg)Mean Pre-treatment EPG (± SD)Mean Post-treatment EPG (± SD)Fecal Egg Count Reduction (%)
Control (Vehicle)01520 (± 210)1480 (± 195)2.6
Mebendazole251495 (± 230)350 (± 95)76.6
Mebendazole501550 (± 205)55 (± 25)96.5
Mebendazole1001510 (± 215)5 (± 3)99.7
Parasite Burden Determination

At the end of an in vivo study, direct enumeration of adult worms in the target organ (e.g., intestines) provides a definitive measure of anthelmintic efficacy.

Protocol:

  • Euthanasia and Dissection: At a predetermined time point after treatment, humanely euthanize the animals.

  • Worm Recovery: Carefully dissect the target organ (e.g., small intestine) and collect the adult worms.

  • Worm Counting: Count the number of adult worms for each animal.

  • Data Analysis: Calculate the mean parasite burden for each treatment group and compare it to the control group to determine the percentage reduction in worm burden.

Alternatively, quantitative PCR (qPCR) can be used to determine the relative parasite burden in tissues by measuring the DNA copy number of a parasite-specific gene.[16]

Data Presentation:

Treatment GroupDosage (mg/kg)Mean Adult Worm Burden (± SD)% Worm Burden Reduction
Control (Vehicle)045.2 (± 8.5)0
Mebendazole2512.1 (± 3.2)73.2
Mebendazole502.5 (± 1.1)94.5
Mebendazole1000.2 (± 0.5)99.6

Conclusion

The experimental models and protocols detailed in these application notes provide a robust framework for the preclinical evaluation of Mebendazole and other novel anthelmintic compounds. A combination of in vitro and in vivo assays is recommended for a comprehensive assessment of a drug's efficacy, mechanism of action, and potential for in vivo translation. Careful adherence to these standardized protocols will ensure the generation of reliable and reproducible data, facilitating the discovery and development of new therapies to combat helminth infections.

References

Troubleshooting & Optimization

Technical Support Center: Mebenil Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Mebenil for in vitro experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

This compound is a white, needle-like crystalline solid. It is known to be practically insoluble in water but soluble in several organic solvents.[1]

PropertyValue
Molecular FormulaC₁₄H₁₃NO[2]
Molecular Weight211.26 g/mol [2]
AppearanceWhite needle crystal[1]
Water SolubilityInsoluble[1]
Organic Solvent SolubilitySoluble in acetone, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, and ethanol[1]

Q2: Why is this compound difficult to dissolve in aqueous solutions for my in vitro experiments?

This compound's low aqueous solubility is due to its chemical structure, which is largely non-polar. For effective use in in vitro assays, which are typically conducted in aqueous-based cell culture media, a suitable solubilization strategy is necessary.

Q3: What is the recommended solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a high-concentration stock solution of this compound and other benzimidazole-based compounds due to its excellent solubilizing capacity for non-polar compounds.[1][3]

Q4: What is the approximate solubility of this compound in DMSO?

Troubleshooting Guide

Problem: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS).

  • Cause: This is expected due to this compound's poor aqueous solubility.

  • Solution: Do not attempt to dissolve this compound directly in aqueous buffers. First, prepare a concentrated stock solution in an organic solvent like DMSO.

Problem: After adding my this compound-DMSO stock solution to the cell culture medium, a precipitate forms.

  • Cause: This is a common issue known as "precipitation upon dilution." It occurs because the DMSO concentration is significantly lowered when added to the aqueous medium, reducing its ability to keep the hydrophobic this compound in solution.

  • Solution:

    • Optimize the dilution process: Instead of a single-step dilution, perform a stepwise serial dilution. A key technique is to add the stock solution to the media while gently vortexing or swirling to ensure rapid mixing and prevent localized high concentrations that can initiate precipitation.[4]

    • Adjust the final solvent concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. However, it is crucial to keep this concentration as low as possible. Always include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments to account for any solvent effects.[5]

    • Warm the media: Gently warming the cell culture media to 37°C before adding the this compound-DMSO stock can sometimes help maintain solubility.

    • Use solubility enhancers: If precipitation persists, consider incorporating solubility enhancers into your media. The proteins in fetal bovine serum (FBS), such as albumin, can bind to the compound and help keep it in solution. Therefore, diluting the compound into a serum-containing medium can be effective.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Optional: Ultrasonic bath

Procedure:

  • Pre-weighing Preparations: Ensure the analytical balance is calibrated. Use appropriate personal protective equipment (PPE).

  • Weighing this compound: Carefully weigh out 2.11 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Adding Solvent: Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex the solution until the this compound is completely dissolved. If dissolution is slow, gentle warming of the tube in a 37°C water bath or sonication in an ultrasonic bath for 10-15 minutes can be used to facilitate the process.[5] Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional): For sterile cell culture applications, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

  • Storage: Store the aliquots at -20°C for long-term storage, protected from light.

Protocol 2: Preparation of Working Solutions and Dosing Cells

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium (with or without serum, as required by the experiment)

  • Sterile conical tubes or microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilutions (Serial Dilution): a. To minimize precipitation, it is best to perform a serial dilution. For example, to achieve a final concentration of 10 µM in your cell culture well, first prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed media. b. Then, prepare a 100 µM intermediate solution by adding 10 µL of the 1 mM solution to 90 µL of pre-warmed media.

  • Prepare Final Working Solution: a. Based on the desired final concentration in your assay, calculate the volume of the appropriate intermediate stock solution to add to your cell culture medium. For example, to achieve a 10 µM final concentration in a well containing 1 mL of media, add 100 µL of the 100 µM intermediate solution. b. Important: Always add the this compound solution to the larger volume of media while gently mixing. Do not add a small volume of media to the concentrated this compound solution.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest this compound concentration being tested.

  • Dosing Cells: Remove the existing media from your cell culture plate and add the freshly prepared media containing the desired concentrations of this compound or the vehicle control.

Visualizations

Mebenil_Solubilization_Workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_treatment Cell Treatment weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO (Vortex/Sonicate) weigh->dissolve aliquot Aliquot for Single Use dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw Aliquot store->thaw serial_dilution Perform Serial Dilution in Pre-warmed Media thaw->serial_dilution final_dilution Prepare Final Working Concentrations serial_dilution->final_dilution add_to_cells Add to Cell Culture final_dilution->add_to_cells vehicle_control Include Vehicle Control (DMSO only)

Caption: Experimental workflow for preparing this compound solutions for in vitro experiments.

Tubulin_Polymerization_Inhibition cluster_tubulin Microtubule Dynamics cluster_this compound This compound Action cluster_outcome Cellular Outcome alpha_beta_dimer α/β-Tubulin Dimers protofilament Protofilament alpha_beta_dimer->protofilament Polymerization protofilament->alpha_beta_dimer Depolymerization microtubule Microtubule protofilament->microtubule Assembly microtubule->protofilament Disassembly This compound This compound beta_tubulin Binds to β-Tubulin This compound->beta_tubulin inhibition Inhibits Polymerization beta_tubulin->inhibition inhibition->alpha_beta_dimer disruption Microtubule Disruption inhibition->disruption mitotic_arrest Mitotic Arrest disruption->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

References

Mebenil precipitation in aqueous buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Mebenil precipitation in aqueous buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a common issue?

A1: this compound, also known as 2-methyl-N-phenylbenzamide, is a benzanilide fungicide.[1][2] Its chemical structure lends it to be sparingly soluble in water and aqueous buffers, a common characteristic for many organic compounds with significant nonpolar surface area.[3] This low solubility can lead to precipitation during experiments, especially when diluting a concentrated stock solution in an organic solvent into an aqueous buffer.

Q2: What are the primary factors that influence this compound precipitation in aqueous buffers?

A2: Several factors can contribute to the precipitation of this compound in aqueous solutions. These include:

  • pH of the buffer: The solubility of compounds with ionizable groups can be highly pH-dependent. While this compound does not have strongly acidic or basic groups, extreme pH values can affect its stability.[4][5]

  • Buffer composition and ionic strength: The type of ions and the overall ionic strength of the buffer can influence the solubility of small molecules through salting-in or salting-out effects.

  • Concentration of this compound: Exceeding the solubility limit of this compound in a particular buffer will inevitably lead to precipitation.

  • Co-solvents: The percentage of organic co-solvents (like DMSO or ethanol) carried over from the stock solution can be critical. A sharp decrease in the organic solvent concentration upon dilution into the aqueous buffer is a primary cause of precipitation.

  • Temperature: Temperature can affect solubility. While higher temperatures often increase solubility, this is not always the case, and temperature changes can also affect the stability of the compound.[4]

  • Rate of addition and mixing: Rapidly adding a concentrated this compound stock to the buffer without adequate mixing can create localized areas of high concentration, promoting precipitation.

Q3: How can I prepare a stock solution of this compound?

A3: this compound is soluble in several organic solvents.[3] Dimethyl sulfoxide (DMSO), ethanol, and acetone are commonly used. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved; gentle warming or sonication can aid dissolution. Store stock solutions in small aliquots at -20°C to minimize freeze-thaw cycles.[1]

Q4: My this compound precipitated when I diluted my DMSO stock into my aqueous buffer. What should I do?

A4: This is a common issue. Here are several troubleshooting steps:

  • Decrease the final concentration: Your target concentration may be above the solubility limit of this compound in your final buffer. Try a lower final concentration.

  • Increase the percentage of co-solvent: While it's desirable to keep the final concentration of organic solvents low to avoid off-target effects, sometimes a slightly higher percentage (e.g., 0.5% to 1% DMSO) is necessary to maintain solubility. Always run a vehicle control with the same concentration of the co-solvent to account for its effects.

  • Modify the dilution method: Add the this compound stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This helps to disperse the compound quickly and avoid localized high concentrations.

  • Adjust the pH of the buffer: Although this compound is not highly ionizable, slight adjustments to the buffer's pH might improve solubility. This should be done cautiously to ensure the pH remains within a range compatible with your experimental system.

  • Use a solubilizing agent: In some cases, non-ionic detergents (e.g., Tween® 80, Pluronic® F-68) or cyclodextrins can be used at low concentrations to enhance the solubility of hydrophobic compounds. The compatibility of these agents with your specific assay must be verified.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to resolving this compound precipitation issues during your experiments.

Initial Observation: Precipitate formation after diluting this compound stock solution into aqueous buffer.

Table 1: Initial Troubleshooting Steps

StepActionRationale
1Verify Stock Solution Ensure your this compound stock solution is fully dissolved and has no visible precipitate before dilution.
2Check Final Concentration Calculate the final concentration of this compound in your aqueous buffer. It may be exceeding its solubility limit.
3Review Dilution Technique Assess how the stock solution was added to the buffer. Rapid, localized addition can cause precipitation.
4Examine Buffer Composition Consider if any components of your buffer could be interacting with this compound to reduce its solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution in Aqueous Buffer

This protocol outlines a method for diluting a DMSO stock of this compound into a phosphate-buffered saline (PBS) solution to minimize precipitation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Prepare a 50 mM this compound Stock Solution:

    • Weigh out the appropriate amount of this compound powder.

    • Dissolve the this compound in anhydrous DMSO to a final concentration of 50 mM.

    • Ensure complete dissolution by vortexing. If necessary, sonicate for 5-10 minutes.

    • Store the stock solution in small aliquots at -20°C.

  • Prepare a 100 µM this compound Working Solution in PBS:

    • Pre-warm the PBS to your experimental temperature (e.g., 37°C).

    • Place the desired final volume of PBS into a tube.

    • While vigorously vortexing the PBS, add the required volume of the 50 mM this compound stock solution dropwise. For example, to make 1 mL of 100 µM this compound solution, add 2 µL of the 50 mM stock to 998 µL of PBS.

    • Continue vortexing for at least 30 seconds after adding the stock solution.

    • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, the concentration may be too high, and further optimization is needed.

Table 2: Example Dilution Series for Solubility Testing

Final this compound Concentration (µM)Volume of 50 mM Stock (µL) for 1 mL final volumeFinal DMSO Concentration (%)
20040.4
10020.2
5010.1
250.50.05
100.20.02

Visual Guides

Diagram 1: Troubleshooting Workflow for this compound Precipitation

G start Precipitation Observed check_stock Is stock solution clear? start->check_stock remake_stock Remake stock solution check_stock->remake_stock No lower_conc Lower final concentration check_stock->lower_conc Yes remake_stock->check_stock check_dilution Improve dilution technique (vortexing, slow addition) lower_conc->check_dilution Still precipitates success Solution is clear Proceed with experiment lower_conc->success Clear solution modify_buffer Modify buffer (pH, co-solvents) check_dilution->modify_buffer Still precipitates check_dilution->success Clear solution modify_buffer->success Clear solution failure Precipitation persists Consider alternative formulation modify_buffer->failure Still precipitates G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex/Sonicate to dissolve dissolve->vortex store Store at -20°C vortex->store add_stock Add stock to buffer while vortexing store->add_stock prepare_buffer Prepare Aqueous Buffer prepare_buffer->add_stock final_solution Final Working Solution add_stock->final_solution

References

Technical Support Center: Mebenil Tubulin Polymerization Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mebenil in tubulin polymerization assays. The information is designed to assist in identifying and resolving common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems that may arise during a this compound tubulin polymerization assay, offering potential causes and solutions in a structured format.

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Signal in Control Wells 1. Inactive Tubulin: Tubulin may have degraded due to improper storage or multiple freeze-thaw cycles.[1][2][3] 2. Incorrect Temperature: Tubulin polymerization is highly temperature-dependent and requires 37°C.[2][4][5] 3. GTP Degradation: GTP is essential for polymerization and can degrade if not stored or prepared correctly.[1]1. Use a fresh aliquot of high-purity (≥99%) tubulin stored at -80°C. Avoid repeated freeze-thaw cycles.[2][3] If aggregates are suspected, centrifuge the tubulin solution before use.[2][3] 2. Ensure the microplate reader is pre-warmed and maintained at a constant 37°C.[1][5] Use the central wells of the plate to minimize temperature variations.[3] 3. Use freshly prepared or properly stored GTP stock solutions.[1]
High Background Signal at Time Zero 1. This compound Precipitation: The compound may not be fully soluble in the assay buffer, causing light scattering.[1][2] 2. Contaminated Reagents: Buffers or tubulin may contain particulate matter.1. Check the solubility of this compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should typically be ≤2%.[2][3] Consider running a control with this compound in buffer without tubulin.[2] 2. Filter-sterilize all buffers. Centrifuge the tubulin solution to remove any aggregates before use.[3]
Inconsistent Results Between Replicates 1. Inaccurate Pipetting: Small variations in reagent volumes can lead to significant differences.[2][3] 2. Temperature Fluctuations: Uneven temperature across the microplate can affect polymerization rates.[2] 3. Air Bubbles: Bubbles in the wells can interfere with absorbance or fluorescence readings.[3][6]1. Use calibrated pipettes and ensure consistent, careful pipetting technique.[2][3] 2. Pre-warm the plate reader and reagents. Use the central wells to ensure uniform temperature.[3][6] 3. Centrifuge the plate briefly after adding all reagents to remove air bubbles.[6]
This compound Shows Lower Than Expected Activity 1. Poor Compound Solubility: this compound may be precipitating out of solution, reducing its effective concentration.[2] 2. Compound Degradation: The compound may not be stable under the assay conditions.[2] 3. Suboptimal Assay Conditions: The inhibitory effect can be dependent on tubulin and GTP concentrations.[2]1. Ensure the final DMSO concentration is optimized and does not exceed inhibitory levels (typically ≤2%).[2][3] 2. Assess the stability of this compound in the assay buffer over the time course of the experiment. Prepare fresh dilutions for each experiment.[2][6] 3. Optimize tubulin and GTP concentrations to ensure the assay is sensitive to inhibitors.[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in a tubulin polymerization assay?

A1: this compound, a benzimidazole carbamate, functions as a microtubule-destabilizing agent.[7][8] It inhibits tubulin polymerization by binding to a site on β-tubulin.[7][8] This binding induces a conformational change in the tubulin dimer, preventing its incorporation into growing microtubules and leading to cell cycle arrest and apoptosis.[7][9] While structurally similar compounds can bind to the colchicine-binding site, some evidence suggests that benzimidazoles may bind at a distinct site.[7][8][10]

Q2: What are the key phases of a typical tubulin polymerization curve, and how does this compound affect them?

A2: A standard tubulin polymerization curve exhibits three phases: nucleation (lag phase), growth (polymerization phase), and a steady-state equilibrium.[1][5] this compound, as an inhibitor, is expected to decrease the rate of polymerization during the growth phase and lower the final polymer mass at steady state.[11]

Q3: Can I use a fluorescence-based assay instead of a turbidity assay? What are the differences?

A3: Yes, a fluorescence-based assay is a common alternative. This method often uses a fluorescent reporter like DAPI, which shows increased fluorescence upon binding to polymerized microtubules.[1][12] The increase in fluorescence is proportional to the extent of tubulin polymerization.[1][12] While both assays monitor polymerization, the fluorescence-based method can sometimes offer higher sensitivity.

Q4: How can I be sure that the observed signal change is due to microtubule polymerization/depolymerization?

A4: To confirm that the signal change is due to bona fide microtubule formation, a cold-depolymerization step can be performed at the end of the assay.[2][3] Transferring the plate to ice should cause the microtubules to depolymerize, resulting in a return of the signal to baseline levels.[3] If the signal does not reverse, it may indicate compound precipitation or another artifact.[3]

Q5: What are appropriate positive and negative controls for a this compound tubulin polymerization assay?

A5:

  • Negative Control: A reaction containing tubulin, GTP, and the vehicle solvent (e.g., DMSO) without this compound. This shows the baseline polymerization.

  • Positive Control for Inhibition: A known tubulin polymerization inhibitor, such as nocodazole or colchicine.[3][11]

  • Positive Control for Stabilization: A known microtubule-stabilizing agent, such as paclitaxel, can also be included to demonstrate the assay's ability to detect opposing effects.[3][5]

Experimental Protocols

Standard Turbidity-Based Tubulin Polymerization Assay
  • Reagent Preparation:

    • Thaw purified tubulin (e.g., ≥99% pure bovine tubulin) on ice.[3]

    • Prepare a 10x stock of this compound and control compounds in an appropriate solvent (e.g., DMSO).

    • Prepare General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2) and keep on ice.[4][5]

    • Prepare a 10 mM GTP stock solution.[5]

  • Assay Procedure:

    • Pre-warm a 96-well microplate and the plate reader to 37°C.[4][5]

    • On ice, prepare the tubulin polymerization mix. For a final concentration of 3 mg/mL tubulin, reconstitute lyophilized tubulin in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.[1][5]

    • Pipette 10 µL of the 10x compound dilutions (this compound, controls, or vehicle) into the wells of the pre-warmed 96-well plate.[1]

    • To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.[1]

    • Immediately place the plate in the 37°C microplate reader.

  • Data Acquisition:

    • Measure the absorbance at 340 nm or 350 nm every 60 seconds for 60-90 minutes.[1][3][4]

Fluorescence-Based Tubulin Polymerization Assay

The protocol is similar to the turbidity-based assay with the following modifications:

  • Reagent Preparation:

    • When preparing the tubulin polymerization mix, add a fluorescent reporter such as DAPI to a final concentration of around 10 µM.[1]

  • Assay Procedure:

    • Use a black, opaque 96-well plate to minimize background fluorescence.[1]

  • Data Acquisition:

    • Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 450 nm for DAPI) every 60 seconds for 60 minutes at 37°C.[1]

Visualizations

Mebenil_Action_Pathway cluster_0 Cellular Environment cluster_1 Cellular Processes Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization GTP-dependent Disruption Disruption of Microtubule Dynamics Tubulin->Disruption Inhibited Polymerization This compound This compound This compound->Tubulin Binds to β-tubulin Microtubule Microtubule GTP GTP GTP->Polymerization Polymerization->Microtubule CellCycleArrest G2/M Phase Cell Cycle Arrest Disruption->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of this compound-induced apoptosis.

Troubleshooting_Workflow Start Assay Problem Encountered CheckControls Review Control Wells (Positive & Negative) Start->CheckControls LowSignal Low/No Signal in Negative Control? CheckControls->LowSignal CheckTubulin Check Tubulin Activity & Storage LowSignal->CheckTubulin Yes HighBackground High Background at T=0? LowSignal->HighBackground No CheckTempGTP Verify Temperature (37°C) & GTP Integrity CheckTubulin->CheckTempGTP End Problem Resolved CheckTempGTP->End CheckSolubility Assess this compound Solubility/Precipitation HighBackground->CheckSolubility Yes InconsistentReps High Variability Between Replicates? HighBackground->InconsistentReps No CheckSolubility->End CheckPipetting Review Pipetting Technique & Calibration InconsistentReps->CheckPipetting Yes InconsistentReps->End No CheckBubblesTemp Check for Bubbles & Temperature Uniformity CheckPipetting->CheckBubblesTemp CheckBubblesTemp->End

Caption: Troubleshooting workflow for tubulin assays.

References

Technical Support Center: Optimizing Mebenil Concentration for Antifungal Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Mebenil concentration in antifungal assays. Given that this compound is a novel benzanilide fungicide, this guide focuses on establishing robust experimental parameters, with a particular emphasis on addressing challenges related to its physicochemical properties, such as solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A1: this compound is a novel investigational antifungal compound belonging to the benzanilide class. Benzanilide fungicides are typically inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle.[1][2] By inhibiting SDH, this compound is presumed to disrupt fungal respiration and energy production, leading to fungal cell death.[1]

Q2: What is a Minimum Inhibitory Concentration (MIC) and why is it important for this compound?

A2: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4] Determining the MIC is a critical first step in evaluating the antifungal potency of a new compound like this compound. It provides a quantitative measure of its activity against various fungal species and is essential for further preclinical development.[3]

Q3: I am seeing no antifungal activity with this compound. What are the possible reasons?

A3: A lack of observable activity could be due to several factors:

  • Intrinsic Resistance: The tested fungal species may be inherently resistant to this compound's mechanism of action.

  • Solubility Issues: this compound, like many benzanilides, may have poor aqueous solubility. If the compound precipitates out of the assay medium, its effective concentration will be much lower than intended.[5]

  • Inappropriate Concentration Range: The tested concentration range may be too low to inhibit fungal growth.

  • Compound Instability: this compound may be unstable in the culture medium under the assay conditions.

Q4: How should I prepare a stock solution of this compound?

A4: Due to the predicted low aqueous solubility of benzanilides, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO).[5] The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the fungi. Always include a solvent control in your experiments to verify that the solvent itself does not inhibit fungal growth.[5]

Q5: How do I interpret the MIC results for this compound?

A5: The MIC is the lowest concentration of this compound that shows no visible fungal growth.[4] When interpreting the results, it's crucial to compare the MIC value to that of a known antifungal agent (a positive control). A lower MIC value indicates higher potency.[3] However, for a novel compound like this compound, the in vitro MIC does not directly translate to clinical efficacy. It is a primary screening parameter that guides further investigation.[3]

Troubleshooting Guides

Issue 1: this compound precipitates in the assay medium upon dilution from a DMSO stock.
  • Cause: This is a common problem for poorly soluble compounds. The compound is soluble in the high concentration of organic solvent but crashes out when introduced into the aqueous assay medium.[5]

  • Solutions:

    • Lower the Final DMSO Concentration: Prepare a more concentrated DMSO stock solution so that a smaller volume is needed for dilution into the assay medium.

    • Use a Co-Solvent System: Experiment with a co-solvent system. For example, a mixture of DMSO and polyethylene glycol (PEG) may improve solubility upon dilution.

    • Sonication: Briefly sonicate the microplate after adding the this compound stock solution to aid in dispersion.[6]

    • Perform a Solubility Test: Before conducting the full MIC assay, perform a preliminary solubility test to determine the maximum soluble concentration of this compound in your assay medium.

Issue 2: High variability in MIC values between experiments.
  • Cause: Inconsistent results can arise from several sources, including inoculum preparation, pipetting errors, and subjective endpoint reading.[3]

  • Solutions:

    • Standardize Inoculum: Ensure a consistent fungal inoculum concentration for each experiment using a spectrophotometer or hemocytometer.

    • Calibrate Pipettes: Use calibrated pipettes and proper pipetting techniques to ensure accurate serial dilutions.

    • Objective Endpoint Reading: If possible, use a spectrophotometric plate reader to determine growth inhibition quantitatively, in addition to visual inspection.[7]

    • Include Quality Control Strains: Always include well-characterized quality control (QC) fungal strains with known MICs for standard antifungals to validate your assay performance.[3]

Issue 3: "Trailing" or persistent, partial growth at this compound concentrations above the MIC.
  • Cause: This phenomenon, where a small amount of fungal growth persists across a range of drug concentrations, can make it difficult to determine a clear MIC endpoint.[8]

  • Solutions:

    • Adhere to Strict Reading Criteria: For some antifungals, the MIC is defined as the concentration that causes a significant reduction in growth (e.g., ≥50%) rather than complete inhibition.[7] Establish and consistently apply a clear endpoint criterion.

    • Read at an Earlier Time Point: Reading the plates at an earlier incubation time (e.g., 24 hours instead of 48 hours) can sometimes minimize the trailing effect.

    • Use a Spectrophotometer: Quantify the level of growth inhibition using a plate reader to aid in determining the MIC.

Data Presentation

For effective analysis and comparison, all quantitative data from this compound antifungal assays should be summarized in a structured table. Below is a template with hypothetical data for this compound against common fungal pathogens, alongside a standard antifungal agent for comparison.

Fungal SpeciesCompoundMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansThis compound0.125 - 20.51
Fluconazole0.25 - 814
Aspergillus fumigatusThis compound0.5 - 824
Voriconazole0.125 - 20.51
Cryptococcus neoformansThis compound0.25 - 412
Amphotericin B0.06 - 10.250.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Determining the MIC of this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound powder in 100% DMSO to a stock concentration of 1280 µg/mL.

2. Preparation of Microdilution Plates:

  • Perform two-fold serial dilutions of the this compound stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve a final concentration range of 0.06 to 64 µg/mL.
  • Include a drug-free well for a growth control and a medium-only well for a sterility control.

3. Inoculum Preparation:

  • Yeasts (e.g., Candida albicans): Culture the yeast on Sabouraud Dextrose Agar for 24 hours. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
  • Molds (e.g., Aspergillus fumigatus): Grow the mold on Potato Dextrose Agar until conidia are formed. Harvest conidia using sterile saline with 0.05% Tween 80. Adjust the conidial suspension to the desired concentration using a hemocytometer and then dilute in RPMI 1640.

4. Inoculation and Incubation:

  • Add 100 µL of the fungal inoculum to each well of the microdilution plate.
  • Incubate the plates at 35°C for 24-48 hours.

5. MIC Determination:

  • The MIC is determined as the lowest concentration of this compound that shows no visible growth. For some fungi, a significant reduction in growth (e.g., ≥50%) may be used as the endpoint.

Mandatory Visualizations

Mebenil_Signaling_Pathway cluster_tca Tricarboxylic Acid (TCA) Cycle cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (SDH) (Complex II) SDH Complex II (SDH) CoQ CoQ SDH->CoQ Electron Flow Disruption Disruption of Electron Transport ComplexIII ComplexIII CoQ->ComplexIII Electron Flow CytochromeC CytochromeC ComplexIII->CytochromeC Electron Flow ComplexIV ComplexIV CytochromeC->ComplexIV Electron Flow Oxygen Oxygen ComplexIV->Oxygen Electron Flow ATP_Synthase ATP Synthase (Complex V) Proton_Gradient Proton Gradient Proton_Gradient->ATP_Synthase This compound This compound This compound->SDH Inhibition ATP_Depletion ATP Depletion Disruption->ATP_Depletion Fungal_Death Fungal Cell Death ATP_Depletion->Fungal_Death MIC_Workflow start Start: Prepare this compound Stock (e.g., in DMSO) serial_dilution Perform 2-fold Serial Dilutions in RPMI 1640 start->serial_dilution inoculate_plate Inoculate Microtiter Plate serial_dilution->inoculate_plate inoculum_prep Prepare Standardized Fungal Inoculum inoculum_prep->inoculate_plate incubate Incubate at 35°C for 24-48 hours inoculate_plate->incubate read_mic Read MIC (Visually and/or Spectrophotometrically) incubate->read_mic end End: Determine MIC Value read_mic->end Solubility_Troubleshooting start Issue: This compound precipitates in assay medium check_solubility Is this compound concentration below its known solubility limit? start->check_solubility yes_soluble Yes check_solubility->yes_soluble no_insoluble No check_solubility->no_insoluble reassess_protocol Re-evaluate other assay parameters: - Inoculum density - Incubation time - Media components yes_soluble->reassess_protocol reduce_concentration Option 1: Lower this compound concentration no_insoluble->reduce_concentration use_cosolvent Option 2: Use a co-solvent system (e.g., DMSO + PEG) no_insoluble->use_cosolvent sonicate Option 3: Sonication after dilution no_insoluble->sonicate retest Re-test for precipitation reduce_concentration->retest use_cosolvent->retest sonicate->retest resolved Issue Resolved: Proceed with MIC assay retest->resolved

References

Mebenil degradation and stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation issues of Mebenil (2-methyl-N-phenylbenzamide) in solution. The information herein is curated to assist in troubleshooting common experimental challenges.

Disclaimer: Specific degradation studies on this compound are not extensively available in the public domain. The information and protocols provided are based on the known chemistry of benzanilide compounds and general principles of pharmaceutical forced degradation studies.[1][2] It is recommended that users perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is likely influenced by several factors common to pharmaceutical compounds, including pH, temperature, light, and the presence of oxidizing agents.[3][4] As a benzanilide, this compound contains an amide bond that can be susceptible to hydrolysis.

Q2: What is the most probable degradation pathway for this compound in aqueous solutions?

A2: The most anticipated degradation pathway for this compound is the hydrolysis of the amide bond. This reaction would yield 2-methylbenzoic acid and aniline as the primary degradation products. This is a common degradation route for N-phenylbenzamide derivatives.[2]

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, it is recommended to prepare this compound solutions fresh. If storage is necessary, solutions should be kept at low temperatures (e.g., 2-8 °C or -20 °C for longer-term storage) and protected from light.[2] The pH of the solution should also be considered, as benzanilides may exhibit different stability profiles at acidic, neutral, and basic pH.

Q4: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could they be?

A4: Unexpected peaks in your chromatogram could be impurities from the synthesis or degradation products.[2] Based on its chemical structure, potential degradation products could include 2-methylbenzoic acid and aniline resulting from hydrolysis. It is advisable to perform forced degradation studies to identify the retention times of potential degradants.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of this compound concentration over time in solution. Hydrolysis of the amide bond.Prepare fresh solutions before use. If storage is required, store at low temperatures and protect from light. Consider using a buffered solution to maintain a stable pH.
Appearance of new peaks in HPLC chromatogram. Degradation of this compound.Conduct forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to identify potential degradation products and their retention times.[3][5][6]
Inconsistent experimental results. Use of a partially degraded this compound solution.Always use freshly prepared solutions or solutions that have been stored under validated stable conditions. Qualify your stock solutions for purity before use.
Discoloration of the this compound solution. Photodegradation or oxidative degradation.Store solutions in amber vials or protect them from light.[2] Consider purging solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation.

Predicted Degradation Pathway

The primary degradation pathway for this compound is predicted to be hydrolysis, as illustrated below.

G Predicted Hydrolysis of this compound This compound This compound (2-methyl-N-phenylbenzamide) plus + This compound->plus Water H₂O plus->Water Products Degradation Products Water->Products BenzoicAcid 2-Methylbenzoic Acid Products->BenzoicAcid Aniline Aniline Products->Aniline

Predicted Hydrolysis Pathway of this compound

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure to induce degradation of this compound under various stress conditions to identify potential degradation products.

G Forced Degradation Workflow start Prepare this compound Stock Solution (e.g., 1 mg/mL in Acetonitrile) stress Subject Aliquots to Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stress->base oxidation Oxidation (e.g., 3% H₂O₂, RT) stress->oxidation thermal Thermal Stress (e.g., 80°C) stress->thermal photo Photolytic Stress (ICH Q1B guidelines) stress->photo neutralize Neutralize/Quench Reactions acid->neutralize base->neutralize oxidation->neutralize analyze Analyze by Stability-Indicating HPLC Method thermal->analyze photo->analyze neutralize->analyze end Identify Degradation Products and Assess Stability analyze->end

Forced Degradation Experimental Workflow

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like acetonitrile or methanol.

  • Stress Conditions: [3][5][6]

    • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid and heat at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide and heat at 60°C.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Heat the solid drug substance or a solution at a high temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the solution to light according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

A generic reverse-phase HPLC method suitable for separating this compound from its potential degradation products.

Methodology:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (a UV scan of the parent compound is recommended to determine the optimal wavelength).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Illustrative Quantitative Data

The following table presents hypothetical data from a forced degradation study on this compound to illustrate potential stability trends. Note: This is not real experimental data.

Stress ConditionDuration (hours)This compound Remaining (%)Major Degradation Product(s)
0.1 M HCl 2485.22-Methylbenzoic Acid, Aniline
0.1 M NaOH 2478.52-Methylbenzoic Acid, Aniline
3% H₂O₂ 2492.1Unidentified polar degradants
80°C (Solid) 7298.5Minor unidentified degradants
Photolytic (ICH Q1B) -95.3Minor unidentified degradants
Control (RT, protected from light) 7299.8None detected

References

Technical Support Center: Overcoming Fungicide Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Mebenil" is not widely recognized in scientific literature as a standard fungicide. This guide assumes the user is referring to Benomyl , a common benzimidazole fungicide, due to the phonetic similarity and the context of fungal resistance. The principles and protocols described here are based on published research for Benomyl and other benzimidazole fungicides.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Benomyl resistance in fungal strains?

A1: The primary mechanism of resistance to Benomyl and other benzimidazole fungicides is the alteration of the drug's target site.[1][2] Benomyl functions by binding to β-tubulin, a protein essential for microtubule assembly during fungal cell division.[1] Specific point mutations in the β-tubulin gene (benA or TUB2) can reduce the binding affinity of Benomyl, rendering the fungicide ineffective.[2][3] Common mutations occur at specific amino acid positions, such as 6, 198, and 200.[4] For example, a substitution of glutamic acid to alanine at position 198 (E198A) is frequently reported to confer high resistance.[1][3]

Q2: My fungus is showing resistance to Benomyl. How can I confirm this and determine the level of resistance?

A2: Resistance can be confirmed by determining the Minimum Inhibitory Concentration (MIC) or the Effective Concentration to inhibit 50% of growth (EC50) of the fungal isolate. This is typically done using an agar or broth dilution method where the fungus is grown on media amended with a range of Benomyl concentrations.[1][5] A significant increase in the MIC/EC50 value compared to a known sensitive (wild-type) strain confirms resistance. For example, sensitive isolates of Colletotrichum capsici are completely inhibited at 2.5 µg/ml, while resistant isolates can grow on media containing 1000 µg/ml of Benomyl.[5]

Q3: If my strain is resistant to Benomyl, will it be resistant to other fungicides?

A3: Yes, it is highly likely. Strains with target-site resistance to Benomyl typically exhibit cross-resistance to other benzimidazole fungicides like carbendazim and thiophanate-methyl.[5][6] This is because these fungicides share a common mode of action and binding site on the β-tubulin protein.[6] However, this resistance mechanism does not generally confer resistance to fungicides with different modes of action, such as mancozeb or ergosterol biosynthesis inhibitors.[7]

Q4: What strategies can I use in the lab to overcome or manage Benomyl resistance?

A4: The most effective strategies involve using fungicides with different modes of action. Key approaches include:

  • Fungicide Alternation: Rotating Benomyl with a fungicide from a different chemical group can prevent the selection and proliferation of resistant strains.[5]

  • Fungicide Mixtures: Using a tank-mix of Benomyl with a multi-site protectant fungicide (e.g., mancozeb) can delay the buildup of resistance.[7][8][9] The multi-site fungicide can control isolates that have developed resistance to the single-site action of Benomyl.[8]

  • Synergistic Combinations: Some fungicide combinations may have a synergistic effect, providing a greater level of disease control than the sum of their individual effects.[8] This can also be an effective resistance management tool.[8]

Troubleshooting Guides

Problem: Inconsistent MIC/EC50 Results
Possible Cause Troubleshooting Step
Inconsistent Inoculum Size Standardize the inoculum preparation. Use a spectrophotometer to adjust the fungal spore or mycelial suspension to a consistent density (e.g., 0.5 McFarland standard) before use.[10]
Metabolite Instability Prepare fresh stock solutions of Benomyl for each experiment. Benomyl can degrade in certain solutions or over time.
Edge Effects in Microtiter Plates Avoid using the outermost wells of 96-well plates, as they are prone to evaporation. Fill these wells with sterile water or media to create a humidity barrier.[10]
Solvent Toxicity If using a solvent like DMSO to dissolve Benomyl, ensure the final concentration in the media is low (typically ≤1-2%) and does not inhibit fungal growth on its own. Always include a solvent-only control.[10]
Trailing Growth The "trailing effect," or reduced but persistent growth across many concentrations, can make MIC determination difficult.[10][11] Read endpoints at a consistent time point (e.g., 24 or 48 hours) and define the MIC as the concentration causing a significant, predefined reduction in growth (e.g., 80% or 90%) compared to the control.[11]
Problem: Failure to Amplify β-tubulin Gene for Sequencing
Possible Cause Troubleshooting Step
Poor DNA Quality Use a robust DNA extraction protocol optimized for fungi, ensuring the removal of PCR inhibitors like polysaccharides. Verify DNA quality and quantity using a spectrophotometer or gel electrophoresis.
Primer Mismatch The β-tubulin gene sequence can vary between fungal species. Ensure the primers are designed based on conserved regions flanking the known mutation sites (e.g., codons 198 and 200). If primers fail, try designing new ones based on sequence alignments from related species.
PCR Conditions Not Optimized Perform a gradient PCR to determine the optimal annealing temperature for your primers and fungal DNA. Try adjusting MgCl2 concentration and consider using a PCR enhancer for difficult templates.

Data Presentation: Benomyl Resistance Levels

The following table summarizes typical EC50 values for Benomyl-sensitive and Benomyl-resistant fungal strains, demonstrating the significant shift in sensitivity.

Fungal Species Strain Type Benomyl EC50 (µg/mL) Resistance Factor (RF) Reference
Colletotrichum capsiciSensitive< 2.5-[5]
Colletotrichum capsiciResistant> 1000> 400x[5]
Botrytis cinereaSensitive~ 0.5-[5]
Botrytis cinereaResistant> 1000> 2000x[5]
Venturia inaequalisSensitive< 0.5-[7]
Venturia inaequalisResistant> 5> 10x[7]

Experimental Protocols

Protocol 1: Agar Dilution Method for EC50 Determination

This protocol is used to determine the concentration of Benomyl that inhibits fungal mycelial growth by 50%.

  • Prepare Fungicide Stock: Dissolve Benomyl in a suitable solvent (e.g., acetone or DMSO) to create a high-concentration stock solution (e.g., 10,000 µg/mL).

  • Prepare Amended Media: Autoclave Potato Dextrose Agar (PDA) and cool it to 45-50°C in a water bath.[5] Add the appropriate volume of Benomyl stock solution to the molten agar to achieve a series of final concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 µg/mL).[5] Also prepare a control plate with the solvent alone to test for any inhibitory effects.[5]

  • Plate Inoculation: Pour the amended PDA into petri dishes. Place a small mycelial plug (e.g., 3-5 mm diameter) from the growing edge of a fresh fungal culture onto the center of each plate.[1]

  • Incubation: Incubate the plates at the optimal temperature for the fungus (e.g., 25°C) for a set period (e.g., 7 days) or until the colony in the control plate reaches a specific diameter.[1]

  • Data Collection: Measure the diameter of the fungal colony on each plate.

  • Calculation: Calculate the percentage of growth inhibition for each concentration relative to the control. The EC50 value is determined by regressing the inhibition percentage against the log of the fungicide concentration.[12]

Protocol 2: Sequencing the β-tubulin Gene to Identify Resistance Mutations

This protocol identifies the specific genetic changes responsible for resistance.

  • DNA Extraction: Grow the fungal isolate in liquid culture (e.g., Potato Dextrose Broth) and harvest the mycelia. Extract genomic DNA using a commercial fungal DNA extraction kit or a standard CTAB protocol.

  • PCR Amplification: Design primers to amplify a ~500-800 bp fragment of the β-tubulin gene that includes the codons for amino acids known to be involved in resistance (e.g., 198, 200). Perform PCR using the extracted genomic DNA as a template.

  • PCR Product Purification: Run the PCR product on an agarose gel to confirm the size of the amplicon. Purify the DNA from the gel or directly from the PCR reaction using a cleanup kit.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.

  • Sequence Analysis: Align the obtained sequence with the wild-type β-tubulin sequence from a sensitive strain. Identify any single nucleotide polymorphisms (SNPs) and determine if they result in an amino acid substitution at a key position (e.g., E198A or F200Y).[3]

Visualizations

Resistance_Mechanism cluster_sensitive Benomyl-Sensitive Fungus cluster_resistant Benomyl-Resistant Fungus Benomyl Benomyl Tubulin_S Wild-Type β-tubulin Benomyl->Tubulin_S Binds Microtubule_S Microtubule Assembly Benomyl->Microtubule_S Inhibits Tubulin_S->Microtubule_S Division_S Cell Division Microtubule_S->Division_S Growth_S Growth Arrest (Fungicidal Effect) Division_S->Growth_S Blocked Benomyl_R Benomyl Tubulin_R Mutated β-tubulin (e.g., E198A) Benomyl_R->Tubulin_R Binding Reduced Microtubule_R Microtubule Assembly Tubulin_R->Microtubule_R Division_R Cell Division Microtubule_R->Division_R Growth_R Continued Growth (Resistance) Division_R->Growth_R

Caption: Mechanism of Benomyl action in sensitive vs. resistant fungi.

Resistance_Workflow start Field Observation: Fungicide Failure isolate Isolate Fungal Strain from Infected Tissue start->isolate mic_test Perform MIC/EC50 Assay (Agar Dilution) isolate->mic_test compare Compare MIC to Wild-Type Strain mic_test->compare sensitive Strain is Sensitive compare->sensitive MIC Low resistant Strain is Resistant compare->resistant MIC High dna_extraction Genomic DNA Extraction resistant->dna_extraction pcr Amplify β-tubulin Gene dna_extraction->pcr sequencing Sequence PCR Product pcr->sequencing analysis Analyze Sequence for Mutations (e.g., E198A, F200Y) sequencing->analysis conclusion Confirm Resistance Mechanism analysis->conclusion

Caption: Workflow for diagnosing and characterizing Benomyl resistance.

Management_Strategy cluster_options Resistance Management Strategies start Problem: Benomyl Resistance Detected strat1 Strategy 1: Fungicide Mixture start->strat1 strat2 Strategy 2: Fungicide Rotation start->strat2 desc1 Combine Benomyl (single-site) with a multi-site fungicide (e.g., Mancozeb) strat1->desc1 outcome Outcome: Delayed Resistance Development & Improved Disease Control strat1->outcome desc2 Alternate applications of Benomyl with a fungicide from a different FRAC group strat2->desc2 strat2->outcome

Caption: Logical flow for selecting a resistance management strategy.

References

reducing off-target effects of Mebenil in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals mitigate the off-target effects of Mebenil (Mebendazole) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (Mebendazole)?

This compound, more commonly known as Mebendazole (MBZ), is primarily known as a broad-spectrum anti-helminthic agent. Its principal mode of action is the inhibition of tubulin polymerization by binding to the colchicine-binding site of β-tubulin. This disruption of microtubule formation interferes with essential cellular functions in parasites, such as glucose uptake, leading to their death.[1][2][3] In cancer research, Mebendazole's ability to depolymerize tubulin in non-small cell lung cancer cells leads to mitotic arrest and apoptosis.[3]

Q2: What are the known off-target effects of this compound (Mebendazole) in cell culture?

Beyond its effect on tubulin, Mebendazole has been shown to have several off-target effects, which are critical to consider in experimental design. These include:

  • Kinase Inhibition : Mebendazole can inhibit the activity of several kinases, including ABL1, MAPK1/ERK2, and with high potency, MAPK14/p38α.[4][5]

  • Signaling Pathway Modulation : It can interfere with multiple signaling pathways, such as the Hedgehog, STAT3, and Girdin-mediated Akt/IKKα/β/NF-κB pathways.[6][7][8]

  • Metabolic Alterations : Mebendazole can modulate the expression of genes involved in glucose metabolism, such as SLC2A1, HK1, GAPDH, and LDHA, and affect glucose uptake and ATP production.[9][10]

  • Induction of Reactive Oxygen Species (ROS) : Mebendazole has been shown to induce ROS accumulation, which can, in turn, affect downstream signaling, such as the JAK2-STAT3 pathway.[6]

  • Effects on Protein Secretion : It can interfere with the transcellular mobilization of proteins, leading to decreased secretion of extracellular matrix proteins.[11]

Q3: How can I confirm that the observed phenotype in my cell culture is due to the intended on-target effect of this compound (tubulin inhibition)?

To validate that the observed cellular effects are due to tubulin polymerization inhibition, several control experiments are recommended:

  • Use of Other Tubulin-Targeting Agents : Compare the phenotype induced by this compound with that of other well-characterized microtubule inhibitors like colchicine, vincristine, or paclitaxel. While their binding sites and mechanisms might differ slightly, they should produce comparable effects on cell cycle and morphology if the phenotype is tubulin-dependent.

  • Rescue Experiments : If possible, overexpressing a this compound-resistant mutant of β-tubulin should rescue the phenotype.

  • Cellular Thermal Shift Assay (CETSA) : This technique can be used to verify the direct binding of this compound to tubulin in intact cells.[12][13]

  • Immunofluorescence Staining : Visualize the microtubule network in this compound-treated cells compared to vehicle-treated controls. Disruption of the microtubule structure would be indicative of an on-target effect.

Q4: What are the recommended control experiments to identify potential off-target effects?

Identifying off-target effects is crucial for accurate data interpretation. The following controls are recommended:

  • Genetic Knockdown/Knockout : Use siRNA, shRNA, or CRISPR-Cas9 to deplete the intended target (β-tubulin). If this compound still produces the same effect in the absence of its primary target, it is likely an off-target effect.[14]

  • Use of a Structurally Similar but Inactive Analog : If available, a molecule structurally related to this compound that does not bind to tubulin can be used as a negative control. An identical phenotype would suggest off-target effects.

  • Dose-Response Analysis : Perform experiments across a wide range of this compound concentrations. On-target and off-target effects may have different potency profiles.

  • Phenotypic Profiling in Different Cell Lines : The cellular response to this compound can be compared across a panel of cell lines with varying genetic backgrounds. Consistent effects across lines may point to a robust on-target mechanism, while variable responses could indicate off-target interactions dependent on the cellular context.

Troubleshooting Guide

Problem 1: Inconsistent results or high variability between experiments.

  • Possible Cause : Off-target effects of this compound can vary depending on cell line, passage number, and culture conditions.

  • Solution :

    • Standardize Cell Culture Conditions : Ensure consistent cell density, media composition, and serum concentration.

    • Perform Dose-Response Curves : Establish the optimal concentration of this compound for each cell line to minimize off-target effects while maintaining on-target activity.

    • Validate with a Secondary Assay : Use an orthogonal assay to confirm the primary findings. For example, if measuring cell viability, also assess apoptosis or cell cycle arrest.

Problem 2: The observed phenotype does not align with the known effects of tubulin inhibition.

  • Possible Cause : The phenotype may be a result of one of this compound's known off-target effects, such as kinase inhibition or modulation of a specific signaling pathway.

  • Solution :

    • Investigate Off-Target Pathways : Based on the observed phenotype, investigate the involvement of known off-target pathways. For example, if you observe changes in inflammatory responses, examine the NF-κB or STAT3 pathways.

    • Use Specific Inhibitors for Off-Target Pathways : To test the involvement of a suspected off-target, use a specific inhibitor for that pathway in combination with this compound to see if the phenotype is rescued.

    • Genetic Validation : Use CRISPR/Cas9 or siRNA to knock down suspected off-target proteins and assess if the this compound-induced phenotype is altered.[14]

Problem 3: Difficulty in distinguishing on-target versus off-target-driven apoptosis.

  • Possible Cause : this compound can induce apoptosis through both its on-target effect on microtubules (leading to mitotic arrest) and through off-target mechanisms (e.g., inhibition of survival kinases).

  • Solution :

    • Cell Cycle Analysis : Perform flow cytometry to analyze the cell cycle distribution. On-target tubulin inhibition should lead to a G2/M arrest.[7] Apoptosis occurring from other phases may indicate off-target effects.

    • Western Blotting for Key Signaling Proteins : Analyze the phosphorylation status of key proteins in survival pathways known to be affected by this compound off-targets, such as Akt, ERK, and p38.

    • Rescue with Pathway Activators : Attempt to rescue the apoptotic phenotype by activating survival pathways suspected to be inhibited by this compound's off-target effects.

Quantitative Data Summary

Table 1: In Vitro Antiproliferative Activity of Mebendazole (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
U251Glioblastoma0.288 ± 0.003[4]
U87GlioblastomaNot specified[4]
U87vIIIGlioblastomaNot specified[4]
T98GGlioblastoma2.1 ± 0.6[4]

Table 2: In Vitro Kinase Inhibitory Activity of Mebendazole

KinaseIC50 (nM)Reference
MAPK14/p38α104 ± 46[4]
ABL1>10,000[4]
MAPK1/ERK2>10,000[4]

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of a Target Protein to Validate Off-Target Effects

This protocol provides a general workflow for knocking out a suspected off-target protein to test if it is responsible for the observed phenotype of this compound.

  • sgRNA Design and Cloning :

    • Design two to three single guide RNAs (sgRNAs) targeting the gene of interest using a publicly available tool (e.g., CHOPCHOP).

    • Synthesize and clone the sgRNAs into a suitable Cas9 expression vector.

  • Transfection and Selection :

    • Transfect the sgRNA/Cas9 plasmids into the cell line of interest using a suitable transfection reagent.

    • Select for transfected cells using an appropriate selection marker (e.g., puromycin).

  • Validation of Knockout :

    • Expand clonal populations from single cells.

    • Verify the knockout of the target protein by Western blotting and/or sequencing of the genomic locus.

  • Phenotypic Assay :

    • Treat the knockout cell line and the parental (wild-type) cell line with this compound at the desired concentration.

    • Perform the relevant phenotypic assay (e.g., cell viability, migration assay). A lack of the this compound-induced phenotype in the knockout cells would indicate that the knocked-out protein is an off-target of this compound responsible for that effect.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the direct binding of a small molecule to its target protein in a cellular context.

  • Cell Treatment :

    • Treat cultured cells with this compound or a vehicle control for a specified time.

  • Heating :

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat the aliquots to a range of different temperatures (e.g., 40-70°C) for a few minutes, followed by cooling.

  • Lysis and Protein Quantification :

    • Lyse the cells to release the proteins.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Detection :

    • Analyze the amount of the target protein (e.g., β-tubulin) remaining in the soluble fraction at each temperature by Western blotting.

  • Data Analysis :

    • A shift in the melting curve of the target protein to a higher temperature in the this compound-treated samples compared to the control indicates that this compound binds to and stabilizes the protein.

Visualizations

Mebenil_Signaling_Pathways This compound This compound Tubulin β-Tubulin This compound->Tubulin On-Target Hedgehog Hedgehog Pathway This compound->Hedgehog Off-Target ROS ROS Accumulation This compound->ROS Off-Target MAPK14 MAPK14/p38α This compound->MAPK14 Off-Target Girdin_Akt Girdin/Akt/NF-κB Pathway This compound->Girdin_Akt Off-Target Microtubules Microtubule Disruption Tubulin->Microtubules Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis GLI1_GLI2 GLI1/GLI2 Inhibition Hedgehog->GLI1_GLI2 JAK2_STAT3 JAK2-STAT3 Pathway ROS->JAK2_STAT3 STAT3_Inhibition STAT3 Inhibition JAK2_STAT3->STAT3_Inhibition STAT3_Inhibition->Apoptosis MAPK14_Inhibition MAPK14 Inhibition MAPK14->MAPK14_Inhibition Girdin_Akt_Inhibition Pathway Inhibition Girdin_Akt->Girdin_Akt_Inhibition Girdin_Akt_Inhibition->Apoptosis

Caption: On- and off-target signaling pathways of this compound (Mebendazole).

Troubleshooting_Workflow Start Start: Unexpected Phenotype Observed Question1 Does phenotype match known tubulin inhibition effects? Start->Question1 On_Target Likely On-Target Effect Question1->On_Target Yes Off_Target Potential Off-Target Effect Question1->Off_Target No Validate_On_Target Validate with other tubulin inhibitors and microtubule staining On_Target->Validate_On_Target Investigate_Off_Target Investigate known off-target pathways (e.g., Kinase, STAT3, Hedgehog) Off_Target->Investigate_Off_Target Genetic_Validation Perform genetic validation (CRISPR KO or siRNA KD) of suspected off-target Investigate_Off_Target->Genetic_Validation Phenotype_Abolished Phenotype Abolished? Genetic_Validation->Phenotype_Abolished Off_Target_Confirmed Off-Target Confirmed Phenotype_Abolished->Off_Target_Confirmed Yes Re_evaluate Re-evaluate hypothesis or explore other off-targets Phenotype_Abolished->Re_evaluate No

Caption: Troubleshooting workflow for unexpected this compound phenotypes.

Experimental_Workflow_Validation Experiment This compound Treatment in Cell Culture Phenotype Observed Phenotype Experiment->Phenotype Control_Group Control Experiments Phenotype->Control_Group Genetic_Controls Genetic Controls (siRNA, CRISPR) Control_Group->Genetic_Controls Chemical_Controls Chemical Controls (Inactive Analog, Other Inhibitors) Control_Group->Chemical_Controls Biophysical_Controls Biophysical Controls (CETSA, DARTS) Control_Group->Biophysical_Controls Conclusion Conclusion: On-Target vs. Off-Target Genetic_Controls->Conclusion Chemical_Controls->Conclusion Biophysical_Controls->Conclusion

Caption: Experimental workflow for validating this compound's effects.

References

Mebenil Bioactivity Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Mebenil bioactivity assays. Given the limited specific public data on this compound, this guide draws on information regarding related benzanilide and benzimidazole compounds to offer insights into potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

This compound (CAS #7055-03-0), with the IUPAC name 2-methyl-N-phenylbenzamide, is classified as a benzanilide fungicide.[1] While specific bioactivity data for this compound is not extensively published, compounds of the benzanilide and broader benzimidazole class are known to act through several mechanisms.[2][3][4][5] These potential mechanisms are crucial to consider when designing and troubleshooting bioactivity assays.

Q2: Why am I seeing high variability between replicate wells in my cell viability assay?

High variability can stem from several factors, including uneven cell seeding, edge effects in the microplate, or issues with this compound solubility. Ensure your cell suspension is homogenous before and during seeding. To mitigate edge effects, consider not using the outer wells of the plate for experimental data. If insolubility is suspected, observe the media for precipitation after adding this compound and consider the troubleshooting steps for compound solubility.

Q3: My IC50 value for this compound changes significantly between experiments. What could be the cause?

Fluctuations in IC50 values are a common issue and can be attributed to:

  • Cell passage number and health: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.

  • Serum concentration in media: Serum proteins can bind to small molecules, reducing their effective concentration. Use a consistent and specified serum concentration in all experiments.

  • Compound stability: this compound, like many small molecules, may be unstable in solution over time. Prepare fresh stock solutions and dilutions for each experiment.

  • Incubation time: The duration of compound exposure can significantly impact the apparent IC50. Standardize the incubation time based on the expected mechanism of action (e.g., longer times for effects on cell proliferation).

Q4: I am not observing any bioactivity with this compound, even at high concentrations. What should I check?

If this compound appears inactive, consider the following:

  • Compound integrity: Verify the purity and identity of your this compound sample. If possible, use a freshly acquired sample from a reputable supplier.

  • Solubility issues: this compound may not be sufficiently soluble in your assay medium to reach an effective concentration. See the troubleshooting guide below for addressing solubility.

  • Incorrect assay choice: The chosen assay may not be sensitive to the specific mechanism of action of this compound. For example, a cytotoxicity assay might not detect cytostatic effects. Consider using orthogonal assays that measure different cellular parameters (e.g., proliferation, apoptosis, metabolic activity).

  • Cell line resistance: The cell line you are using may be intrinsically resistant to this compound's mechanism of action.

Troubleshooting Inconsistent Bioactivity Assay Results

Issue 1: Poor Compound Solubility

Inconsistent results are frequently traced back to poor solubility of the test compound in aqueous assay media.

Symptom Potential Cause Recommended Solution
Precipitate observed in stock solution or assay wells.This compound has limited aqueous solubility.Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). Visually inspect for complete dissolution.
High variability between replicate wells.Inconsistent amounts of soluble compound in each well.Vortex stock solutions and dilutions thoroughly before use. Minimize the final concentration of the organic solvent in the assay medium (typically <0.5%).
Loss of activity over time.Compound precipitating out of solution during incubation.Perform a solubility test at the highest intended assay concentration. Consider using a formulation with solubility-enhancing excipients if the issue persists.
Issue 2: Compound Instability

The chemical stability of this compound in your experimental setup can affect its potency and lead to variable results.

Symptom Potential Cause Recommended Solution
IC50 increases with the age of the stock solution.Degradation of this compound in solution.Prepare fresh stock solutions for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Inconsistent results in long-term assays.This compound is unstable in the assay medium at 37°C.Assess the stability of this compound in your assay medium over the intended duration of the experiment. Consider replenishing the medium with fresh compound at regular intervals for long-term studies.
Issue 3: Off-Target or Unclear Mechanism of Action

As a benzanilide, this compound may have multiple potential mechanisms of action, which can lead to complex or unexpected results.

Symptom Potential Cause Recommended Solution
Discrepant results between different assay types (e.g., metabolic vs. cytotoxic).This compound may have cytostatic rather than cytotoxic effects, or it may interfere with the assay chemistry.Employ multiple, mechanistically distinct assays (e.g., measure ATP levels, caspase activity, and cell number). Run a control to test for direct interference of this compound with the assay reagents.
Activity is highly dependent on cell type.The target pathway is not active or essential in all cell lines.Profile this compound across a panel of cell lines with known genetic backgrounds. Correlate activity with the expression of potential targets.
Results are inconsistent with the expected mechanism.This compound may have off-target effects that dominate the phenotype in your system.Consider counter-screening assays to investigate potential off-target activities based on the known pharmacology of related compounds (e.g., assays for mitochondrial function, tubulin polymerization).

Potential Mechanisms of Action and Assay Considerations

The following table summarizes potential mechanisms of action for a benzanilide compound like this compound and suggests relevant experimental considerations.

Potential Mechanism Primary Target Key Experimental Considerations
Microtubule Destabilization β-tubulinUse rapidly dividing cells. Assays should measure cell cycle arrest (e.g., flow cytometry for G2/M arrest) or changes in cell morphology. In vitro tubulin polymerization assays can provide direct evidence.[3][4]
Mitochondrial Respiration Inhibition Succinate Dehydrogenase (Complex II)Use cells with high metabolic activity. Measure changes in oxygen consumption rate (OCR) using extracellular flux analysis. Standard cell viability assays that rely on metabolic readouts (e.g., MTT, resazurin) should be interpreted with caution.[2]
Ergosterol Biosynthesis Inhibition (in fungi)Cytochrome P450 51 (CYP51)Primarily relevant for antifungal assays. Measure ergosterol levels in treated fungal cells. Assess synergy with other antifungal agents.[5]

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture medium, ensuring the final DMSO concentration is below 0.5%.

  • Treatment: Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until formazan crystals form.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based buffer) to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: In Vitro Tubulin Polymerization Assay

  • Reagents: Use a commercially available tubulin polymerization assay kit containing purified tubulin, GTP, and a polymerization buffer.

  • Compound Preparation: Prepare dilutions of this compound and a known tubulin inhibitor (e.g., nocodazole) and a polymerization enhancer (e.g., paclitaxel) as controls.

  • Assay Setup: In a 96-well plate, add polymerization buffer, GTP, and the test compounds.

  • Initiation: Add purified tubulin to each well to initiate the polymerization reaction.

  • Measurement: Immediately begin monitoring the change in absorbance (e.g., at 340 nm) over time at 37°C in a temperature-controlled plate reader.

  • Analysis: Plot the absorbance versus time. Inhibition of polymerization will result in a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

Visualizing Potential Mechanisms and Troubleshooting

Below are diagrams to help visualize potential signaling pathways affected by this compound and a logical workflow for troubleshooting inconsistent assay results.

Mebenil_Potential_Pathways cluster_0 Potential Mechanism 1: Microtubule Disruption cluster_1 Potential Mechanism 2: Mitochondrial Inhibition Mebenil1 This compound BetaTubulin β-Tubulin Mebenil1->BetaTubulin Binds to Microtubules Microtubule Polymerization BetaTubulin->Microtubules G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis1 Apoptosis G2M_Arrest->Apoptosis1 Mebenil2 This compound SDH Succinate Dehydrogenase (Complex II) Mebenil2->SDH Inhibits ETC Electron Transport Chain SDH->ETC ATP_Production ATP Production ETC->ATP_Production Cell_Death Cell Death ATP_Production->Cell_Death

Caption: Potential mechanisms of action for this compound.

Troubleshooting_Workflow Start Inconsistent Bioactivity Results Check_Solubility Check Compound Solubility - Visual inspection - Solubility assay Start->Check_Solubility Precipitate_Yes Precipitate Observed Check_Solubility->Precipitate_Yes Yes Precipitate_No No Precipitate Check_Solubility->Precipitate_No No Optimize_Solvent Optimize Solvent/Formulation Precipitate_Yes->Optimize_Solvent Check_Stability Assess Compound Stability - Fresh vs. old stock - Stability in media Precipitate_No->Check_Stability Optimize_Solvent->Start Unstable Compound Unstable Check_Stability->Unstable Yes Stable Compound Stable Check_Stability->Stable No Modify_Handling Modify Handling/Storage - Prepare fresh solutions - Aliquot stocks Unstable->Modify_Handling Review_Assay Review Assay Protocol - Cell health/passage - Controls Stable->Review_Assay Modify_Handling->Start Protocol_Issue Protocol Inconsistency Review_Assay->Protocol_Issue Issue Found Protocol_OK Protocol Consistent Review_Assay->Protocol_OK No Issue Standardize_Protocol Standardize Protocol Protocol_Issue->Standardize_Protocol Consider_Mechanism Consider Alternative Mechanism - Run orthogonal assays - Use different cell lines Protocol_OK->Consider_Mechanism Standardize_Protocol->Start

Caption: A logical workflow for troubleshooting inconsistent results.

References

Mebenil assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Mebenil Assay Technical Support Center

Disclaimer: this compound (CAS 7055-03-0) is an obsolete benzanilide fungicide.[1] As such, specific validated analytical methods and extensive troubleshooting literature for this compound are scarce. The following guidance is based on established principles of pesticide and fungicide residue analysis, particularly for benzanilide-type compounds, and is intended to serve as a general guide for researchers and scientists.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in this compound residue analysis?

A1: Variability in pesticide residue testing can arise from multiple stages of the analytical process. These can be broadly categorized as:

  • Pre-analytical variability: This is often the largest source of error and includes:

    • Sample heterogeneity: The distribution of this compound in a sample matrix (e.g., soil, plant tissue) can be non-homogeneous.[2] Unit-to-unit variability in crops can be substantial, with factors ranging from 1.4 to 9.6.[3]

    • Sampling procedure: The method of collecting, compositing, and subsampling the primary sample is critical. Inadequate sampling can lead to results that are not representative of the whole.

    • Sample preparation: Inconsistent extraction efficiency, analyte degradation during processing, and matrix effects can all introduce significant variability.[4]

  • Analytical variability: This relates to the measurement step itself and includes:

    • Instrumental fluctuations: Variations in detector response, pump flow rate, and column temperature in High-Performance Liquid Chromatography (HPLC) systems can affect results.[5][6]

    • Calibration: The accuracy of calibration standards and the linearity of the calibration curve are fundamental to obtaining reproducible results.

    • Analyst technique: Minor differences in procedures between analysts can contribute to inter-day or inter-analyst variability.[7]

  • Post-analytical variability: This includes:

    • Data processing: Inconsistent peak integration and different approaches to data analysis or interpretation can lead to different final concentrations being reported.

Q2: How does the sample matrix affect this compound assay reproducibility?

A2: The sample matrix (e.g., soil, water, plant tissue) can significantly impact assay reproducibility through "matrix effects." These effects occur when other components in the sample extract interfere with the detection of this compound, either enhancing or suppressing the analytical signal. For example, in the analysis of similar pesticides, matrix effects in eggplant and cauliflower have been shown to cause signal enhancement of over 90%.[4] To ensure reproducibility, it is crucial to validate the analytical method for each specific matrix and, if necessary, employ sample clean-up techniques or use matrix-matched calibration standards.

Q3: What is an acceptable level of variability in a fungicide residue assay?

A3: The acceptable level of variability, typically expressed as the Relative Standard Deviation (%RSD) or Coefficient of Variation (CV), depends on the concentration of the analyte and the regulatory guidelines being followed. For pesticide residue analysis, intra-laboratory reproducibility (precision) is often expected to be within a %RSD of 15-20% under controlled conditions. However, the overall uncertainty of sampling and analysis can be higher, with relative uncertainties for sampling alone in the range of 25-40%.[7]

Q4: Why do my replicate sample analyses show high variation?

A4: High variation in replicate analyses of the same sample often points to issues with sample homogeneity or the analytical procedure itself.[2] If a composite sample is not thoroughly mixed, sub-samples may have different concentrations. Analytically, inconsistent injection volumes, unstable instrument conditions, or problems with the sample extraction and clean-up steps can lead to poor precision.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound or similar fungicides, likely using HPLC.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Split Peaks)

Question Possible Cause Solution
Are your peaks tailing? Active sites on the column; Contamination of the column or guard column; Sample solvent incompatible with mobile phase.Use a different column; Flush the column with a strong solvent; Replace the guard column or column; Ensure the sample is dissolved in the mobile phase or a weaker solvent.[5][8]
Are your peaks fronting? Column overloading; Low column temperature.Decrease the injection volume or sample concentration; Increase the column temperature using a column oven.[5]
Are you seeing split peaks? Clogged column inlet frit; Column void or contamination; Sample solvent incompatible with mobile phase.Reverse-flush the column; Replace the column if a void has formed; Change the sample solvent to be compatible with the mobile phase.[8][9]

Issue 2: Unstable Retention Times

Question Possible Cause Solution
Are retention times drifting in one direction? Poor column equilibration; Change in mobile phase composition (e.g., evaporation of a volatile solvent); Column temperature fluctuations.Allow sufficient time for the column to equilibrate with the mobile phase; Prepare fresh mobile phase and keep it covered; Use a column oven for stable temperature control.[5][6]
Are retention times fluctuating randomly? Air bubbles in the pump or system; Leaks in the system; Inconsistent pump performance or mixing.Degas the mobile phase; Check all fittings for leaks and tighten or replace as needed; Purge the pump; If using a gradient, check the proportioning valves.[5]

Issue 3: Low or Inconsistent Analyte Recovery

Question Possible Cause Solution
Is the recovery of this compound consistently low? Inefficient sample extraction; Analyte degradation during sample preparation; Loss of analyte during clean-up or evaporation steps.Optimize the extraction solvent, time, and technique (e.g., sonication, shaking); Check the pH and temperature during extraction to prevent degradation; Evaluate each step of the clean-up process for analyte loss.
Is the recovery highly variable between samples? Inconsistent sample preparation technique; Matrix effects varying between samples; Non-homogeneous spiking of quality control samples.Ensure a standardized and consistent protocol is followed by all analysts; Use matrix-matched standards or an internal standard to compensate for matrix effects; Ensure spiking solutions are thoroughly mixed with the sample matrix.

Quantitative Data on Assay Variability

The tables below summarize typical variability observed in pesticide residue analysis, which can be considered representative for this compound assays.

Table 1: Example of Unit-to-Unit Variability Factors for Pesticide Residues in Various Commodities

CommodityNumber of DatasetsVariability Factor RangeGeometric Mean of Variability Factor
Various Fruits & Vegetables1061.4 - 9.63.4
Data adapted from a study on 36 different pesticides in various retail produce. The variability factor is the ratio of the 97.5th percentile concentration to the average concentration.[3]

Table 2: Typical Precision Parameters in Pesticide Residue Method Validation

ParameterTypical Acceptance Criteria (%RSD)
Repeatability (Intra-day precision) ≤ 15%
Intermediate Precision (Inter-day reproducibility) ≤ 20%
These are general values; specific requirements may vary based on the regulatory body and concentration level.

Experimental Protocols

Protocol 1: Generic Method for Analysis of Benzanilide Fungicide Residues in Soil by HPLC-UV

This protocol is a representative method and should be fully validated for this compound specifically.

  • Sample Preparation and Extraction:

    • Air-dry a 500 g soil sample and sieve it through a 2 mm mesh to remove stones and debris.

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile.

    • Vortex for 1 minute, then shake on a mechanical shaker for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant (acetonitrile extract) to a clean tube.

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up (QuEChERS-style):

    • Take a 10 mL aliquot of the acetonitrile extract.

    • Add 150 mg of primary secondary amine (PSA) sorbent and 900 mg of anhydrous magnesium sulfate (MgSO₄).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • HPLC-UV Analysis:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • UV Detection: Wavelength to be determined based on the UV absorbance spectrum of a this compound standard (likely in the 230-250 nm range).

    • Quantification: Use an external calibration curve prepared with this compound standards of known concentrations in the mobile phase or in a blank matrix extract.

Visualizations

Experimental_Workflow This compound Residue Analysis Workflow cluster_pre_analytical Pre-Analytical Stage cluster_analytical Analytical Stage cluster_post_analytical Post-Analytical Stage Sampling 1. Field Sampling (Composite Sample) Homogenization 2. Sample Homogenization (Sieving/Grinding) Sampling->Homogenization Extraction 3. Solvent Extraction (e.g., Acetonitrile) Homogenization->Extraction Cleanup 4. d-SPE Cleanup (PSA / MgSO4) Extraction->Cleanup HPLC_Analysis 5. HPLC-UV Analysis Cleanup->HPLC_Analysis Filtered Extract Data_Acquisition 6. Data Acquisition (Chromatogram) HPLC_Analysis->Data_Acquisition Quantification 7. Peak Integration & Quantification Data_Acquisition->Quantification Reporting 8. Final Report Quantification->Reporting

Caption: A general workflow for this compound residue analysis.

Troubleshooting_Flow Troubleshooting Logic for HPLC Issues action_node action_node start Assay Problem Detected? retention_time Retention Time Unstable? start->retention_time peak_shape Poor Peak Shape? retention_time->peak_shape No check_pump Check Pump & Leaks Degas Mobile Phase retention_time->check_pump Yes recovery Low / Variable Recovery? peak_shape->recovery No check_column Check/Replace Column & Guard Column peak_shape->check_column Yes end_node Problem Resolved / Escalate recovery->end_node No review_extraction Review Extraction Protocol recovery->review_extraction Yes check_temp Check Column Temp & Mobile Phase Prep check_pump->check_temp check_temp->end_node check_sample_solvent Adjust Sample Solvent & Concentration check_column->check_sample_solvent check_sample_solvent->end_node check_matrix_effects Evaluate Matrix Effects Use Internal Standard review_extraction->check_matrix_effects check_matrix_effects->end_node

Caption: A logical flow for troubleshooting common HPLC assay issues.

References

Technical Support Center: Synthesis of Mebenil Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Mebenil derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives, presented in a question-and-answer format.

Question 1: I am experiencing a very low yield of my target this compound derivative. What are the common causes and how can I improve it?

Answer:

Low yields are a frequent challenge in the synthesis of this compound derivatives, which are typically substituted benzimidazoles. The primary causes can be categorized into issues with starting materials, reaction conditions, and work-up procedures.

  • Starting Material Quality: The purity of the o-phenylenediamine and the aldehyde or carboxylic acid precursors is crucial. o-Phenylenediamines are susceptible to air oxidation, which can result in darker-colored products and reduced yields. It is recommended to use freshly purified starting materials.

  • Reaction Conditions:

    • Catalyst: The choice and amount of catalyst can significantly impact the yield. For the condensation of o-phenylenediamine with an aldehyde, various catalysts have been shown to be effective. As shown in the table below, the selection of the right catalyst can dramatically improve yields.[1][2]

    • Solvent: The reaction solvent plays a critical role. While ethanol is commonly used, aqueous media have also been shown to be effective, offering a "green" chemistry approach.[3] The optimal solvent will depend on the specific substrates and catalyst used.

    • Temperature and Reaction Time: Many benzimidazole syntheses require elevated temperatures to proceed to completion. However, excessively high temperatures can lead to degradation and byproduct formation. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time. Microwave-assisted synthesis can often reduce reaction times and improve yields.[4]

  • Work-up and Purification: Product loss can occur during extraction and purification steps. Ensure the pH is optimized for the extraction of your benzimidazole derivative. Purification by column chromatography or recrystallization should be performed with carefully chosen solvent systems to minimize loss of the desired product.

Question 2: I am observing a significant amount of a major byproduct in my reaction. How can I identify and minimize its formation?

Answer:

A common byproduct in the synthesis of 2-substituted benzimidazoles is the corresponding 1,2-disubstituted benzimidazole. This occurs when a second molecule of the aldehyde reacts with the N-H of the newly formed benzimidazole ring.

  • Identification: This byproduct can be identified by techniques such as NMR and mass spectrometry. In the 1H NMR spectrum, the disappearance of the N-H proton signal and the appearance of new signals corresponding to the second substituent at the 1-position are indicative of the 1,2-disubstituted product.

  • Minimization Strategies:

    • Stoichiometry: Carefully control the stoichiometry of your reactants. Using a 1:1 molar ratio of o-phenylenediamine to aldehyde is crucial for synthesizing the 2-substituted product.

    • Reaction Conditions: The choice of catalyst and reaction conditions can influence selectivity. Some catalysts may favor the formation of the mono-substituted product.

    • Protecting Groups: In some cases, using a protecting group on one of the amino groups of the o-phenylenediamine can prevent the formation of the 1,2-disubstituted byproduct.

Question 3: My final product is difficult to purify. What are some effective purification strategies?

Answer:

Purification of this compound derivatives can be challenging due to the presence of unreacted starting materials, byproducts, and colored impurities.

  • Recrystallization: This is an effective method for removing small amounts of impurities, provided a suitable solvent system is identified. Common solvents for recrystallization of benzimidazoles include ethanol, methanol, and ethyl acetate/hexane mixtures.

  • Column Chromatography: This is the most common method for separating the desired product from significant amounts of impurities, especially those with similar polarity. A range of solvent systems, typically mixtures of hexane and ethyl acetate, can be used.

  • Activated Charcoal: If your product is colored due to impurities, treatment with a small amount of activated charcoal in the hot recrystallization solution can help decolorize it.[5] However, use charcoal sparingly as it can also adsorb your product, leading to a lower yield.[5]

  • Acid-Base Extraction: The basic nature of the benzimidazole ring can be exploited for purification. The crude product can be dissolved in an acidic solution, washed with an organic solvent to remove non-basic impurities, and then the desired product can be precipitated by neutralizing the aqueous solution.

Frequently Asked Questions (FAQs)

Q1: What is a general, reliable method for synthesizing 2-aryl this compound derivatives?

A1: A widely used and effective method is the condensation of a substituted o-phenylenediamine with an aromatic aldehyde in the presence of a catalyst. The use of ZnO nanoparticles as a reusable catalyst at room temperature provides a green and efficient route, often resulting in high yields in a short reaction time.[1]

Q2: How does the electronic nature of the substituents on the aromatic aldehyde affect the reaction?

A2: Both electron-donating and electron-withdrawing groups on the aromatic aldehyde are generally well-tolerated in the synthesis of 2-aryl benzimidazoles.[1][2] However, the reaction kinetics may be influenced. In some cases, aldehydes with electron-donating groups may react slightly faster.

Q3: Can I use microwave irradiation to accelerate the synthesis?

A3: Yes, microwave-assisted synthesis is a well-established method for accelerating the synthesis of benzimidazoles. It often leads to significantly shorter reaction times and improved yields compared to conventional heating methods.[4]

Q4: My reaction seems to be stalled and is not going to completion. What should I do?

A4: If your reaction is incomplete, consider the following:

  • Increase Reaction Time: Continue to monitor the reaction by TLC to see if it progresses over a longer period.

  • Increase Temperature: Gently heating the reaction mixture can often drive it to completion.

  • Check Catalyst Activity: If you are using a catalyst, ensure it is active and has not degraded.

  • Re-evaluate Stoichiometry: Double-check that the molar ratios of your reactants are correct.

Data Presentation

Table 1: Effect of Catalyst and Solvent on the Yield of 2-Phenylbenzimidazole

EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)Reference
1ZnO NPs (5 mg)EthanolRoom Temp.1095[1]
2H5IO6-SiO2 (20)AcetonitrileRoom Temp.1595[2]
3Boric Acid (10) / TBAB (10)WaterRoom Temp.3092[3]
4NoneWater60120Low Conversion[4]
5Er(OTf)3 (1)None (MW)605-10>96[4]

Table 2: Synthesis of Various 2-Aryl Benzimidazoles using ZnO Nanoparticles

EntryAldehydeProductTime (min)Yield (%)Reference
1Benzaldehyde2-Phenylbenzimidazole1095[1]
24-Methoxybenzaldehyde2-(4-Methoxyphenyl)benzimidazole499[1]
34-Chlorobenzaldehyde2-(4-Chlorophenyl)benzimidazole896[1]
44-Nitrobenzaldehyde2-(4-Nitrophenyl)benzimidazole1592[1]
52-Thiophenecarboxaldehyde2-(Thiophen-2-yl)benzimidazole1294[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aryl Benzimidazoles using ZnO Nanoparticles [1]

  • Reaction Setup: In a round-bottom flask, add o-phenylenediamine (1 mmol), the desired aromatic aldehyde (1 mmol), and ZnO nanoparticles (5 mg).

  • Solvent Addition: Add ethanol (2 mL) to the flask.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a hexane:ethyl acetate mobile phase).

  • Work-up: Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from ethanol.

Protocol 2: General Procedure for the Synthesis of N-Substituted 2-Aminobenzimidazoles [6]

  • Thiourea Formation: To a solution of the N-substituted o-phenylenediamine (1 mmol) in a suitable solvent, add the isothiocyanate (1.1 mmol). Stir the mixture at room temperature until the formation of the thiourea intermediate is complete (monitor by TLC).

  • Cyclization/Desulfurization: Add a desulfurizing agent (e.g., a copper salt or an electrochemical method with NaI as a mediator).

  • Reaction: Heat the reaction mixture as required and monitor its progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and perform an appropriate aqueous work-up.

  • Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate it. Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

experimental_workflow start Start reactants Combine o-phenylenediamine, aldehyde, and catalyst start->reactants solvent Add solvent (e.g., Ethanol) reactants->solvent reaction Stir at Room Temperature solvent->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Water & Ethyl Acetate) monitoring->workup Reaction Complete purification Dry, Concentrate & Purify (Recrystallization) workup->purification product Final Product purification->product

Caption: A general experimental workflow for the synthesis of 2-aryl this compound derivatives.

troubleshooting_low_yield start Low Yield Observed check_sm Check Starting Material Purity start->check_sm sm_ok Purity OK? check_sm->sm_ok check_conditions Review Reaction Conditions cond_ok Conditions Optimal? check_conditions->cond_ok check_workup Analyze Work-up & Purification workup_ok Procedure Efficient? check_workup->workup_ok sm_ok->check_conditions Yes purify_sm Purify Starting Materials sm_ok->purify_sm No cond_ok->check_workup Yes optimize_cond Optimize Catalyst, Solvent, Temp. cond_ok->optimize_cond No rerun Re-run Reaction workup_ok->rerun No workup_ok->rerun Yes (Re-evaluate problem) purify_sm->rerun optimize_cond->rerun optimize_workup Optimize Extraction & Purification Steps

Caption: A decision tree for troubleshooting low yields in this compound derivative synthesis.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors activates This compound This compound Derivative (Potential Inhibitor) This compound->Raf inhibits? This compound->MEK inhibits? This compound->ERK inhibits? GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression regulates

Caption: The MAPK signaling pathway and potential points of inhibition by this compound derivatives.

References

Validation & Comparative

Mebenil vs. Mebendazole: A Comparative Analysis of Tubulin Inhibition Activity

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the tubulin inhibition activity of Mebendazole and the fungicide Mebenil. This document synthesizes available experimental data, outlines relevant methodologies, and visually represents the underlying biochemical pathways.

Introduction

The name "this compound" presents a degree of ambiguity in scientific and commercial literature. It is used as a brand name for the well-known anthelmintic drug, Mebendazole. However, "this compound" is also the recognized common name for the fungicide 2-methyl-N-phenylbenzamide. For the purpose of a meaningful scientific comparison, this guide will consider this compound as the fungicide, 2-methyl-N-phenylbenzamide, and compare its known or inferred tubulin inhibition properties with those of the extensively studied drug, Mebendazole.

Quantitative Comparison of Tubulin Inhibition

The following table summarizes the available quantitative data for the tubulin inhibition activity of Mebendazole. Due to the lack of direct experimental data, the corresponding values for the fungicide this compound are listed as "Data not available."

ParameterMebendazoleThis compound (fungicide)Reference
IC50 (Tubulin Polymerization) ~1 µM (in vitro)Data not available[1]
Binding Site on Tubulin Colchicine-binding site on β-tubulinData not available[2]
Effect on Microtubules Inhibits polymerizationData not available[3][4]

Mechanism of Action: Mebendazole

Mebendazole's primary mechanism of action is the inhibition of microtubule polymerization. It selectively binds to the colchicine-binding site on the β-tubulin subunit of parasitic microtubules. This binding prevents the polymerization of tubulin dimers into microtubules, which are essential for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape. The disruption of the microtubule network leads to a cascade of downstream effects, ultimately resulting in the death of the parasite.

Signaling Pathway of Mebendazole-Induced Apoptosis

The inhibition of microtubule dynamics by Mebendazole can trigger apoptotic pathways in susceptible cells. The following diagram illustrates a simplified signaling cascade initiated by Mebendazole's interaction with tubulin.

Mebendazole_Pathway Mebendazole Mebendazole Tubulin β-Tubulin Mebendazole->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization (Inhibited) Mebendazole->Microtubules Inhibits Tubulin->Microtubules MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Disruption leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Caption: Mebendazole's mechanism of action leading to apoptosis.

Mechanism of Action: this compound (fungicide) - A Hypothesis

Direct experimental data on the tubulin inhibition activity of the fungicide this compound (2-methyl-N-phenylbenzamide) is not available. However, many benzimidazole fungicides, a class of compounds chemically related to this compound, are known to act by disrupting microtubule assembly in fungi. For instance, benomyl and carbendazim, both benzimidazole fungicides, inhibit fungal tubulin polymerization. Based on this, it is plausible to hypothesize that this compound may share a similar mechanism of action.

If this compound acts as a tubulin inhibitor, it would likely interfere with the formation of the mitotic spindle during fungal cell division, leading to cell cycle arrest and inhibition of fungal growth. Further experimental validation is required to confirm this hypothesis.

Experimental Protocols

Tubulin Polymerization Assay

This assay is used to quantitatively measure the effect of a compound on the in vitro polymerization of tubulin.

Methodology:

  • Reagent Preparation:

    • Purified tubulin (e.g., from bovine brain) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.

    • A stock solution of GTP (a co-factor for polymerization) is prepared.

    • Test compounds (Mebendazole or this compound) are dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.

  • Assay Procedure:

    • In a 96-well plate, the test compound at various concentrations is added to the wells.

    • A vehicle control (e.g., DMSO) and a known tubulin inhibitor (e.g., nocodazole) or promoter (e.g., paclitaxel) are included as controls.

    • The reaction is initiated by adding the tubulin and GTP solution to each well.

    • The plate is immediately transferred to a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition and Analysis:

    • The change in absorbance at 340 nm is monitored over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.

    • The rate of polymerization and the maximum polymer mass are calculated from the kinetic curves.

    • The IC₅₀ value (the concentration of the compound that inhibits tubulin polymerization by 50%) is determined by plotting the percentage of inhibition against the compound concentration.

Experimental Workflow for Tubulin Polymerization Assay

Tubulin_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Tubulin, GTP, and Test Compounds Plate Add Reagents and Compounds to 96-well Plate Reagents->Plate Incubate Incubate at 37°C in Spectrophotometer Plate->Incubate Measure Measure Absorbance at 340 nm (kinetic) Incubate->Measure Analyze Calculate Polymerization Rates and IC50 Measure->Analyze

Caption: Workflow for an in vitro tubulin polymerization assay.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on a cell line.

Methodology:

  • Cell Culture:

    • A suitable cell line (e.g., a cancer cell line or a fungal strain) is cultured in appropriate media.

  • Treatment:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with serial dilutions of the test compound (Mebendazole or this compound) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control is also included.

  • MTT Addition and Incubation:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization and Measurement:

    • The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • The absorbance is proportional to the number of viable cells.

    • The IC₅₀ value (the concentration of the compound that reduces cell viability by 50%) is calculated from the dose-response curve.

Conclusion

Mebendazole is a well-characterized tubulin polymerization inhibitor with a clear mechanism of action and a significant body of supporting experimental data. In contrast, the tubulin inhibition activity of the fungicide this compound (2-methyl-N-phenylbenzamide) has not been directly demonstrated in the scientific literature. While it is reasonable to hypothesize a similar mechanism based on related compounds, this remains speculative without direct experimental evidence. Future research, employing assays such as the tubulin polymerization and cell viability assays detailed in this guide, would be necessary to elucidate the precise mechanism of action of the fungicide this compound and to draw a definitive comparison with Mebendazole.

References

Mebenil's Anthelmintic Efficacy Against Resistant Parasites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of anthelmintic resistance poses a significant threat to the control of parasitic helminth infections in both humans and animals. Mebenil, a brand name for the benzimidazole anthelmintic mebendazole, has long been a cornerstone of treatment. However, its efficacy is increasingly challenged by the development of resistance. This guide provides an objective comparison of this compound's performance against resistant parasites with that of other common anthelmintics, supported by experimental data and detailed methodologies.

Comparative Efficacy of Anthelmintics Against Resistant Nematodes

The following tables summarize the efficacy of mebendazole and alternative anthelmintics against benzimidazole-resistant and multi-drug resistant nematode populations, as determined by the Fecal Egg Count Reduction Test (FECRT).

Table 1: Efficacy Against Benzimidazole-Resistant Haemonchus contortus in Sheep

AnthelminticDrug ClassDosageFecal Egg Count Reduction (%)Worm Count Reduction (%)Citation
MebendazoleBenzimidazole15 mg/kg5671[1]
AlbendazoleBenzimidazole7.5 mg/kg6275[1]
LevamisoleImidazothiazole7.5 mg/kg8186[1]
MorantelTetrahydropyrimidine10 mg/kg7883[1]
IvermectinMacrocyclic Lactone0.2 mg/kg100100[1]
ClosantelSalicylanilide10 mg/kg100100[1]

Table 2: Efficacy Against Hookworm Infections with Suspected Benzimidazole Resistance in Humans

TreatmentDrug ClassCure Rate (%)Egg Reduction Rate (%)Citation
MebendazoleBenzimidazole7.652.1[2][3]
LevamisoleImidazothiazole15.275.8[2][3]
Mebendazole + LevamisoleCombination26.188.7[2][3]

Table 3: Comparative Efficacy Against Gastrointestinal Nematodes in Rhesus Macaques (Note: Resistance status of parasites not specified)

AnthelminticDrug ClassReduction of Mean Egg Counts (%)Citation
MebendazoleBenzimidazole99.4[4]
IvermectinMacrocyclic Lactone99.2[4]
SelamectinMacrocyclic Lactone99.4[4]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.

In Vivo Assay: Fecal Egg Count Reduction Test (FECRT)

The FECRT is the most common method for detecting anthelmintic resistance in vivo. It measures the percentage reduction in the number of parasite eggs per gram of feces (EPG) after treatment.

Protocol:

  • Animal Selection: Select a group of at least 10-15 animals with naturally acquired parasitic infections.

  • Pre-treatment Sampling (Day 0): Collect individual fecal samples from each animal.

  • EPG Determination (Pre-treatment): Determine the EPG for each sample using a standardized technique such as the McMaster method.

  • Treatment: Administer the anthelmintic to the treatment group at the manufacturer's recommended dosage. An untreated control group should be maintained.

  • Post-treatment Sampling: Collect fecal samples from the same animals again, typically 10-14 days after treatment for benzimidazoles.

  • EPG Determination (Post-treatment): Determine the post-treatment EPG for each sample.

  • Calculation of FECR: The percentage reduction is calculated using the following formula:

    FECR (%) = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100

    Resistance is generally suspected if the FECR is less than 95%.

In Vitro Assay: Egg Hatch Assay (EHA)

The EHA is used to determine the concentration of a drug that inhibits egg hatching, providing an indication of benzimidazole resistance.

Protocol:

  • Egg Recovery: Recover nematode eggs from fresh fecal samples using a series of sieves and a flotation solution (e.g., saturated salt solution).

  • Drug Dilutions: Prepare serial dilutions of the anthelmintic (e.g., thiabendazole or mebendazole) in a suitable solvent (e.g., dimethyl sulfoxide) and then in deionized water.

  • Incubation: Add a standardized number of eggs to each well of a microtiter plate containing the different drug concentrations. Include a drug-free control.

  • Hatching Assessment: Incubate the plates at a controlled temperature (e.g., 25-27°C) for 48-72 hours.

  • Counting: After incubation, add a drop of Lugol's iodine to stop further hatching and count the number of hatched larvae and unhatched eggs in each well under a microscope.

  • Data Analysis: Calculate the percentage of eggs that hatched at each drug concentration. The effective dose 50 (ED50), the concentration of the drug that inhibits 50% of egg hatching, is then determined. Higher ED50 values are indicative of resistance.[5]

In Vitro Assay: Larval Development Test (LDT)

The LDT assesses the ability of larvae to develop from the first stage (L1) to the third infective stage (L3) in the presence of an anthelmintic.

Protocol:

  • Egg Hatching: Recover and hatch nematode eggs to obtain L1 larvae.

  • Culture Preparation: Prepare a culture medium in a 96-well plate, typically containing a nutrient source (e.g., Earle's balanced salt solution and yeast extract) and a food source for the larvae (e.g., E. coli).[6]

  • Drug Dilutions: Add serial dilutions of the anthelmintic to the wells.

  • Larval Addition: Add a standardized number of L1 larvae to each well.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 27°C) for several days (typically 6-7 days).[7]

  • Development Assessment: After incubation, assess the developmental stage of the larvae in each well. The minimum inhibitory concentration (MIC) that prevents development to the L3 stage is determined.

Visualizing Experimental Workflows and Resistance Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for validating anthelmintic activity and the mechanism of benzimidazole resistance.

Experimental_Workflow cluster_invivo In Vivo Validation (FECRT) cluster_invitro In Vitro Assays A1 Animal Selection & Pre-treatment Fecal Sampling A2 Anthelmintic Treatment A1->A2 A3 Post-treatment Fecal Sampling A2->A3 A4 Fecal Egg Count (EPG) Analysis A3->A4 A5 Calculate Fecal Egg Count Reduction (%) A4->A5 B3 Assess Resistance Level A5->B3 Correlate In Vivo and In Vitro Results B1 Egg Hatch Assay (EHA) B1->B3 Determine ED50 B2 Larval Development Test (LDT) B2->B3 Determine MIC

Caption: Experimental workflow for validating anthelmintic activity.

Benzimidazole_Resistance cluster_susceptible Susceptible Parasite cluster_resistant Resistant Parasite S1 Mebendazole enters parasite cell S2 Binds to β-tubulin S1->S2 R1 Mebendazole enters parasite cell S3 Inhibition of microtubule polymerization S2->S3 S4 Disruption of glucose uptake and cell structure S3->S4 S5 Paralysis and Death of Parasite S4->S5 R4 Reduced binding of Mebendazole R1->R4 R2 Mutation in β-tubulin gene (e.g., F200Y) R3 Altered β-tubulin protein R2->R3 R3->R4 R5 Microtubule polymerization continues R4->R5 R6 Parasite Survives R5->R6

Caption: Mechanism of benzimidazole resistance in nematodes.

References

Cross-Resistance of Fungal Pathogens to Mebenil and Benomyl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fungicidal activity and resistance profiles of Mebenil and Benomyl against various fungal pathogens. The information presented is curated from experimental data to assist in research and development efforts focused on overcoming antifungal resistance.

Introduction

This compound and Benomyl are two distinct classes of fungicides with different modes of action. Benomyl, a member of the benzimidazole class, has been a cornerstone in fungal disease management since the 1960s.[1] Its systemic properties and broad-spectrum activity made it highly effective initially.[1] However, its single-site mode of action has led to widespread resistance in numerous fungal species.[1][2] this compound, a benzanilide fungicide, represents a different chemical group with a distinct mechanism of action, targeting cellular respiration.[3][4][5] Understanding the nuances of resistance to these two compounds is critical for developing sustainable disease control strategies and novel antifungal agents.

Positive cross-resistance is common among fungicides with the same mode of action, such as between different benzimidazole fungicides.[2] Conversely, the development of resistance to both this compound and Benomyl in a single fungal isolate would be classified as multi-drug resistance, arising from distinct genetic mutations.

Data Presentation: Comparative Efficacy

The following table summarizes the 50% effective concentration (EC50) values for this compound and Benomyl against various fungal pathogens, as reported in the literature. These values indicate the concentration of the fungicide required to inhibit fungal growth by 50% and are a key metric for assessing fungicide sensitivity. Lower EC50 values denote higher efficacy.

Fungal PathogenFungicideEC50 (µg/mL)Reference
Sclerotinia sclerotiorumBenomyl< 8 (Sensitive)[6]
Sclerotinia sclerotiorumBenomyl> 200 (Resistant)[6]
Gibberella zeae (anamorph: Fusarium graminearum)Carbendazim (active metabolite of Benomyl)Moderately & Highly Resistant Strains Studied[1][7]
Fusarium asiaticumCarbendazim (active metabolite of Benomyl)Resistant Strains Studied[8]
Venturia inaequalisBenomylResistant Strains Studied[2]
Aspergillus flavusBenomylStrains developed resistance after 9 weeks of exposure[9]
Penicillium sp.BenomylLD50 of 6.01 ppm[10]
Fusarium oxysporumBenomylVaried resistance observed[10]

Note: Directly comparative EC50 values for this compound against the same fungal pathogens in the same studies were not available in the reviewed literature. This compound is an obsolete fungicide, and as such, recent research on its efficacy and resistance profiles is limited.[4]

Experimental Protocols

The determination of fungicide resistance is typically achieved through in vitro sensitivity assays. The following is a generalized protocol for determining the EC50 value of a fungicide against a fungal pathogen.

Protocol: Fungicide Sensitivity Assay (Agar Dilution Method)

1. Preparation of Fungal Inoculum:

  • Grow the fungal isolate on a suitable solid medium (e.g., Potato Dextrose Agar - PDA) until sufficient sporulation is observed.

  • Harvest spores by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface with a sterile glass rod.

  • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

  • Adjust the spore concentration to a final density of 1 x 10^5 spores/mL using a hemocytometer.

2. Preparation of Fungicide-Amended Media:

  • Prepare a stock solution of the test fungicide (this compound or Benomyl) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Prepare a series of dilutions from the stock solution.

  • Add the appropriate volume of each fungicide dilution to molten PDA (cooled to approximately 50°C) to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

  • Include a control plate with only the solvent and a blank control with no additions.

  • Pour the amended agar into sterile Petri dishes and allow them to solidify.

3. Inoculation and Incubation:

  • Pipette a small aliquot (e.g., 10 µL) of the prepared spore suspension onto the center of each fungicide-amended and control plate.

  • Incubate the plates at the optimal temperature for the specific fungal pathogen in the dark.

4. Data Collection and Analysis:

  • Measure the colony diameter of the fungal growth on each plate after a predetermined incubation period (e.g., 7-14 days).

  • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve using appropriate statistical software.[11][12]

Visualization of Resistance Mechanisms and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in resistance to Benomyl, the likely mechanism of action for this compound, and a typical experimental workflow for assessing fungicide resistance.

Benomyl_Resistance_Pathway cluster_0 Fungal Cell cluster_1 Resistance Mechanism Benomyl Benomyl Carbendazim Carbendazim (Active Metabolite) Benomyl->Carbendazim Metabolism beta_tubulin β-tubulin protein Carbendazim->beta_tubulin Binds to reduced_binding Reduced Fungicide Binding Affinity Carbendazim->reduced_binding Ineffective Binding microtubule Microtubule Assembly beta_tubulin->microtubule Inhibits Polymerization mitosis Mitosis Disruption microtubule->mitosis cell_death Cell Death mitosis->cell_death beta_tubulin_gene β-tubulin Gene mutation Point Mutation (e.g., E198A, F200Y) beta_tubulin_gene->mutation Selection Pressure altered_beta_tubulin Altered β-tubulin mutation->altered_beta_tubulin Results in altered_beta_tubulin->reduced_binding Mebenil_Action_Pathway cluster_0 Fungal Mitochondrion This compound This compound (Benzanilide) SDH Succinate Dehydrogenase (Complex II) This compound->SDH Inhibits ETC Electron Transport Chain SDH->ETC Component of ATP_production ATP Production Inhibition ETC->ATP_production cell_death Cell Death ATP_production->cell_death Experimental_Workflow start Start prep_inoculum Prepare Fungal Spore Suspension start->prep_inoculum inoculate Inoculate Plates prep_inoculum->inoculate prep_media Prepare Fungicide-Amended and Control Agar Plates prep_media->inoculate incubate Incubate Plates inoculate->incubate measure Measure Colony Diameters incubate->measure calculate_inhibition Calculate Percentage of Growth Inhibition measure->calculate_inhibition determine_ec50 Determine EC50 Value (Dose-Response Curve) calculate_inhibition->determine_ec50 end End determine_ec50->end

References

A Comparative Guide to the Structure-Activity Relationship of Mebenil Analogs and Related Benzamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Mebenil (2-methyl-N-phenylbenzamide), a benzanilide fungicide, and its analogs. Due to a lack of extensive publicly available research specifically detailing the SAR of a broad series of this compound analogs, this document draws upon findings from structurally related benzamide and benzanilide compounds to infer potential SAR trends and guide future research. The information presented herein is intended to support the design and development of novel antifungal agents and other therapeutic molecules based on the benzamide scaffold.

Core Structure and Biological Activity

This compound belongs to the benzanilide class of compounds, characterized by a central amide linkage between a benzoic acid and an aniline moiety. This scaffold is a versatile pharmacophore found in a variety of biologically active molecules with activities including antifungal, antimicrobial, anticancer, and potassium channel opening effects.[1][2] The biological activity of benzanilide derivatives can be significantly influenced by the nature and position of substituents on both the benzoyl and aniline rings.[3]

Data Presentation: Comparative Biological Activity of Benzamide and Benzanilide Analogs

The following table summarizes quantitative data from studies on various benzamide and benzanilide derivatives, illustrating the impact of structural modifications on their biological activity. While not direct analogs of this compound, these examples provide valuable insights into potential SAR trends for this class of compounds.

Compound/Analog ClassR1 (Benzoyl Ring)R2 (Aniline Ring)Biological ActivityPotency (IC50/MIC in µM)Reference
N-phenylbenzamides HHalo substituents (e.g., Cl)Antifungal (Candida albicans)Inhibition zone >18 cm at 25 µg[4]
N-phenylbenzamides HMethoxy substituentAntifungal (Candida albicans)Less active than halo-substituted analogs[4]
2-Acylbenzohydroquinones Varied acyl groups-Antifungal (Candida and filamentous fungi)MIC as low as 2 µg/mL for some derivatives[5]
N-Benzoyl-2-hydroxybenzamides Varied substituents-Anti-parasitic (P. falciparum, Trypanosomes, Leishmania)Modest to potent activity depending on substitution[6]
Substituted Benzanilides 2-methoxy-5-chloro2-hydroxy-5-phenylVasodilating (BK channel opening)Near nanomolar potency[1]
Benomyl Metabolite (MBT Sulfoxide) --mALDH InhibitionIC50 = 0.08-0.09 µM[7]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for evaluating the biological activity of benzamide and related compounds are provided below.

3.1. In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.[8][9]

  • Fungal Inoculum Preparation:

    • Fungal isolates (e.g., Candida albicans) are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.[8]

    • Colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard.[8]

    • This suspension is further diluted in RPMI-1640 medium to achieve the desired final inoculum concentration (e.g., 1-5 x 10^3 CFU/mL).[9]

  • Drug Dilution and Plate Preparation:

    • The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.[8]

    • Serial two-fold dilutions of the compounds are prepared in RPMI-1640 medium in a 96-well microtiter plate.[8]

  • Inoculation and Incubation:

    • The standardized fungal inoculum is added to each well of the microtiter plate containing the drug dilutions.[8]

    • The plates are incubated at 35°C for 24-48 hours.[8][9]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control well.[8]

3.2. Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential anticancer agents.[2]

  • Cell Culture and Seeding:

    • Cancer cell lines are cultured in an appropriate medium and conditions.

    • Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere for 24 hours.[2]

  • Compound Treatment:

    • Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).[2]

  • MTT Addition and Incubation:

    • After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for a further 4 hours to allow for the formation of formazan crystals.[2]

  • Data Analysis:

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength using a microplate reader.

    • The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Mandatory Visualizations

4.1. General Workflow for Structure-Activity Relationship (SAR) Studies

The following diagram illustrates a typical workflow for conducting SAR studies in drug discovery.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Lead Lead Compound (e.g., this compound) Analogs Analog Synthesis Lead->Analogs Screening In Vitro Screening (e.g., Antifungal Assay) Analogs->Screening Potency Potency Determination (IC50/MIC) Screening->Potency SAR SAR Analysis Potency->SAR Optimization Lead Optimization SAR->Optimization Optimization->Analogs Iterative Design

Caption: A generalized workflow for structure-activity relationship studies.

4.2. Postulated Mechanism of Action: Microtubule Disruption

While the precise mechanism of action for this compound is not extensively detailed, a related class of compounds, the benzimidazoles (e.g., Mebendazole), are known to exert their antiparasitic and antifungal effects by inhibiting microtubule polymerization.[10][11] This pathway represents a potential mechanism for this compound and its analogs.

Microtubule_Inhibition cluster_cellular Fungal Cell This compound This compound Analog Tubulin β-Tubulin This compound->Tubulin Binds to Polymerization Microtubule Polymerization This compound->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Cellular_Functions Essential Cellular Functions (e.g., Transport, Division) Microtubules->Cellular_Functions Supports Apoptosis Cell Death Cellular_Functions->Apoptosis Disruption leads to

Caption: Postulated signaling pathway for this compound analogs via microtubule inhibition.

References

A Comparative Guide to the Cytotoxicity of Mebenil (Mebendazole) and Albendazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of two benzimidazole anthelmintics, Mebenil (a brand name for mebendazole) and albendazole. Both drugs, traditionally used to treat parasitic infections, are gaining attention for their potential as anticancer agents due to their ability to induce cell death in various cancer cell lines. This comparison is based on experimental data from peer-reviewed studies and is intended to inform research and development in oncology.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for mebendazole and albendazole in various cancer cell lines, providing a quantitative comparison of their cytotoxic potential. Lower IC50 values indicate greater potency.

Cell LineCancer TypeDrugIC50 (µM)Incubation Time (h)Citation
HT-29 Colorectal AdenocarcinomaMebendazole0.29 ± 0.0472[1]
Albendazole0.12120[2]
MCF-7 Breast AdenocarcinomaMebendazole7.45 ± 0.54Not Specified[3]
Albendazole44.924[4]
SW620 Colorectal AdenocarcinomaAlbendazole3.8Not Specified[5]
HCT116 Colorectal CarcinomaAlbendazole2.7Not Specified[5]
M-14 MelanomaMebendazole0.3Not Specified[3]
SK-Mel-19 MelanomaMebendazole0.32Not Specified[3]
A549 Non-small cell lung cancerMebendazole0.40 ± 0.0548[6]
H460 Non-small cell lung cancerMebendazole0.26 ± 0.0448[6]
CAL27 Head and Neck Squamous Cell CarcinomaMebendazole1.28Not Specified[4]
SCC15 Head and Neck Squamous Cell CarcinomaMebendazole2.64Not Specified[4]

Experimental Protocols

A frequently cited method for determining the cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay for Cell Viability

Objective: To determine the concentration-dependent cytotoxic effect of a compound on a cell line.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., mebendazole or albendazole) or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.

  • MTT Addition: A sterile MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well and the plates are incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Both mebendazole and albendazole exert their cytotoxic effects primarily by disrupting microtubule polymerization. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death). However, the specific signaling cascades that are activated can differ.

Mebendazole-Induced Cytotoxicity

Mebendazole's primary mechanism is the inhibition of tubulin polymerization, which disrupts the formation and function of the mitotic spindle, leading to mitotic arrest.[3] This arrest triggers the intrinsic apoptotic pathway, characterized by the phosphorylation of the anti-apoptotic protein Bcl-2.[3] Phosphorylated Bcl-2 is inactivated, which allows for the activation of pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation (caspase-9 and caspase-3).[3] Additionally, mebendazole has been shown to induce the production of reactive oxygen species (ROS), which can inactivate the JAK2-STAT3 signaling pathway, further contributing to apoptosis.[6]

Mebendazole_Pathway Mebendazole Mebendazole Tubulin β-Tubulin Mebendazole->Tubulin Binds to ROS ROS Production Mebendazole->ROS Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticArrest G2/M Phase Arrest Bcl2 Bcl-2 Phosphorylation MitoticArrest->Bcl2 JAK2_STAT3 JAK2-STAT3 Pathway ROS->JAK2_STAT3 Inhibits BaxBak Bax/Bak Activation Bcl2->BaxBak Inactivation leads to MOMP Mitochondrial Permeabilization BaxBak->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis JAK2_STAT3->Apoptosis Inhibition promotes

Caption: Mebendazole-induced apoptosis signaling pathway.

Albendazole-Induced Cytotoxicity

Similar to mebendazole, albendazole's primary target is tubulin, leading to microtubule depolymerization and G2/M phase arrest.[2] One identified pathway for albendazole-induced apoptosis involves the downregulation of SIRT3. This leads to an increase in mitochondrial ROS production and subsequent activation of the p38 MAPK signaling pathway. Activated p38 MAPK promotes the degradation of tristetraprolin (TTP), a protein that destabilizes TNF-α mRNA. The resulting increase in TNF-α expression activates the death receptor-mediated apoptotic pathway.[7] Albendazole also modulates the balance of Bcl-2 family proteins, decreasing the anti-apoptotic Bcl-2 and increasing the pro-apoptotic Bax, which contributes to the activation of caspase-3 and apoptosis.[8]

Albendazole_Pathway Albendazole Albendazole Tubulin β-Tubulin Albendazole->Tubulin Binds to SIRT3 SIRT3 Downregulation Albendazole->SIRT3 Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticArrest G2/M Phase Arrest Bcl2Bax Bcl-2/Bax Ratio (Decreased) MitoticArrest->Bcl2Bax ROS Mitochondrial ROS Production SIRT3->ROS Downregulation leads to p38MAPK p38 MAPK Activation ROS->p38MAPK TTP TTP Degradation p38MAPK->TTP TNFa TNF-α Upregulation TTP->TNFa Degradation leads to DeathReceptor Death Receptor Pathway TNFa->DeathReceptor Apoptosis Apoptosis DeathReceptor->Apoptosis Caspase3 Caspase-3 Activation Bcl2Bax->Caspase3 Caspase3->Apoptosis

Caption: Albendazole-induced apoptosis signaling pathway.

Comparative Analysis and Conclusion

Both mebendazole and albendazole demonstrate significant cytotoxic activity against a range of cancer cell lines. Their primary mechanism of action, the disruption of microtubule dynamics, is a well-established target for cancer chemotherapy.

Based on the available IC50 data, both drugs show potent cytotoxicity, often in the sub-micromolar to low micromolar range. In the HT-29 colorectal cancer cell line, albendazole appears to be more potent than mebendazole, although the incubation times in the cited studies differ. Conversely, in the MCF-7 breast cancer cell line, mebendazole exhibits a significantly lower IC50 than albendazole. These differences highlight the cell-type specific responses to these drugs and underscore the importance of empirical testing in relevant cancer models.

Mechanistically, while both drugs converge on apoptosis induction, the upstream signaling pathways they activate may have subtle differences. For instance, the involvement of the SIRT3/ROS/p38 MAPK/TTP axis has been specifically detailed for albendazole, while the ROS-mediated inhibition of the JAK2-STAT3 pathway has been described for mebendazole. Furthermore, one comparative study suggested that albendazole is a stronger generator of reactive oxygen and nitrogen species than mebendazole, which may contribute to differences in their cytotoxic profiles.[9]

Experimental_Workflow Start Start: Cancer Cell Culture Seeding Cell Seeding (96-well plate) Start->Seeding Treatment Drug Treatment (this compound vs. Albendazole) + Vehicle Control Seeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation MTT MTT Assay Incubation->MTT Absorbance Measure Absorbance (570 nm) MTT->Absorbance Analysis Data Analysis (IC50 Calculation) Absorbance->Analysis Conclusion Conclusion: Comparative Cytotoxicity Analysis->Conclusion

Caption: General experimental workflow for cytotoxicity testing.

References

Unraveling Mebenil's Interaction with β-Tubulin: A Comparative Guide to its Binding Site Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the validation of Mebenil's binding site on β-tubulin, this guide offers a comparative analysis with other tubulin-targeting agents. It provides researchers, scientists, and drug development professionals with essential experimental data, detailed protocols, and visual workflows to understand the nuances of these interactions.

This compound, a member of the benzimidazole family, exerts its biological effects by targeting β-tubulin, a key component of microtubules. Understanding the precise binding site and mechanism of action is crucial for the development of novel therapeutics. This guide provides a comprehensive comparison of this compound with other well-established tubulin-binding drugs that target distinct sites, namely the colchicine, Vinca, and taxol binding domains.

Quantitative Comparison of Tubulin-Binding Agents

The binding affinity and inhibitory concentrations of various tubulin-targeting agents are critical parameters for evaluating their potency and specificity. The following table summarizes key quantitative data for this compound and representative drugs from other classes.

CompoundTarget Site on β-TubulinBinding Affinity (Kd/Ki)IC50 (Tubulin Polymerization)Cell Line/System
This compound Colchicine~7 nM (Ki, cellular)Not widely reportedHeLa Cells
Colchicine Colchicine~80 nM (Kb, cellular)~1 µMBovine Brain Tubulin, HeLa Cells
Vinblastine Vinca0.54 µM (Kd, high affinity)0.43 µMCalf Brain Tubulin, Porcine Brain Tubulin
Paclitaxel (Taxol) Taxol~10 nM (Kd)- (Promotes polymerization)GMP-CPP stabilized microtubules

Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity, where a lower value indicates a stronger interaction. IC50 represents the concentration of a drug that inhibits a specific biological process by 50%. Kb is the binding affinity.

Experimental Protocols for Binding Site Validation

Accurate determination of a compound's binding site and its effect on tubulin polymerization is fundamental. Below are detailed methodologies for key experiments.

Fluorescence-Based Competition Binding Assay

This assay is used to determine if a test compound binds to the same site as a known fluorescent ligand, in this case, to validate this compound's binding to the colchicine site.

Principle: A fluorescent probe that binds to a specific site on tubulin is used. If the test compound binds to the same site, it will displace the fluorescent probe, leading to a decrease in the fluorescence signal.

Protocol:

  • Preparation of Reagents:

    • Purified tubulin protein (e.g., from bovine brain) is reconstituted in a suitable buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

    • A fluorescent probe known to bind the colchicine site (e.g., 2-methoxy-5-(2,3,4-trimethoxyphenyl)-2,4,6-cycloheptatrien-1-one) is prepared in a suitable solvent like DMSO.

    • This compound and other competitor compounds are prepared as stock solutions in DMSO.

  • Assay Setup:

    • In a 96-well black microplate, add a fixed concentration of purified tubulin and the fluorescent probe to each well.

    • Add increasing concentrations of the competitor compound (this compound or other test agents) to the wells. Include a control with no competitor.

    • Incubate the plate at 37°C for a sufficient time to reach binding equilibrium.

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent probe.

  • Data Analysis:

    • Plot the fluorescence intensity against the logarithm of the competitor concentration.

    • Fit the data to a suitable binding model (e.g., one-site competition) to determine the IC50 value of the competitor.

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.

Principle: The polymerization of tubulin can be monitored by the increase in turbidity (light scattering at 340 nm) or by the increase in fluorescence of a reporter dye (like DAPI) that preferentially binds to polymerized microtubules.

Protocol:

  • Preparation of Reagents:

    • Lyophilized tubulin is reconstituted on ice in a polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, 1 mM GTP, 10% glycerol, pH 6.9).

    • Test compounds (this compound, colchicine, vinblastine, paclitaxel) are prepared as stock solutions in DMSO.

  • Assay Setup:

    • In a pre-warmed 96-well plate, add the test compound at various concentrations.

    • Initiate the polymerization by adding the cold tubulin solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • For a turbidity-based assay, measure the absorbance at 340 nm every minute for 60-90 minutes.

    • For a fluorescence-based assay, include a fluorescent reporter in the reaction mix and measure the fluorescence at the appropriate wavelengths.

  • Data Analysis:

    • Plot the absorbance or fluorescence as a function of time to generate polymerization curves.

    • Determine the effect of the compound on the lag phase, polymerization rate (Vmax), and the steady-state polymer mass.

    • For inhibitors, calculate the IC50 value for the inhibition of tubulin polymerization.

Visualizing the Mechanisms: Workflows and Signaling Pathways

To better illustrate the experimental processes and the downstream consequences of tubulin binding, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow_Competition_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_data Data Acquisition & Analysis prep_tubulin Prepare Purified Tubulin mix_reagents Mix Tubulin and Probe in Plate prep_tubulin->mix_reagents prep_probe Prepare Fluorescent Probe prep_probe->mix_reagents prep_this compound Prepare this compound/Competitors add_competitor Add Increasing Concentrations of Competitor prep_this compound->add_competitor mix_reagents->add_competitor incubate Incubate at 37°C add_competitor->incubate measure_fluorescence Measure Fluorescence incubate->measure_fluorescence plot_data Plot Fluorescence vs. [Competitor] measure_fluorescence->plot_data calculate_ic50_ki Calculate IC50 and Ki plot_data->calculate_ic50_ki

Caption: Workflow for the fluorescence-based competition binding assay.

Experimental_Workflow_Tubulin_Polymerization_Assay cluster_prep Preparation cluster_assay Assay cluster_data Data Acquisition & Analysis prep_tubulin Reconstitute Tubulin on Ice initiate_polymerization Add Cold Tubulin to Initiate prep_tubulin->initiate_polymerization prep_compounds Prepare Test Compounds add_compounds Add Compounds to Pre-warmed Plate prep_compounds->add_compounds add_compounds->initiate_polymerization measure_signal Measure Absorbance/Fluorescence at 37°C initiate_polymerization->measure_signal generate_curves Generate Polymerization Curves measure_signal->generate_curves analyze_parameters Analyze Lag, Vmax, and Steady-State generate_curves->analyze_parameters

Caption: Workflow for the in vitro tubulin polymerization assay.

Mebenil_Signaling_Pathway This compound This compound beta_tubulin β-Tubulin (Colchicine Site) This compound->beta_tubulin mek_erk_pathway Activation of MEK-ERK Pathway This compound->mek_erk_pathway inhibit_polymerization Inhibition of Microtubule Polymerization beta_tubulin->inhibit_polymerization disrupt_microtubules Disruption of Microtubule Dynamics inhibit_polymerization->disrupt_microtubules mitotic_arrest Mitotic Arrest disrupt_microtubules->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis downstream_effects Unique Downstream Cellular Effects mek_erk_pathway->downstream_effects

Caption: this compound's mechanism of action and unique signaling.

Comparative_Tubulin_Drug_Action cluster_destabilizers Microtubule Destabilizers cluster_stabilizers Microtubule Stabilizers Colchicine_this compound Colchicine/Mebenil (Colchicine Site) tubulin_dimer αβ-Tubulin Dimer Colchicine_this compound->tubulin_dimer inhibit_polymerization Inhibition of Polymerization Colchicine_this compound->inhibit_polymerization Vinca_Alkaloids Vinca Alkaloids (Vinca Site) Vinca_Alkaloids->tubulin_dimer Vinca_Alkaloids->inhibit_polymerization Taxanes Taxanes (Taxol Site) Taxanes->tubulin_dimer promote_polymerization Promotion of Polymerization Taxanes->promote_polymerization tubulin_dimer->inhibit_polymerization bind to tubulin_dimer->promote_polymerization bind to microtubule_destabilization Microtubule Destabilization inhibit_polymerization->microtubule_destabilization microtubule_stabilization Microtubule Stabilization promote_polymerization->microtubule_stabilization mitotic_arrest Mitotic Arrest microtubule_destabilization->mitotic_arrest microtubule_stabilization->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Comparative mechanisms of different tubulin-targeting agents.

Discussion

The validation of this compound's binding to the colchicine site on β-tubulin is supported by both direct binding studies and functional assays. Its high affinity and subsequent inhibition of tubulin polymerization place it firmly in the class of microtubule-destabilizing agents. This mechanism is shared with colchicine, although they belong to different chemical classes.

In contrast, Vinca alkaloids, while also destabilizing microtubules, bind to a distinct site on β-tubulin. Taxanes, on the other hand, have a unique mechanism of action, promoting microtubule stabilization by binding to a third, distinct site.

A particularly interesting finding is this compound's ability to activate the MEK-ERK signaling pathway, a feature not typically associated with other tubulin-binding agents. This unique characteristic suggests that this compound may have a broader range of cellular effects beyond its direct impact on microtubule dynamics, opening new avenues for therapeutic applications.

This guide provides a foundational framework for researchers investigating tubulin-targeting compounds. The presented data and protocols offer a starting point for the validation and characterization of new chemical entities, ultimately contributing to the development of more effective and targeted cancer therapies.

Comparative Transcriptomics of Mebenil-Treated Fungi: A Framework for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting a comparative transcriptomic analysis of Mebenil-treated fungi against other established antifungal agents. Due to a current lack of publicly available transcriptomic data for this compound-treated fungi, this document serves as a methodological template, outlining the requisite experimental data, protocols, and visualizations necessary for such a comparison. The data for alternative antifungals is synthesized from established knowledge of their mechanisms of action.

Data Presentation: Comparative Transcriptomic Effects

A comparative analysis hinges on quantifying the changes in gene expression induced by different antifungal agents. The following tables are structured to present such data clearly, facilitating a direct comparison of transcriptomic signatures. Hypothetical data is used for this compound to illustrate its potential profile.

Table 1: Summary of Differentially Expressed Genes (DEGs) in a Model Fungus (e.g., Aspergillus fumigatus)

Antifungal AgentClassConcentration (µg/mL)Total DEGsUpregulated GenesDownregulated Genes
This compound Benzimidazole1.0(Hypothetical) 1200(Hypothetical) 750(Hypothetical) 450
Voriconazole Azole0.5950500450
Amphotericin B Polyene1.01500800700
Caspofungin Echinocandin0.25800450350

Table 2: Key Upregulated Pathways in Response to Antifungal Treatment

PathwayThis compound (Hypothetical Fold Enrichment)Voriconazole (Fold Enrichment)Amphotericin B (Fold Enrichment)Caspofungin (Fold Enrichment)
Ergosterol Biosynthesis5.210.5 3.12.5
Cell Wall Integrity4.83.56.212.1
Oxidative Stress Response6.5 4.17.85.3
Drug Efflux Pumps (ABC/MFS Transporters)7.18.25.94.8
Heat Shock Proteins5.93.88.5 6.1

Table 3: Key Downregulated Pathways in Response to Antifungal Treatment

PathwayThis compound (Hypothetical Fold Enrichment)Voriconazole (Fold Enrichment)Amphotericin B (Fold Enrichment)Caspofungin (Fold Enrichment)
DNA Replication & Repair-4.5 -2.1-3.8-2.5
Ribosome Biogenesis-3.8-2.5-4.2-3.1
Amino Acid Metabolism-3.2-1.8-3.5-2.2
TCA Cycle-2.9-1.5-4.8 -1.9

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for comparative studies. Below are standardized methodologies for key experiments in antifungal transcriptomics.[1]

Fungal Culture and Antifungal Treatment
  • Fungal Strain: A well-characterized strain, such as Aspergillus fumigatus Af293, is cultured on a standard medium like Sabouraud Dextrose Agar (SDA) for 5-7 days at 37°C to obtain sufficient conidia.[1]

  • Spore Suspension: Conidia are harvested by gently washing the agar surface with a sterile phosphate-buffered saline (PBS) solution containing 0.1% Tween 80. The resulting suspension is filtered through sterile gauze to remove mycelial fragments.[1]

  • Treatment: Conidia are counted using a hemocytometer and diluted to a final concentration of 1 x 10^6 conidia/mL in RPMI 1640 medium.[1] The cultures are then treated with the respective antifungal agents at their minimum inhibitory concentration (MIC) and incubated for a defined period (e.g., 16 hours) before RNA extraction.

RNA Extraction and Sequencing
  • RNA Isolation: Fungal mycelia are harvested by centrifugation, flash-frozen in liquid nitrogen, and homogenized. Total RNA is extracted using a standard Trizol-based method or a commercial kit, followed by DNase treatment to remove any contaminating genomic DNA.

  • Library Preparation: The quality and quantity of the extracted RNA are assessed using a spectrophotometer and a bioanalyzer. mRNA is typically enriched using oligo(dT) magnetic beads. The purified mRNA is then fragmented, and cDNA synthesis is performed. Sequencing adapters are ligated to the cDNA fragments, and the library is amplified by PCR.

  • Sequencing: The prepared libraries are sequenced on a high-throughput platform, such as an Illumina NovaSeq, to generate a sufficient number of reads for robust statistical analysis.

Bioinformatic Analysis
  • Quality Control: The raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality bases are removed using software such as Trimmomatic.[1]

  • Read Alignment: The cleaned reads are aligned to a reference genome (e.g., the Aspergillus fumigatus Af293 reference genome) using a splice-aware aligner like HISAT2.[1]

  • Differential Gene Expression Analysis: The number of reads mapping to each gene is quantified using tools like featureCounts.[1] Differential gene expression analysis is then performed using packages such as DESeq2 in R.[1] Genes with a log2 fold change greater than 1 or less than -1 and an adjusted p-value below 0.05 are considered differentially expressed.[1]

  • Pathway Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the list of differentially expressed genes to identify the biological processes and pathways that are significantly affected by each antifungal treatment.

Mandatory Visualization

Diagrams are essential for visualizing complex biological processes and experimental designs. The following diagrams were created using the DOT language.

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis fungal_culture Fungal Culture & Antifungal Treatment rna_extraction RNA Extraction fungal_culture->rna_extraction library_prep Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing quality_control Quality Control (FastQC, Trimmomatic) sequencing->quality_control read_alignment Read Alignment (HISAT2) quality_control->read_alignment deg_analysis Differential Gene Expression (DESeq2) read_alignment->deg_analysis pathway_analysis Pathway & GO Analysis deg_analysis->pathway_analysis

Caption: A generalized workflow for a comparative transcriptomics experiment.

antifungal_mechanisms cluster_this compound This compound (Hypothesized) cluster_azoles Azoles (e.g., Voriconazole) cluster_polyenes Polyenes (e.g., Amphotericin B) cluster_echinocandins Echinocandins (e.g., Caspofungin) This compound This compound tubulin β-tubulin This compound->tubulin microtubule Microtubule Disruption tubulin->microtubule dna_synthesis Inhibition of DNA Synthesis microtubule->dna_synthesis azoles Azoles lanosterol Lanosterol 14-α-demethylase azoles->lanosterol ergosterol Ergosterol Depletion lanosterol->ergosterol | membrane_stress Membrane Stress ergosterol->membrane_stress polyenes Polyenes ergosterol_binding Binds to Ergosterol polyenes->ergosterol_binding pore_formation Pore Formation ergosterol_binding->pore_formation ion_leakage Ion Leakage & Cell Death pore_formation->ion_leakage echinocandins Echinocandins glucan_synthase β-(1,3)-D-glucan synthase echinocandins->glucan_synthase glucan_synthesis Glucan Depletion glucan_synthase->glucan_synthesis | cell_wall_stress Cell Wall Stress glucan_synthesis->cell_wall_stress

Caption: A simplified representation of known and hypothesized antifungal mechanisms of action.

References

Mebenil's Selective Strike: A Comparative Guide to Its Affinity for Parasitic Tubulin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular basis of a drug's selectivity is paramount. This guide provides a comprehensive comparison of Mebenil's binding and inhibitory effects on parasitic tubulin versus its host counterpart, supported by experimental data and detailed methodologies. This compound, a member of the benzimidazole class of anthelmintics, exhibits a preferential affinity for the tubulin of parasitic nematodes, a characteristic that underpins its therapeutic efficacy.

The primary mechanism of action for this compound and other benzimidazoles is the disruption of microtubule polymerization in parasitic cells.[1] Microtubules, essential components of the cytoskeleton, are polymers of α- and β-tubulin heterodimers.[2] Their dynamic instability is crucial for vital cellular processes such as cell division, motility, and intracellular transport.[1] Benzimidazoles, including this compound, bind to β-tubulin, inhibiting its polymerization into microtubules.[3] This disruption ultimately leads to mitotic arrest and cell death in the parasite.[1]

The selectivity of these drugs is attributed to differences in the tubulin protein between the parasite and its host.[4][5] While human and parasitic tubulin share a high degree of amino acid sequence identity, subtle structural divergences in the drug-binding sites are thought to confer this preferential interaction.[6][7]

Quantitative Comparison of Benzimidazole Activity

The following table summarizes the inhibitory and binding constants of this compound and other common benzimidazole anthelmintics against parasitic and mammalian tubulin. This data highlights the differential sensitivity of parasitic tubulin to these compounds.

DrugParasite SpeciesAssayParasite Tubulin IC50/KiMammalian Tubulin IC50/KiFold Selectivity (Mammalian/Parasite)Reference
This compound (MBZ) Ascaris suumColchicine Binding InhibitionKi: 4.22 x 10⁻⁶ MKi: 8.0 x 10⁻⁶ M (Porcine brain)~1.9[8]
Oxfendazole Ascaridia galliTubulin PolymerizationEffective InhibitionVirtually no effect (Mammalian)High[4]
Thiabendazole Ascaridia galliTubulin PolymerizationGood InhibitorVirtually no effect (Mammalian)High[4]

Note: IC50 is the half-maximal inhibitory concentration, and Ki is the inhibition constant. A lower value indicates a higher binding affinity or inhibitory potency. Fold selectivity is a ratio of the mammalian value to the parasite value, with a higher number indicating greater selectivity for the parasite tubulin.

Studies have shown that resistance to benzimidazoles in some parasitic strains is associated with a loss of high-affinity binding sites on their tubulin.[9] Furthermore, the concentration of tubulin can vary between different tissues within the parasite, which may influence the selective tissue sensitivity to this compound.[10][11] For instance, the intestine of Ascaris suum demonstrates a higher concentration of tubulin and greater specific binding of mebendazole compared to the body wall muscle.[10][11]

Experimental Protocols

The assessment of this compound's selectivity for parasitic tubulin relies on various in vitro assays. The following are detailed methodologies for key experiments cited in the literature.

Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the rate and extent of microtubule formation by monitoring the increase in light scattering (absorbance) as tubulin polymerizes.

Principle: The polymerization of soluble tubulin dimers into microtubules causes an increase in turbidity, which can be measured spectrophotometrically at 340 nm.[12][13] The rate of this increase is proportional to the rate of polymerization.

Protocol:

  • Tubulin Preparation: Purified tubulin from both the parasitic and host (e.g., porcine brain) sources is required. Tubulin is typically stored lyophilized and reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2) on ice.[12]

  • Reaction Mixture: A cold tubulin polymerization mix is prepared containing tubulin (e.g., 3 mg/mL), 1 mM GTP, and 10% glycerol in the general tubulin buffer.[2][12]

  • Assay Setup:

    • Varying concentrations of this compound (or other test compounds) are prepared, typically as 10x stock solutions. A vehicle control (e.g., DMSO) and a positive control (e.g., nocodazole for inhibition) are included.[14]

    • 10 µL of the 10x compound dilutions are pipetted into the wells of a pre-warmed 96-well plate.[2]

  • Initiation and Measurement:

    • To start the reaction, 90 µL of the cold tubulin polymerization mix is added to each well.[2]

    • The plate is immediately placed in a microplate reader pre-heated to 37°C.[12]

    • The absorbance at 340 nm is measured every 60 seconds for 60 minutes.[2]

  • Data Analysis:

    • The initial absorbance reading (time 0) is subtracted from all subsequent readings to correct for background.[2]

    • The change in absorbance is plotted against time to generate polymerization curves.

    • The maximum rate of polymerization (Vmax) and the plateau absorbance (extent of polymerization) are determined.[2]

    • The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control.

    • The IC50 value is determined by fitting the percentage of inhibition versus the logarithm of the inhibitor concentration to a dose-response curve.[2]

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[15]

Principle: A solution of the ligand (this compound) is titrated into a solution of the protein (tubulin) in the sample cell of a microcalorimeter. The heat change upon binding is measured relative to a reference cell.[15]

Protocol:

  • Sample Preparation:

    • Purified parasitic and host tubulin are dialyzed extensively against the same buffer to minimize heats of dilution.[15][16] The ligand (this compound) is also dissolved in this final dialysis buffer.

    • Typical starting concentrations are 5-50 µM tubulin in the sample cell and 50-500 µM this compound in the syringe.[15]

    • All solutions should be degassed to prevent air bubbles.[15]

  • Instrument Setup:

    • The ITC instrument is set to the desired experimental temperature (e.g., 25°C).

    • The reference cell is filled with the dialysis buffer.

    • The sample cell is carefully loaded with the tubulin solution, avoiding the introduction of bubbles.[17]

    • The titration syringe is filled with the this compound solution.[17]

  • Titration:

    • A series of small injections (e.g., 2-10 µL) of the this compound solution are made into the tubulin solution with a defined spacing between injections to allow for re-equilibration.[18]

    • The heat change after each injection is measured.

  • Data Analysis:

    • The heat of dilution is determined by titrating this compound into the buffer alone and is subtracted from the experimental data.[17]

    • The integrated heat data is plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the binding constant (Ka, the inverse of Kd), stoichiometry (n), and enthalpy of binding (ΔH).[17]

Visualizing the Workflow and Mechanism

The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing tubulin selectivity and the proposed mechanism of this compound's action.

experimental_workflow cluster_purification Protein Purification cluster_assays In Vitro Assays cluster_data Data Analysis cluster_conclusion Conclusion p_tubulin Parasitic Tubulin poly_assay Tubulin Polymerization Assay p_tubulin->poly_assay bind_assay Binding Affinity Assay (ITC) p_tubulin->bind_assay h_tubulin Host Tubulin h_tubulin->poly_assay h_tubulin->bind_assay ic50 IC50 Determination poly_assay->ic50 kd Kd Determination bind_assay->kd selectivity Assess Selectivity ic50->selectivity kd->selectivity mechanism_of_action cluster_tubulin Tubulin Dynamics tubulin_dimer αβ-Tubulin Dimers microtubule Microtubule tubulin_dimer->microtubule Polymerization bound_tubulin This compound-Tubulin Complex microtubule->tubulin_dimer Depolymerization This compound This compound This compound->tubulin_dimer Binds to β-tubulin disruption Disruption of Microtubule Formation bound_tubulin->disruption Inhibits Polymerization apoptosis Parasite Cell Death disruption->apoptosis

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Mebenil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount to ensure a safe laboratory environment and protect the broader ecosystem. Mebenil, a benzanilide fungicide, requires careful handling and disposal due to its potential environmental impact. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with best practices for laboratory safety and chemical waste management.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations regarding hazardous waste.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes:

  • Chemical safety goggles or a face shield.

  • Chemical-resistant gloves (e.g., nitrile or neoprene).

  • A lab coat or chemical-resistant apron.

  • Closed-toe shoes.

Ventilation: Conduct all handling and preparation for disposal of this compound waste within a well-ventilated area, preferably inside a certified chemical fume hood, to minimize inhalation exposure.

This compound Waste Disposal Protocol

The primary and recommended method for the disposal of this compound and its associated waste is through a licensed hazardous waste disposal company. On-site treatment or neutralization should not be attempted without validated protocols and appropriate facilities.

Step 1: Waste Segregation

  • Dedicated Waste Container: Designate a specific, leak-proof, and clearly labeled container for all this compound waste. The container must be compatible with benzanilide compounds.

  • Labeling: The label should prominently display "Hazardous Waste," the full chemical name "this compound," the CAS number (7055-03-0), and any relevant hazard symbols (e.g., "Harmful," "Dangerous for the environment").

  • Incompatible Materials: Do not mix this compound waste with other chemical waste streams, especially strong oxidizing agents, to prevent unforeseen chemical reactions.[1]

Step 2: Collection of this compound Waste

  • Solid Waste: Carefully transfer solid this compound powder or residues into the designated hazardous waste container. Avoid creating dust. If necessary, lightly moisten the solid with a compatible solvent (e.g., isopropanol) to minimize dust generation.

  • Contaminated Labware: All disposable items that have come into contact with this compound, such as weighing papers, pipette tips, gloves, and contaminated wipes, must be placed in the designated hazardous waste container.

  • Empty Containers: "Empty" containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste in the designated container. The rinsed container can then be disposed of according to institutional guidelines for chemically contaminated containers.

  • Solutions: Unused or waste solutions containing this compound should be collected in the designated liquid hazardous waste container.

Step 3: Storage of Waste

  • Secure Storage: Keep the this compound hazardous waste container tightly sealed when not in use.

  • Designated Area: Store the container in a cool, dry, and well-ventilated area designated for hazardous waste storage. This area should be away from heat sources and incompatible chemicals.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Step 4: Arrange for Professional Disposal

  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste.

  • Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.

Quantitative Data and Chemical Identifiers

The following table summarizes key identifiers and properties for this compound to assist in proper labeling and documentation.

PropertyValue
Chemical Name 2-methyl-N-phenylbenzamide
Synonyms This compound, Benzanilide, 2-methyl-
CAS Number 7055-03-0
Molecular Formula C₁₄H₁₃NO
Molecular Weight 211.26 g/mol
Appearance Solid powder
Solubility Insoluble in water
Storage Temperature 0 - 4 °C for short term

Experimental Protocol: Residue Analysis on Surfaces

To ensure cleaning efficacy and prevent cross-contamination, a surface residue analysis can be performed. The following is a general protocol for the determination of this compound residues on laboratory surfaces, adapted from methodologies for similar compounds.[2][3]

Objective: To quantify this compound residues on a non-porous surface (e.g., stainless steel) to verify cleaning procedures.

Materials:

  • Wiping material (e.g., cotton swabs, sterile gauze)

  • Extraction solvent: Dichloromethane-methanol (1:1, v/v)

  • High-Purity this compound standard

  • HPLC-grade solvents for analysis

  • Vials and volumetric flasks

  • Analytical balance

  • Vortex mixer and sonicator

  • Rotary evaporator or nitrogen stream evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the extraction solvent. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Surface Sampling:

    • Define a specific surface area to be sampled (e.g., 10 cm x 10 cm).

    • Moisten the wiping material with a known volume of the extraction solvent.

    • Thoroughly wipe the defined area in a systematic pattern (e.g., horizontally, then vertically).

    • Place the wiping material into a labeled vial.

  • Extraction:

    • Add a precise volume of the extraction solvent to the vial containing the wipe.

    • Vortex the vial for 1-2 minutes to facilitate extraction.

    • Sonicate the vial for 10-15 minutes.

  • Concentration:

    • Carefully transfer the extract to a clean tube.

    • Evaporate the solvent to a smaller, known volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen. This step increases the concentration of the analyte for more sensitive detection.

  • Analysis:

    • Analyze the concentrated extract using HPLC-UV.

    • The mobile phase and column selection should be optimized for the separation of this compound. A C18 column is often suitable.

    • Set the UV detector to the wavelength of maximum absorbance for this compound.

  • Quantification:

    • Generate a calibration curve by plotting the peak areas of the standards against their concentrations.

    • Determine the concentration of this compound in the sample extract by comparing its peak area to the calibration curve.

    • Calculate the total amount of this compound residue on the sampled surface.

This compound's Mode of Action: A Visual Representation

This compound is a benzanilide fungicide, and many fungicides in this class act as Succinate Dehydrogenase Inhibitors (SDHIs).[4] They disrupt the fungal mitochondrial respiratory chain, a critical process for energy production. The following diagram illustrates this mechanism.

Caption: Mode of action of an SDHI fungicide like this compound.

By providing this comprehensive guidance, we aim to empower researchers to manage this compound waste safely and responsibly, fostering a culture of safety and environmental stewardship within the scientific community.

References

Essential Safety and Handling Guide for Mebenil (2-methylbenzanilide)

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling of Mebenil (CAS 7055-03-0), a benzanilide fungicide. The following procedures are designed to ensure the safety of laboratory personnel and to provide clear, actionable steps for routine handling, emergency situations, and proper disposal. Adherence to these guidelines is mandatory to minimize risks and ensure a safe working environment.

Physicochemical and Toxicological Data

While comprehensive toxicological data for this compound is not fully available, the existing information necessitates a cautious approach. Handle this compound as potentially hazardous.

PropertyValueReference
Chemical Name 2-methyl-N-phenylbenzamide[1]
Synonyms This compound, 2-Methylbenzanilide[1]
CAS Number 7055-03-0[1]
Molecular Formula C₁₄H₁₃NO[2]
Molecular Weight 211.26 g/mol [2]
Appearance Solid powder[2]
Storage Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

EquipmentSpecificationsPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Ensure gloves are of adequate thickness (e.g., ≥14 mils for nitrile rubber).To prevent skin contact.[3]
Eye Protection Tightly fitting safety goggles or a face shield.To protect eyes from dust particles and splashes.[1]
Respiratory Protection A NIOSH/MSHA-approved respirator is required, especially when handling the powder form or when engineering controls are insufficient. A full-face respirator offers greater protection.To prevent inhalation of dust.[1]
Body Protection A laboratory coat or chemical-resistant suit.To protect skin and personal clothing from contamination.[4]
Footwear Closed-toe shoes. Chemical-resistant boots are recommended when handling large quantities or in case of spills.To protect feet from spills.[3]

Safe Handling and Operational Plan

Engineering Controls:

  • Ventilation: All work with this compound powder or solutions must be conducted in a properly functioning chemical fume hood.[5]

  • Eye Wash and Safety Shower: An operational eye wash station and safety shower must be readily accessible in the immediate work area.[5]

Standard Operating Procedure:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood, covering surfaces with absorbent, disposable liners if necessary.

  • Handling:

    • Avoid generating dust.[1]

    • Use with adequate ventilation.[5]

    • Wash hands thoroughly after handling.[5]

    • Avoid contact with eyes, skin, and clothing.[5]

    • Keep the container tightly closed when not in use.[5]

  • Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.[2]

Emergency and Disposal Plan

Spill Response:

  • Isolate: Restrict access to the contaminated area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Don PPE: Before re-entering the area, don the appropriate PPE as specified in the table above.

  • Containment:

    • Solid Spills: Carefully sweep up the material, avoiding dust generation.[5]

    • Liquid Spills: Cover with an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Place all contaminated materials into a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.

First Aid Measures:

  • If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]

  • Following Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]

  • Following Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[1]

  • Following Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]

Waste Disposal:

  • Collection: Collect all this compound waste in a designated, labeled, and sealed container for hazardous waste.

  • Storage: Store waste containers in a secure and well-ventilated area, away from incompatible materials.

  • Licensed Disposal: Arrange for the collection and disposal of all this compound waste by a licensed hazardous waste disposal company.[4]

  • Regulatory Compliance: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[4]

Workflow and Safety Protocol Diagram

Mebenil_Handling_Workflow This compound Handling and Safety Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Procedures prep_ppe Don all required PPE prep_area Prepare work area in fume hood prep_ppe->prep_area handling_weigh Weigh/handle this compound in fume hood prep_area->handling_weigh handling_store Store in a cool, dry, ventilated area handling_weigh->handling_store emergency_spill Spill Occurs handling_weigh->emergency_spill Potential cleanup_decon Decontaminate work surfaces handling_store->cleanup_decon cleanup_dispose_ppe Dispose of contaminated PPE cleanup_decon->cleanup_dispose_ppe cleanup_wash Wash hands thoroughly cleanup_dispose_ppe->cleanup_wash emergency_isolate Isolate and Ventilate emergency_spill->emergency_isolate emergency_contain Contain and Collect Spill emergency_isolate->emergency_contain emergency_decon Decontaminate Spill Area emergency_contain->emergency_decon

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.